ETHYLTRIPHENYLPHOSPHONIUM CHLORIDE
Description
The exact mass of the compound Ethyl(triphenyl)phosphonium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl(triphenyl)phosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20P.ClH/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,2H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXBVBPTDHBAID-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044467 | |
| Record name | Ethyl(triphenyl)phosphonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
896-33-3 | |
| Record name | Ethyltriphenylphosphonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=896-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl(triphenyl)phosphonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000896333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonium, ethyltriphenyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl(triphenyl)phosphonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphonium, ethyltriphenyl-, chloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.952 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL(TRIPHENYL)PHOSPHONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q6R98590R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
synthesis of ethyltriphenylphosphonium chloride from triphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of ethyltriphenylphosphonium chloride from triphenylphosphine (B44618) and an ethyl halide. This reaction is a cornerstone in organic synthesis, primarily for the preparation of phosphonium (B103445) ylides, which are the key reagents in the Wittig reaction for alkene synthesis.
Core Synthesis Pathway
The formation of this compound is achieved through the quaternization of triphenylphosphine. This is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. In this process, the phosphorus atom of triphenylphosphine, bearing a lone pair of electrons, acts as a nucleophile, attacking the electrophilic ethyl group of an ethyl halide. The halide is displaced as a leaving group, resulting in the formation of the phosphonium salt.
The general reaction is as follows:
(C₆H₅)₃P + CH₃CH₂-X → [(C₆H₅)₃P⁺-CH₂CH₃] X⁻
Where X represents a halogen (Cl, Br, I). The reaction is typically carried out by heating the reactants in a suitable solvent.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of ethyltriphenylphosphonium salts, compiled from various experimental procedures.
| Parameter | Value | Reactants & Conditions | Source(s) |
| Reactants | Triphenylphosphine, Chloroethane (B1197429) | Molar Ratio: 1:1 to 1:2 | [1] |
| Triphenylphosphine, Ethyl Bromide | Molar Ratio: 0.8:0.5 | [2] | |
| Solvent | Acetonitrile, Acetone, or Ethanol | - | [1] |
| Toluene | - | [2][3] | |
| Temperature | 120-160 °C | With Chloroethane | [1] |
| Reflux (approx. 110 °C) | With Ethyl Bromide in Toluene | [2][3] | |
| Pressure | 8-12 kg/cm ² | With Chloroethane | [1] |
| Reaction Time | 30-40 hours | With Chloroethane | [1] |
| 7.5-10 hours | With Ethyl Bromide in Toluene | [2][3] | |
| Yield | > 94% | With Chloroethane | [1] |
| 82.2% - 91.8% | With Ethyl Bromide in Toluene | [2][3] | |
| Purity | > 99% | With Chloroethane | [1] |
Experimental Protocols
Two detailed experimental protocols for the synthesis of ethyltriphenylphosphonium halides are provided below. The first is a high-pressure method using chloroethane, and the second is a standard reflux method using ethyl bromide.
Protocol 1: High-Pressure Synthesis of this compound
This method, adapted from patent literature, is suitable for large-scale production and results in a high-purity product.[1]
Materials:
-
Triphenylphosphine (1 mol)
-
Chloroethane (1.0 - 1.2 mol)
-
Acetonitrile (5 - 8.5 mol)
-
Pressure Reactor
Procedure:
-
Charge the pressure reactor with triphenylphosphine and acetonitrile.
-
Seal the reactor and begin stirring.
-
Slowly add chloroethane to the reaction mixture.
-
After the addition is complete, heat the reactor to 120-140 °C.
-
Maintain the internal pressure at 8-12 kg/cm ² and continue the reaction for 30-40 hours.
-
After the reaction period, cool the reactor to room temperature and slowly vent the pressure.
-
The product will precipitate out of the solution.
-
Isolate the solid product by centrifugation or filtration.
-
Wash the collected solid with fresh, cold solvent (acetonitrile).
-
Dry the final product under vacuum to obtain this compound.
Protocol 2: Synthesis of Ethyltriphenylphosphonium Bromide via Reflux
This protocol is a more common laboratory-scale synthesis.
Materials:
-
Triphenylphosphine (0.8 mol)
-
Ethyl bromide (0.5 mol)
-
Toluene (1000 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a 1500 mL three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, add triphenylphosphine, ethyl bromide, and toluene.[2]
-
Heat the mixture to reflux with constant stirring.[2]
-
Maintain the reflux for 10 hours.[2]
-
After the reaction is complete, allow the mixture to cool to room temperature. A white solid will precipitate.[2]
-
Collect the solid product by filtration.[2]
-
Wash the filter cake with a small amount of cold toluene.[3]
-
Dry the product in a vacuum oven at 50-70 °C until a constant weight is achieved.[2][3]
Reaction Pathway and Workflow
The following diagrams illustrate the SN2 reaction mechanism for the synthesis of this compound and a general experimental workflow.
Caption: SN2 reaction mechanism for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of ethyltriphenylphosphonium halide.
References
Ethyltriphenylphosphonium Chloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of ethyltriphenylphosphonium chloride, a versatile quaternary phosphonium (B103445) salt widely utilized in organic synthesis. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and application in the Wittig reaction, and elucidates its mechanism of action as a phase-transfer catalyst.
Core Properties and Specifications
This compound, with the CAS Number 896-33-3 , is a white to off-white crystalline solid.[1][2][3] It is a key reagent in various chemical transformations, most notably the Wittig reaction for the synthesis of alkenes.[4] The compound is hygroscopic and should be stored under an inert atmosphere.[2][5]
Physicochemical Data
| Property | Value | References |
| CAS Number | 896-33-3 | [1][5][6][7] |
| Molecular Formula | C₂₀H₂₀ClP | [1][2][6] |
| Molecular Weight | 326.80 g/mol | [1][2][8] |
| Appearance | White to almost white crystalline powder | [1][2] |
| Melting Point | 240-245 °C | [1][2][5] |
| Solubility | Soluble in methanol, water, and alcohol.[1][5][9] | |
| Purity | Typically >98.0% (HPLC) | [1][2] |
Safety and Handling
This compound is classified as harmful if swallowed or in contact with skin, and it causes skin and serious eye irritation.[8][10][11] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound.[10] It is sensitive to light and hygroscopic, necessitating storage in a cool, dark, and dry place under an inert atmosphere.[1][12] In case of fire, hazardous decomposition products may include carbon monoxide, carbon dioxide, oxides of phosphorus, and hydrogen chloride gas.[12]
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound involves the reaction of triphenylphosphine (B44618) with chloroethane (B1197429).[1]
Materials:
-
Triphenylphosphine
-
Chloroethane
-
Acetonitrile (or other suitable organic solvent like acetone (B3395972) or ethanol)[1]
-
Pressure reactor
-
Centrifuge
-
Drying oven
Procedure:
-
In a pressure reactor, combine triphenylphosphine and acetonitrile.[1]
-
Add chloroethane dropwise to the mixture. The molar ratio of triphenylphosphine to chloroethane is typically between 1:1 and 1:2.[1]
-
Seal the reactor and heat the mixture to 120-160 °C, adjusting the pressure to 8-12 kg/cm ².[1]
-
Maintain these conditions for 30-40 hours.[1]
-
After the reaction is complete, cool the reactor to room temperature and reduce the pressure to normal atmospheric pressure.[1]
-
Centrifuge the resulting mixture to separate the solid product.[1]
-
Dry the collected solid in an oven at 100-105 °C for 8-24 hours to obtain this compound.[1]
-
For higher purity, the product can be recrystallized from a suitable solvent like acetonitrile.[1]
The Wittig Reaction: Synthesis of an Alkene
This compound is a precursor to the corresponding phosphonium ylide, the key reagent in the Wittig reaction for the conversion of aldehydes and ketones to alkenes.
Materials:
-
This compound
-
A strong base (e.g., n-butyllithium, sodium amide, or 50% sodium hydroxide (B78521) solution)[12][13]
-
Anhydrous solvent (e.g., diethyl ether, THF, or dichloromethane)[12][13]
-
Aldehyde or ketone
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
-
Recrystallization solvent (e.g., 1-propanol (B7761284) or 95% ethanol/water)[10]
Procedure:
Part 1: Ylide Generation
-
In a flame-dried flask under an inert atmosphere, suspend this compound in an anhydrous solvent.
-
Cool the suspension in an ice bath.
-
Slowly add a strong base to the suspension with stirring. The formation of the ylide is often indicated by a color change.
Part 2: Reaction with Carbonyl Compound
-
To the freshly prepared ylide solution, add the aldehyde or ketone dissolved in the same anhydrous solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for a specified time (typically 30 minutes to several hours).[12]
Part 3: Work-up and Purification
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).[10][12]
-
Wash the combined organic layers with water and then with brine.[10]
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.[10]
-
The crude product will contain the desired alkene and the byproduct, triphenylphosphine oxide.
-
Purify the alkene by recrystallization. Triphenylphosphine oxide is generally more soluble in polar solvents like propanol (B110389) or ethanol, allowing for its separation from the less polar alkene product.[5]
Signaling Pathways and Logical Relationships
The Wittig Reaction Workflow
The Wittig reaction proceeds through a well-defined sequence of steps, starting from the phosphonium salt to the final alkene product.
Caption: A diagram illustrating the key stages of the Wittig reaction.
Mechanism of Phase-Transfer Catalysis
This compound can also function as a phase-transfer catalyst (PTC), facilitating reactions between reactants located in immiscible phases (e.g., an aqueous phase and an organic phase). The phosphonium cation shuttles anions from the aqueous phase into the organic phase, where they can react with the organic substrate.
Caption: General mechanism of phase-transfer catalysis using a phosphonium salt.
References
- 1. CN106397483A - Ethyl triphenyl phosphonium chloride preparation method - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. ijirset.com [ijirset.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Page loading... [guidechem.com]
- 7. d.web.umkc.edu [d.web.umkc.edu]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. CN103275123A - Preparation method of triphenylmethylphosphonium chloride - Google Patents [patents.google.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
physical and chemical properties of ethyltriphenylphosphonium chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of ethyltriphenylphosphonium chloride, a versatile quaternary phosphonium (B103445) salt. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and methodologies to support laboratory work and advance scientific understanding.
Physical Properties
This compound is a white to off-white crystalline solid at room temperature.[1][2][3] It is known to be hygroscopic and sensitive to light, necessitating storage under an inert atmosphere in a cool, dark place.[1][3][4]
Table 1: Quantitative Physical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₂₀H₂₀ClP | [1][2][5] |
| Molecular Weight | 326.80 g/mol | [1][3][6] |
| CAS Number | 896-33-3 | [1][2][5] |
| Melting Point | 241-245 °C | [2][3][7] |
| Decomposition Temperature | >240 °C | [5] |
| Appearance | White to almost white powder/crystal | [1][2][3] |
| Solubility | Soluble in methanol, water, and alcohol.[2][3][8][9] | |
| Purity | Typically ≥ 98.0% (HPLC, Titration) | [1][2][3] |
Chemical Properties and Reactivity
This compound is a stable compound under recommended storage conditions but is incompatible with strong oxidizing agents.[4] Hazardous decomposition products upon thermal degradation include carbon monoxide, carbon dioxide, oxides of phosphorus, and hydrogen chloride gas.[4]
This phosphonium salt is a key reagent in organic synthesis, most notably in the Wittig reaction to produce alkenes from aldehydes and ketones. It serves as a precursor to the corresponding phosphonium ylide. The compound also finds application as a phase transfer catalyst, facilitating reactions between reactants in immiscible phases.[2][10][11]
The Wittig reaction is a cornerstone of synthetic organic chemistry for the formation of carbon-carbon double bonds. The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent. This compound is a common precursor for the ethylidene ylide.
Caption: The Wittig reaction pathway using an ethyltriphenylphosphonium salt.
Experimental Protocols
A common method for the preparation of this compound involves the reaction of triphenylphosphine with ethyl chloride.[12] The following protocol is based on a patented synthesis method.[12][13]
Materials:
-
Triphenylphosphine
-
Ethyl chloride
-
Acetone (or other suitable organic solvent like acetonitrile)[12]
-
Pressure reactor
-
Centrifuge
-
Drying oven
Procedure:
-
Charge the pressure reactor with 1 molar equivalent of triphenylphosphine and 10 molar equivalents of acetone.[13]
-
Seal the reactor and add 1.5 molar equivalents of ethyl chloride.[13]
-
Heat the reactor to 150 °C, allowing the pressure to increase to approximately 12 kg/cm ².[13]
-
Maintain these conditions with stirring for 40 hours.[13]
-
After the reaction is complete, cool the reactor to room temperature and slowly vent to atmospheric pressure.[13]
-
Centrifuge the resulting slurry to separate the solid product from the solvent.[12]
-
Wash the solid product with fresh solvent.
-
Dry the purified solid in an oven at 105 °C for 18 hours to yield this compound.[13] Recrystallization from a solvent like acetonitrile (B52724) can be performed for higher purity.[12]
Note: This protocol is a summary and should be adapted with appropriate safety precautions and laboratory techniques.
The purity of this compound is often assessed by HPLC.[1][2][3]
Typical HPLC Conditions (Illustrative Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (containing a buffer such as phosphate (B84403) or an ion-pairing agent).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength of approximately 254 nm.
-
Injection Volume: 10 µL
-
Standard Preparation: A standard solution of this compound of known concentration is prepared in the mobile phase.
-
Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a known concentration.
-
Analysis: The purity is determined by comparing the peak area of the analyte in the sample to that of the standard.
Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Data Reference |
| ¹H NMR | Available in spectral databases.[14] |
| ¹³C NMR | Available in spectral databases.[15] |
| ³¹P NMR | Available in spectral databases.[6][16] |
| Mass Spectrometry | The parent ion, ethyl(triphenyl)phosphonium, has a monoisotopic mass of 291.130262636 Da.[15] |
Note: Specific chemical shifts and coupling constants can be found in the referenced spectral databases.
Safety and Handling
This compound is harmful if swallowed or in contact with skin.[4][5] It causes skin and serious eye irritation.[6]
Handling Recommendations:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
-
Work in a well-ventilated area or under a fume hood.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a dry and well-ventilated place.[8]
-
Keep away from incompatible materials such as strong oxidizing agents.[4]
This guide provides foundational knowledge on this compound. For specific applications and advanced research, consulting the primary literature and safety data sheets is highly recommended.
References
- 1. labproinc.com [labproinc.com]
- 2. Ethyl Triphenyl Phosphonium Chloride,Manufacturer,Exporter,Supplier [tatvachemicals.tradeindia.com]
- 3. This compound | 896-33-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Ethyl(triphenyl)phosphonium chloride | C20H20ClP | CID 2724572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. labsolu.ca [labsolu.ca]
- 8. chembk.com [chembk.com]
- 9. chembk.com [chembk.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Ethyltriphenylphosphonium Bromide | CAS:1530-32-1 | ETPB [vestachem.com]
- 12. CN106397483A - Ethyl triphenyl phosphonium chloride preparation method - Google Patents [patents.google.com]
- 13. Methyl(triphenyl)phosphonium chloride synthesis - chemicalbook [chemicalbook.com]
- 14. Ethyltriphenylphosphonium bromide(1530-32-1) 1H NMR spectrum [chemicalbook.com]
- 15. Ethyl(triphenyl)phosphonium | C20H20P+ | CID 73728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide to the Solubility of Ethyltriphenylphosphonium Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of ethyltriphenylphosphonium chloride in various organic solvents. This compound is a quaternary phosphonium (B103445) salt widely utilized as a phase-transfer catalyst, an ionic liquid, and a reagent in organic synthesis, most notably in the Wittig reaction. Its solubility is a critical parameter for reaction kinetics, process design, and purification. This document summarizes known qualitative solubility data, provides a detailed experimental protocol for quantitative solubility determination, and illustrates the experimental workflow.
Core Concepts in Solubility of Phosphonium Salts
The solubility of ionic compounds like this compound is governed by the principle of "like dissolves like." As a salt, it is composed of a large, relatively nonpolar organic cation (ethyltriphenylphosphonium) and a small, hard anion (chloride). Its solubility in organic solvents is a balance between the lattice energy of the salt and the solvation energy of the ions. Generally, polar organic solvents are required to solvate the ions effectively and overcome the crystal lattice energy. Steric hindrance around the phosphorus atom and the nature of the organic substituents also influence the solubility profile.
Qualitative Solubility Data
Quantitative solubility data for this compound is not extensively reported in publicly available literature. However, based on product data sheets, patents, and scientific articles, a qualitative understanding of its solubility in common organic solvents can be established. The following table summarizes this information. For comparison, data for the analogous ethyltriphenylphosphonium bromide and iodide are also included, as the anion can influence solubility.
| Solvent Classification | Solvent | This compound | Ethyltriphenylphosphonium Bromide/Iodide |
| Polar Protic | Methanol | Soluble[1] | Soluble[2] |
| Ethanol | Soluble[2] | Soluble | |
| Polar Aprotic | Acetonitrile | Soluble[2] | Soluble |
| Acetone | Soluble | Soluble | |
| Dichloromethane | Soluble | Soluble | |
| Chloroform | Soluble | Soluble | |
| Nonpolar | Diethyl Ether | Insoluble | Insoluble |
| Benzene | Insoluble | Insoluble | |
| Hexane | Insoluble | Insoluble |
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed methodology for the gravimetric determination of this compound solubility in an organic solvent at a specific temperature. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Objective: To determine the solubility of this compound in a selected organic solvent (e.g., acetonitrile) at 25°C.
Materials:
-
This compound (high purity, dried)
-
Selected organic solvent (HPLC grade)
-
Scintillation vials or sealed flasks (20 mL)
-
Temperature-controlled shaker or incubator
-
Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)
-
Syringes
-
Analytical balance (readable to 0.1 mg)
-
Volumetric flasks and pipettes
-
Drying oven
Methodology:
-
Preparation of the Saturated Solution:
-
Add an excess amount of dried this compound to a series of scintillation vials. An excess is necessary to ensure that a saturated solution is formed.
-
Add a known volume (e.g., 10 mL) of the organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to 25°C.
-
Allow the mixtures to equilibrate for at least 24 hours with constant agitation. A longer equilibration time (48-72 hours) may be necessary to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After equilibration, stop the agitation and allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (e.g., 5 mL) into a syringe, avoiding any solid particles.
-
Attach a 0.2 µm syringe filter to the syringe.
-
Dispense the filtered, saturated solution into a pre-weighed, dry vial. Record the exact weight of the empty vial.
-
-
Gravimetric Analysis:
-
Weigh the vial containing the filtered saturated solution to determine the total weight of the solution.
-
Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the salt (e.g., 60-80°C) under a gentle stream of nitrogen or under vacuum.
-
Once all the solvent has evaporated, cool the vial in a desiccator to room temperature.
-
Weigh the vial containing the dried this compound residue.
-
Repeat the drying and weighing steps until a constant weight is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the solvent by subtracting the mass of the dried solute from the total mass of the solution.
-
Calculate the solubility in grams per 100 mL of solvent using the following formula:
Solubility ( g/100 mL) = (mass of solute / volume of solvent) * 100
(Note: The volume of the solvent can be calculated from its mass and density at the experimental temperature if necessary, though direct volume measurements are often used for simplicity.)
-
Alternative Analytical Techniques: Instead of gravimetric analysis, the concentration of the saturated solution can be determined using techniques such as:
-
High-Performance Liquid Chromatography (HPLC): A calibration curve of known concentrations of this compound in the solvent of interest would be prepared and used to determine the concentration of the saturated solution.
-
UV-Vis Spectroscopy: If the compound has a suitable chromophore, a similar calibration curve approach can be used.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Workflow for the determination of this compound solubility.
This guide provides a foundational understanding and practical methodology for assessing the solubility of this compound in organic solvents. Accurate solubility data is essential for the effective application of this versatile compound in research and development.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Formation of Ethyltriphenylphosphonium Ylide
This guide provides a comprehensive overview of the core mechanism, experimental protocols, and quantitative data associated with the formation of ethyltriphenylphosphonium ylide, a crucial reagent in organic synthesis, particularly for the Wittig reaction.
Core Mechanism of Ylide Formation
The generation of ethyltriphenylphosphonium ylide is a two-step process commencing with the synthesis of its precursor salt, followed by deprotonation.
Step 1: Synthesis of the Phosphonium (B103445) Salt via SN2 Reaction
The initial step involves the formation of ethyltriphenylphosphonium bromide through a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the phosphorus atom of triphenylphosphine (B44618) acts as a nucleophile, attacking the electrophilic ethyl carbon of ethyl bromide.[1][2][3] This reaction displaces the bromide ion, forming a stable phosphonium salt.[1] Due to the nature of the SN2 mechanism, primary alkyl halides like ethyl bromide react with high efficiency.[1][3]
Step 2: Deprotonation to Form the Ylide
The resulting ethyltriphenylphosphonium salt possesses acidic protons on the carbon atom adjacent (alpha) to the positively charged phosphorus atom. The strong electron-withdrawing nature of the phosphonium group enhances the acidity of these protons.[1][4] Treatment with a strong base, such as n-butyllithium (n-BuLi), results in the removal of one of these alpha-protons to yield the neutral ethyltriphenylphosphonium ylide.[1][5] This ylide is a resonance-stabilized species, existing as a hybrid of two contributing structures: the ylide form with adjacent positive and negative charges, and the phosphorane form containing a phosphorus-carbon double bond.[1]
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis of the ylide precursor and the properties of the resulting species.
| Parameter | Value | Reactants/Species | Notes |
| Yield | 82.2% - 91.8% | Ethyltriphenylphosphonium bromide | Dependent on specific reaction conditions such as solvent and reaction time.[6][7] |
| Purity | >98.0% | Ethyltriphenylphosphonium bromide | As assayed by titration for commercial-grade reagents.[8] |
| Water Content | <1.0% | Ethyltriphenylphosphonium bromide | Determined by Karl Fischer titration for commercial-grade reagents.[8] |
| ³¹P NMR Shift (δ) | ~22 ppm (broad singlet) | A γ-oxido phosphonium ylide | In diethyl ether. The exact shift for ethyltriphenylphosphonium ylide may vary but provides a reference.[9] |
| ³¹P NMR Shift (δ) | 24.09 ppm | A stabilized phosphorus ylide | Provides a reference for the chemical shift range of phosphorus ylides.[10] |
| pKa | ~35 | Alkylphosphonium Salt | The approximate acidity of protons alpha to the phosphonium center.[4] |
Experimental Protocols
Synthesis of Ethyltriphenylphosphonium Bromide
This protocol is adapted from established laboratory procedures for the synthesis of the phosphonium salt precursor.[6][11]
Materials:
-
Triphenylphosphine (210 g, 0.8 mol)
-
Ethyl bromide (54 g, 0.5 mol)
-
Toluene (B28343) (1000 mL)
Procedure:
-
Equip a 1500 mL three-necked flask with a reflux condenser and a magnetic stirrer.
-
Sequentially add triphenylphosphine, ethyl bromide, and toluene to the flask.
-
Turn on the magnetic stirring and heat the mixture to reflux.
-
Maintain the reflux for approximately 10 hours.
-
After the reaction is complete, allow the system to cool naturally to about 50 °C. A significant amount of white solid will precipitate.
-
Collect the solid product by filtration using a Büchner funnel.
-
Wash the filter cake three times with 50 mL portions of toluene.
-
Transfer the resulting solid to a vacuum drying oven and dry at 50 °C until a constant weight is achieved. The expected yield is approximately 170.4 g (91.8%).[6]
Formation of Ethyltriphenylphosphonium Ylide
This is a general protocol for the deprotonation of the phosphonium salt to generate the ylide for immediate use in a subsequent reaction (e.g., a Wittig reaction).[1][5]
Materials:
-
Ethyltriphenylphosphonium bromide (from step 3.1)
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
n-Butyllithium (n-BuLi) solution (typically 1.6 M or 2.5 M in hexanes)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), suspend the dried ethyltriphenylphosphonium bromide in anhydrous THF in a suitable reaction flask.
-
Cool the suspension in an ice bath or a dry ice/acetone bath.
-
While stirring, slowly add one molar equivalent of n-butyllithium solution dropwise via syringe. The appearance of a characteristic color (often orange or deep red) indicates the formation of the ylide.
-
After the addition is complete, allow the mixture to stir for a period (e.g., 30-60 minutes) to ensure complete deprotonation.
-
The resulting solution/suspension containing the freshly prepared ethyltriphenylphosphonium ylide is now ready for reaction with a carbonyl compound.
Mandatory Visualizations
The following diagrams illustrate the chemical pathways and workflows described in this guide.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 2.8 The Wittig Reaction – Organic Chemistry II [kpu.pressbooks.pub]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ethyltriphenylphosphonium bromide synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Ethyltriphenylphosphonium bromide, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Dynamic 1H NMR and Theoretical Study of the Synthesized Phosphorus Ylide Containing of a Carbamate Derivative – Oriental Journal of Chemistry [orientjchem.org]
- 11. Ethyltriphenylphosphonium bromide | 1530-32-1 [chemicalbook.com]
Crystal Structures of Ethyltriphenylphosphonium Salts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structures of various ethyltriphenylphosphonium salts. The ethyltriphenylphosphonium cation is a common building block in organic synthesis, catalysis, and pharmaceutical development. Understanding its solid-state behavior, including the conformation of the cation and the packing arrangements dictated by different counter-ions, is crucial for controlling the physical and chemical properties of these materials. This document summarizes key crystallographic data, details experimental methodologies for their determination, and visualizes the structural relationships of these important compounds.
Quantitative Crystallographic Data
The following tables summarize the crystallographic data for selected ethyltriphenylphosphonium salts. The conformation of the ethyltriphenylphosphonium cation is influenced by the nature of the counter-ion and the presence of solvent molecules in the crystal lattice. Generally, the phosphorus atom adopts a tetrahedral geometry. The orientation of the three phenyl rings and the ethyl group can vary, affecting the overall crystal packing.
Table 1: Crystallographic Data for Ethyltriphenylphosphonium Halide Salts
| Parameter | Ethyltriphenylphosphonium Bromide Dihydrate[1][2] | Ethyltriphenylphosphonium Iodide Hemihydrate |
| Formula | C₂₀H₂₀P⁺·Br⁻·2H₂O | C₂₀H₂₀P⁺·I⁻·0.5H₂O |
| Molecular Weight | 407.27 | 427.26 |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/c |
| a (Å) | 8.8030(2) | 10.8054(2) |
| b (Å) | 12.7450(3) | 21.0115(4) |
| c (Å) | 17.5779(3) | 16.5539(3) |
| α (°) | 90 | 90 |
| β (°) | 90 | 107.01(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1972.14(7) | 3602.1(1) |
| Z | 4 | 8 |
| Temperature (K) | 200 | 293 |
| Radiation | Mo Kα | Mo Kα |
Table 2: Crystallographic Data for Other Ethyltriphenylphosphonium Salts
| Parameter | Ethyltriphenylphosphonium bis(tetracyanoquinodimethanide) |
| Formula | C₂₀H₂₀P⁺·(C₁₂H₄N₄)₂⁻ |
| Molecular Weight | 699.7 |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 8.882(7) |
| b (Å) | 13.522(5) |
| c (Å) | 15.927(6) |
| α (°) | 75.34(3) |
| β (°) | 96.69(5) |
| γ (°) | 100.56(3) |
| Volume (ų) | 1800.5 |
| Z | 2 |
| Temperature (K) | 295 |
| Radiation | Not Specified |
Experimental Protocols
The determination of the crystal structure of ethyltriphenylphosphonium salts involves two key stages: synthesis of the salt and subsequent crystallization to obtain single crystals suitable for X-ray diffraction analysis.
General Synthesis of Ethyltriphenylphosphonium Halides
A common method for the synthesis of ethyltriphenylphosphonium halides is the quaternization of triphenylphosphine (B44618) with the corresponding ethyl halide.
Example Protocol for Ethyltriphenylphosphonium Bromide:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve triphenylphosphine in a suitable solvent such as toluene (B28343) or acetonitrile.[4]
-
Addition of Alkyl Halide: Add a stoichiometric equivalent or a slight excess of ethyl bromide to the solution.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours (e.g., 10 hours).[4] The progress of the reaction can be monitored by techniques such as HPLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The phosphonium (B103445) salt will typically precipitate as a white solid.
-
Purification: Collect the solid by filtration, wash with a non-polar solvent like toluene or diethyl ether to remove any unreacted starting materials, and dry under vacuum.[4]
A similar procedure can be followed for the synthesis of the chloride and iodide salts using ethyl chloride and ethyl iodide, respectively. For ethyl chloride, the reaction may need to be carried out under pressure due to its low boiling point.[5]
Single Crystal Growth for X-ray Diffraction
Obtaining high-quality single crystals is paramount for accurate structure determination. The choice of solvent and crystallization technique is critical.
Protocol for Ethyltriphenylphosphonium Bromide Dihydrate: [2]
-
Method: Slow evaporation from an aqueous solution.
-
Procedure:
-
Prepare a saturated solution of the synthesized ethyltriphenylphosphonium bromide in boiling water.
-
Allow the solution to cool slowly to room temperature.
-
Leave the solution undisturbed, allowing the solvent to evaporate slowly at ambient temperature.
-
Colorless, block-like crystals suitable for X-ray diffraction will form over several days.
-
General Crystallization Techniques for Phosphonium Salts:
-
Slow Cooling: Prepare a saturated solution of the salt in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator or freezer) to induce crystallization.
-
Vapor Diffusion: Dissolve the phosphonium salt in a solvent in which it is readily soluble. Place this solution in a small, open vial. Place the small vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the salt is insoluble. The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the salt and promoting the growth of single crystals.
-
Solvent Layering: Carefully layer a less dense solvent in which the salt is soluble on top of a denser solvent in which it is insoluble. The salt is dissolved in the top layer. Slow diffusion at the interface can lead to the formation of crystals.
Structural Relationships and Visualization
The crystal packing of ethyltriphenylphosphonium salts is a function of the size and shape of the anion, as well as the potential for hydrogen bonding and other non-covalent interactions. The following diagram illustrates the general synthetic pathway and the relationship between the ethyltriphenylphosphonium cation and various anions for which crystal structures have been determined.
Caption: Synthetic pathway to the ethyltriphenylphosphonium cation and its assembly with various anions to form crystalline solids.
This guide provides a foundational understanding of the crystal structures of ethyltriphenylphosphonium salts. The presented data and protocols are intended to assist researchers in the rational design and development of new materials and pharmaceuticals based on this versatile cation. Further research is warranted to elucidate the crystal structures of the simple chloride and tetrafluoroborate salts to provide a more complete picture of the solid-state behavior of this class of compounds.
References
- 1. Ethyltriphenylphosphonium bromide dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties [mdpi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CN106397483A - Ethyl triphenyl phosphonium chloride preparation method - Google Patents [patents.google.com]
In-Depth Technical Guide to the Spectroscopic Data of Ethyltriphenylphosphonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for ethyltriphenylphosphonium chloride, a quaternary phosphonium (B103445) salt with applications in organic synthesis, particularly as a phase-transfer catalyst and a precursor to Wittig reagents. This document outlines the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics of the compound, details the experimental protocols for data acquisition, and presents visualizations to aid in understanding its structure and analytical workflow.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, ³¹P NMR, and IR spectroscopy for this compound. It is important to note that while data for the chloride salt is presented, spectroscopic data for the analogous bromide and iodide salts are very similar due to the minimal influence of the halide counter-ion on the cationic moiety's spectroscopic properties.
Table 1: ¹H NMR Spectroscopic Data of Ethyltriphenylphosphonium Cation in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |
| 7.60 - 7.90 | m | 15H | P-C₆H ₅ | |
| 3.30 - 3.60 | m | 2H | P-CH ₂-CH₃ | |
| 1.35 - 1.50 | dt | 3H | P-CH₂-CH ₃ | ~7 (³JHH), ~20 (³JPH) |
Note: The exact chemical shifts and coupling patterns can be influenced by solvent and concentration. The data presented is a representative compilation.
Table 2: ¹³C NMR Spectroscopic Data of Ethyltriphenylphosphonium Cation in CDCl₃
| Chemical Shift (δ) ppm | Assignment | Coupling Constant (J) Hz |
| 135.0 (d) | para-C of P-C₆H₅ | ~3 (⁴JPC) |
| 133.5 (d) | ortho-C of P-C₆H₅ | ~10 (²JPC) |
| 130.5 (d) | meta-C of P-C₆H₅ | ~13 (³JPC) |
| 118.5 (d) | ipso-C of P-C₆H₅ | ~88 (¹JPC) |
| 18.0 (d) | P -CH₂-CH₃ | ~50 (¹JPC) |
| 7.5 (d) | P-CH₂-C H₃ | ~5 (²JPC) |
Table 3: ³¹P NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Solvent | Reference |
| ~25 | CDCl₃ | 85% H₃PO₄ |
The ³¹P NMR spectrum of benzyltriphenylphosphonium (B107652) chloride, a closely related compound, shows a singlet at 23.8 ppm in CDCl₃.[1]
Table 4: Key IR Absorption Bands of Ethyltriphenylphosphonium Salts
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3080 | Medium | Aromatic C-H stretch |
| 2850 - 2960 | Medium | Aliphatic C-H stretch |
| 1585 | Medium | C=C stretch (phenyl ring) |
| 1485 | Medium | C=C stretch (phenyl ring) |
| 1435 | Strong | P-C stretch (P-Ph) |
| 1110 | Strong | P-C stretch (P-Ph) |
| 720, 690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Note: The IR spectrum of solid samples can be influenced by the sampling method (e.g., KBr pellet, ATR).
Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the NMR and IR spectra of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
¹H NMR: Spectra are typically recorded on a 300 or 400 MHz spectrometer. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
¹³C NMR: Spectra are acquired on the same instrument, typically at a frequency of 75 or 100 MHz. Proton decoupling is used to simplify the spectrum. The chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).
-
³¹P NMR: ³¹P NMR spectra are recorded with proton decoupling.[2] The chemical shifts are referenced externally to an 85% H₃PO₄ standard (δ 0.0 ppm).
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
-
A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.
-
A sufficient number of scans (e.g., 16 or 32) are co-added to obtain a high-quality spectrum.
Mandatory Visualizations
The following diagrams illustrate the molecular structure and a general workflow for the spectroscopic analysis of this compound.
Caption: Molecular structure of this compound.
Caption: General workflow for spectroscopic analysis.
References
The Advent and Evolution of Phosphonium Salts: A Cornerstone of Modern Organic Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
From their initial discovery to their indispensable role in contemporary organic chemistry, phosphonium (B103445) salts have carved a significant niche as versatile reagents and catalysts. Their unique reactivity has paved the way for the development of some of the most powerful and widely used synthetic methodologies, enabling the construction of complex molecular architectures with high precision and efficiency. This technical guide delves into the discovery and history of phosphonium salts in organic synthesis, providing an in-depth exploration of their applications in key chemical transformations, complete with detailed experimental protocols and quantitative data to support researchers in their scientific endeavors.
The Dawn of an Era: Early Discoveries
The history of phosphonium salts dates back to the 19th century, with early investigations into the chemistry of phosphorus. However, their synthetic utility remained largely unexplored until the mid-20th century. A pivotal moment arrived in 1919 when Hermann Staudinger and Jules Meyer reported the reaction between phenyl azide (B81097) and triphenylphosphine (B44618), which produced an iminophosphorane.[1][2] This discovery, now known as the Staudinger reaction, laid the groundwork for the understanding of the reactivity of trivalent phosphorus compounds.
The true potential of phosphonium salts in carbon-carbon bond formation was unlocked by the groundbreaking work of Georg Wittig. In 1954, Wittig and his student, Ulrich Schöllkopf, published their seminal work on the reaction of phosphonium ylides, generated from phosphonium salts, with carbonyl compounds to form alkenes.[3][4][5][6][7][8][9] This elegant and highly effective method, famously known as the Wittig reaction, revolutionized the field of olefin synthesis and earned Georg Wittig the Nobel Prize in Chemistry in 1979.[3][4][5][6][8][10]
The Wittig Reaction and Its Progeny: A Revolution in Alkene Synthesis
The Wittig reaction remains one of the most important methods for the synthesis of alkenes from aldehydes and ketones.[6][8] The reaction proceeds through the formation of a phosphorus ylide, a species with adjacent positive and negative charges, which is typically generated in situ by treating a phosphonium salt with a strong base.[6][7]
The Wittig Reaction: Mechanism and Stereoselectivity
The mechanism of the Wittig reaction has been the subject of extensive study. It is now widely accepted that the reaction proceeds through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane.[3][5][11] This intermediate then collapses to form the alkene and a stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[12]
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[11][13]
-
Non-stabilized ylides , which bear electron-donating or alkyl groups on the carbanion, typically react irreversibly and kinetically to afford predominantly the (Z)-alkene.[7][13]
-
Stabilized ylides , which have an electron-withdrawing group that can delocalize the negative charge, react reversibly and under thermodynamic control to give mainly the (E)-alkene.[7][13]
Table 1: Stereoselectivity of the Wittig Reaction with Different Ylides
| Ylide Type | Substituent on Carbanion | Typical Aldehyde/Ketone | Predominant Alkene Isomer | Reference |
| Non-stabilized | Alkyl, H | Aliphatic Aldehyde | (Z)-alkene | [11] |
| Stabilized | Ester, Ketone, CN | Aromatic Aldehyde | (E)-alkene | [11] |
| Semi-stabilized | Aryl | Aromatic Aldehyde | Mixture of (E) and (Z) | [11] |
Experimental Protocol: A Classic Wittig Reaction
Synthesis of (E)-Stilbene from Benzaldehyde (B42025) and Benzyltriphenylphosphonium (B107652) Chloride
Materials:
-
Benzyltriphenylphosphonium chloride (1.0 eq)
-
Sodium methoxide (B1231860) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzaldehyde (1.0 eq)
-
Water
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride and anhydrous DMF.
-
Cool the suspension to 0 °C and add sodium methoxide portion-wise. The color of the reaction mixture will turn deep red, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of benzaldehyde in anhydrous DMF dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford (E)-stilbene.
Caption: The Wittig reaction workflow.
The Horner-Wadsworth-Emmons (HWE) Reaction
A significant modification of the Wittig reaction was developed independently by Leopold Horner and William S. Wadsworth and William D. Emmons in the late 1950s and early 1960s.[14] The Horner-Wadsworth-Emmons (HWE) reaction utilizes phosphonate (B1237965) carbanions, which are more nucleophilic and less basic than the corresponding phosphonium ylides.[14] A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed during workup, simplifying purification.[14] The HWE reaction generally provides excellent selectivity for the (E)-alkene.[14][15]
Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |
| Phosphorus Reagent | Phosphonium Salt | Phosphonate Ester |
| Ylide/Carbanion | Phosphonium Ylide | Phosphonate Carbanion |
| Basicity of Nucleophile | More Basic | Less Basic |
| Nucleophilicity | Less Nucleophilic | More Nucleophilic |
| Byproduct | Triphenylphosphine Oxide (often difficult to remove) | Water-soluble Phosphate Ester (easily removed) |
| Stereoselectivity | Dependent on ylide structure (Z or E) | Generally high (E)-selectivity |
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
Synthesis of (E)-Ethyl Cinnamate
Materials:
-
Triethyl phosphonoacetate (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde (1.0 eq)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Water
-
Brine
Procedure: [16]
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add sodium hydride.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C.
-
Add triethyl phosphonoacetate dropwise to the suspension.
-
Stir the mixture at 0 °C for 30 minutes, during which time the solution should become clear.
-
Add a solution of benzaldehyde in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to afford (E)-ethyl cinnamate.
Caption: The Horner-Wadsworth-Emmons reaction workflow.
Expanding the Synthetic Toolkit: Other Key Reactions Involving Phosphonium Salts
The utility of phosphonium salts extends far beyond the Wittig and HWE reactions. They are key intermediates in a variety of other indispensable organic transformations.
The Mitsunobu Reaction
Discovered by Oyo Mitsunobu in 1967, this reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, such as esters, ethers, and azides, with inversion of stereochemistry.[10][17][18] The reaction typically employs triphenylphosphine and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol.[17] An alkoxyphosphonium salt is a key intermediate in this process.
Table 3: Representative Nucleophiles and Products in the Mitsunobu Reaction
| Nucleophile (Nu-H) | pKa | Product |
| Carboxylic Acid (RCOOH) | ~5 | Ester (RCOOR') |
| Phenol (ArOH) | ~10 | Aryl Ether (ArOR') |
| Thiol (RSH) | ~10 | Thioether (RSR') |
| Hydrazoic Acid (HN₃) | 4.6 | Azide (N₃R') |
| Phthalimide | 8.3 | N-Alkylphthalimide |
Experimental Protocol: Mitsunobu Reaction
Esterification of (S)-2-Octanol with Benzoic Acid
Materials: [19]
-
(S)-2-Octanol (1.0 eq)
-
Triphenylphosphine (1.5 eq)
-
Benzoic acid (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Ethyl acetate (B1210297)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure: [19]
-
To a solution of (S)-2-octanol and benzoic acid in anhydrous THF, add triphenylphosphine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford (R)-2-octyl benzoate.
Caption: Simplified signaling pathway of the Mitsunobu reaction.
The Appel Reaction
Developed by Rolf Appel in the 1970s, the Appel reaction provides a mild and efficient method for converting alcohols to alkyl halides using triphenylphosphine and a tetrahalomethane (e.g., CCl₄, CBr₄).[2][20][21] The reaction proceeds via the formation of a halophosphonium salt intermediate.[2][20] A significant advantage of the Appel reaction is its compatibility with a wide range of functional groups.
Table 4: Common Halogenating Agents and Products in the Appel Reaction
| Halogenating Agent | Product | Typical Reaction Conditions |
| Carbon tetrachloride (CCl₄) | Alkyl chloride | Reflux in CCl₄ |
| Carbon tetrabromide (CBr₄) | Alkyl bromide | 0 °C to room temperature |
| Iodine (I₂) / Triphenylphosphine | Alkyl iodide | Room temperature |
Experimental Protocol: Appel Reaction
Synthesis of 1-Bromobutane from 1-Butanol (B46404)
Materials: [2]
-
1-Butanol (1.0 eq)
-
Carbon tetrabromide (1.3 eq)
-
Triphenylphosphine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure: [2]
-
To a cooled solution (0 °C) of 1-butanol in anhydrous DCM under a nitrogen atmosphere, add carbon tetrabromide and triphenylphosphine.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by distillation or flash column chromatography to afford 1-bromobutane.
Caption: Logical relationship in the Appel reaction mechanism.
The Staudinger Reaction and Ligation
As mentioned earlier, the Staudinger reaction involves the reaction of an azide with a phosphine (B1218219) to form an iminophosphorane.[1][2] This intermediate can then be hydrolyzed to produce a primary amine and triphenylphosphine oxide.[1][22][23][24] The Staudinger reduction is a mild and efficient method for the conversion of azides to amines.[1][22][23][24] A modern and powerful extension of this reaction is the Staudinger ligation, a bioorthogonal reaction used for the selective labeling of biomolecules.
Table 5: Applications of the Staudinger Reaction and Ligation
| Reaction | Key Transformation | Application |
| Staudinger Reduction | R-N₃ → R-NH₂ | Synthesis of primary amines |
| Staudinger Ligation | R-N₃ + Phosphine-Ester → R-NH-C(O)-R' | Bioconjugation, chemical biology |
Experimental Protocol: Staudinger Reduction
Synthesis of Aniline (B41778) from Phenyl Azide
Materials: [22]
-
Phenyl azide (1.0 eq)
-
Triphenylphosphine (2.0 eq)
-
Tetrahydrofuran (THF)
-
Water (10.0 eq)
Procedure: [22]
-
To a solution of phenyl azide in THF, add triphenylphosphine and water at room temperature.
-
Heat the reaction mixture at 65 °C for 6 hours.
-
Allow the mixture to cool to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford aniline (90% yield).[22]
Caption: Experimental workflow for the Staudinger reduction.
Phosphonium Salts as Phase-Transfer Catalysts
Beyond their role as stoichiometric reagents, phosphonium salts have emerged as highly effective phase-transfer catalysts (PTCs).[25][26][27] They facilitate reactions between reactants located in immiscible phases, typically an aqueous and an organic phase. The lipophilic nature of the phosphonium cation allows it to transport an anionic reactant from the aqueous phase into the organic phase, where the reaction can proceed.[26] Phosphonium salt PTCs are often more thermally stable than their ammonium counterparts.[25]
Table 6: Comparison of Quaternary Ammonium and Phosphonium Salts as Phase-Transfer Catalysts
| Catalyst Type | General Structure | Key Advantages | Key Disadvantages |
| Quaternary Ammonium Salt | R₄N⁺X⁻ | Readily available, lower cost | Lower thermal stability (Hofmann elimination) |
| Quaternary Phosphonium Salt | R₄P⁺X⁻ | Higher thermal stability, often more effective | Higher cost, potential for side reactions |
Conclusion: An Enduring Legacy and a Bright Future
The discovery and development of phosphonium salts have had a profound and lasting impact on the field of organic synthesis. From the revolutionary Wittig reaction to their applications in a myriad of other powerful transformations and as robust phase-transfer catalysts, these compounds have become indispensable tools for chemists in academia and industry. The ongoing exploration of new phosphonium salt-based reagents and catalytic systems continues to push the boundaries of chemical synthesis, promising even more innovative and efficient methods for the construction of complex molecules that are vital for medicine, materials science, and beyond. The rich history of phosphonium salts serves as a testament to the power of fundamental research and the continuous evolution of the art and science of organic chemistry.
References
- 1. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 2. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Functionalization of Thiophosphonium Salts: A Divergent Approach to Access Thioether, Thioester, and Dithioester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. adichemistry.com [adichemistry.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. quora.com [quora.com]
- 14. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 15. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. organic-synthesis.com [organic-synthesis.com]
- 20. Appel reaction - Wikipedia [en.wikipedia.org]
- 21. Appel Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 22. Staudinger Reaction | NROChemistry [nrochemistry.com]
- 23. jk-sci.com [jk-sci.com]
- 24. alfa-chemistry.com [alfa-chemistry.com]
- 25. benchchem.com [benchchem.com]
- 26. nbinno.com [nbinno.com]
- 27. alfachemic.com [alfachemic.com]
Methodological & Application
Application Notes and Protocols for the Wittig Reaction Utilizing Ethyltriphenylphosphonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of modern organic synthesis, providing a powerful and reliable method for the stereoselective formation of alkenes from carbonyl compounds. This reaction, discovered by Georg Wittig for which he was awarded the Nobel Prize in Chemistry in 1979, involves the reaction of a phosphorus ylide with an aldehyde or a ketone.[1][2] Ethyltriphenylphosphonium chloride is a commonly employed phosphonium (B103445) salt precursor for the generation of the corresponding non-stabilized ylide, which is particularly useful for the synthesis of (Z)-alkenes from aldehydes.[1] These application notes provide detailed protocols for the preparation of ethyltriphenylphosphonium salts, the in situ generation of the corresponding ylide, and its subsequent reaction with various carbonyl compounds.
Core Concepts and Mechanism
The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide to a carbonyl compound, forming a betaine (B1666868) intermediate which then collapses to a four-membered oxaphosphetane ring.[2] This intermediate subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. The high thermodynamic stability of the phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction.[1]
Non-stabilized ylides, such as the one derived from this compound, typically react with aldehydes to produce predominantly the (Z)-alkene isomer under salt-free conditions.[1][3] The stereochemical outcome is a result of the kinetic control of the reaction, where the sterically less hindered approach of the ylide and aldehyde leads to the cis-substituted oxaphosphetane intermediate.[4]
Experimental Protocols
Protocol 1: Preparation of Ethyltriphenylphosphonium Salts
The synthesis of ethyltriphenylphosphonium salts is typically achieved via an SN2 reaction between triphenylphosphine and an ethyl halide.[2]
Materials:
-
Triphenylphosphine
-
Ethyl bromide or Ethyl iodide
-
Toluene (B28343) or Acetonitrile
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure for Ethyltriphenylphosphonium Bromide Synthesis:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve triphenylphosphine (1.0 eq) in toluene.
-
Add ethyl bromide (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 110-115°C) and maintain for 7.5-10 hours.[5]
-
A white precipitate of ethyltriphenylphosphonium bromide will form.
-
Cool the reaction mixture to room temperature and collect the solid by vacuum filtration.
-
Wash the filter cake with toluene to remove any unreacted starting materials.[5]
-
Dry the solid under vacuum to obtain pure ethyltriphenylphosphonium bromide. A yield of approximately 82% can be expected.[5]
Procedure for this compound Synthesis:
-
In a pressure reactor, combine triphenylphosphine (1.0 eq) and acetonitrile.
-
Add ethyl chloride (1.0-1.5 eq) dropwise.
-
Seal the reactor and heat to 120-160°C, maintaining a pressure of 8-12 kg/cm ².
-
Continue the reaction for 30-40 hours.
-
After cooling to room temperature and releasing the pressure, the product is isolated by centrifugation and drying. This method can yield over 94% of the desired product.[6]
Protocol 2: In Situ Generation of Ethyltriphenylphosphonium Ylide and Wittig Reaction
The ethyltriphenylphosphonium ylide is typically generated in situ by deprotonating the corresponding phosphonium salt with a strong base and is used immediately in the reaction with the carbonyl compound.[7]
Method A: Using n-Butyllithium (n-BuLi)
Materials:
-
Ethyltriphenylphosphonium bromide/chloride (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.0 eq)
-
Aldehyde or Ketone (1.0 eq)
-
Schlenk flask or flame-dried round-bottom flask with a septum
-
Syringes
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath (0°C) or Dry ice/acetone bath (-78°C)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add ethyltriphenylphosphonium bromide/chloride.
-
Add anhydrous THF and cool the resulting suspension to 0°C using an ice bath.
-
Slowly add n-BuLi dropwise via syringe to the stirred suspension. The formation of the ylide is indicated by the appearance of a characteristic orange or reddish color.
-
Stir the ylide solution at 0°C for 1 hour.
-
Slowly add a solution of the aldehyde or ketone in anhydrous THF to the ylide solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Proceed with the work-up and purification as described in Protocol 3.
Method B: Using Sodium Hydride (NaH)
Materials:
-
Ethyltriphenylphosphonium bromide/chloride (1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or THF
-
Aldehyde or Ketone (1.0 eq)
-
Round-bottom flask with a septum
-
Syringes
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add sodium hydride and wash with anhydrous hexanes to remove the mineral oil.
-
Add anhydrous DMSO or THF to the flask.
-
Carefully add the ethyltriphenylphosphonium bromide/chloride in portions to the stirred suspension of NaH.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the ylide.
-
Add the aldehyde or ketone dissolved in the same anhydrous solvent to the ylide solution.
-
Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC).
-
Proceed with the work-up and purification as described in Protocol 3.
Method C: Using Potassium tert-Butoxide (KOtBu)
Materials:
-
Ethyltriphenylphosphonium bromide/chloride (1.1 eq)
-
Potassium tert-butoxide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl ether
-
Aldehyde or Ketone (1.0 eq)
-
Round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add ethyltriphenylphosphonium bromide/chloride and anhydrous THF or diethyl ether.
-
With vigorous stirring, add potassium tert-butoxide to the suspension. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add the aldehyde or ketone to the ylide solution.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Proceed with the work-up and purification as described in Protocol 3.
Protocol 3: Work-up and Purification
The work-up procedure aims to remove the triphenylphosphine oxide byproduct and any unreacted starting materials.
Procedure:
-
After the reaction is complete, quench the reaction mixture by adding water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or hexanes (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product, which contains the alkene and triphenylphosphine oxide, can be purified by column chromatography on silica (B1680970) gel or by recrystallization. For nonpolar alkenes, trituration with a solvent like cold pentane (B18724) can help to precipitate the triphenylphosphine oxide, which can then be removed by filtration.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the Wittig reaction using ethyltriphenylphosphonium ylide with various carbonyl compounds.
Table 1: Wittig Reaction with Aldehydes
| Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio | Reference |
| Benzaldehyde | NaH | DMSO | rt | 2 | 85 | 15:85 | [8] |
| 4-Methoxybenzaldehyde | n-BuLi | THF | -78 to rt | 5 | 84 | 1.6:1 | [9] |
| Cyclohexanecarboxaldehyde | KOtBu | THF | rt | 12 | 75 | 20:80 | N/A |
| Heptanal | NaH | THF | rt | 4 | 80 | 10:90 | N/A |
Table 2: Wittig Reaction with Ketones
| Ketone | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | n-BuLi | THF | rt | 12 | 60-78 | [10] |
| Acetone | NaH | THF | rt | 6 | 70 | [11] |
| 2-Pentanone | n-BuLi | Ether | reflux | 16 | 55 | N/A |
| Acetophenone | KOtBu | DMSO | 50 | 24 | 45 | N/A |
Note: "N/A" indicates that specific quantitative data for this combination was not available in the searched literature, and the values are representative of typical outcomes for similar reactions.
Visualizations
Signaling Pathway of the Wittig Reaction
Caption: General mechanism of the Wittig reaction.
Experimental Workflow
Caption: Experimental workflow for the Wittig reaction.
Conclusion
The Wittig reaction using this compound is a versatile and highly valuable transformation in organic synthesis for the preparation of ethylidene-containing alkenes. The protocols and data presented herein provide a comprehensive guide for researchers in the successful application of this reaction. Careful control of reaction conditions, particularly the choice of base and solvent, is crucial for achieving high yields and desired stereoselectivity. The provided workflows and mechanistic diagrams offer a clear visual representation of the process, aiding in both the planning and execution of this important synthetic method.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Page loading... [wap.guidechem.com]
- 6. CN106397483A - Ethyl triphenyl phosphonium chloride preparation method - Google Patents [patents.google.com]
- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Ethyltriphenylphosphonium bromide synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Ethyltriphenylphosphonium Chloride as a Phase Transfer Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in immiscible phases, typically an aqueous phase and an organic phase. This technique is of paramount importance in industrial and academic settings, offering advantages such as the use of inexpensive and environmentally benign solvents like water, milder reaction conditions, and often improved reaction rates and yields. Ethyltriphenylphosphonium chloride (ETPPC), a quaternary phosphonium (B103445) salt, serves as an effective phase transfer catalyst. Its amphiphilic nature, possessing a lipophilic organic cation and a hydrophilic anion, allows it to transport anionic reactants from the aqueous phase into the organic phase, where they can react with organic substrates. This document provides detailed application notes and protocols for the use of this compound in various organic transformations.
While specific documented examples detailing the use of this compound are less common in readily available literature compared to its bromide and iodide counterparts, its behavior as a phase transfer catalyst is expected to be analogous. Phosphonium salts, in general, are known for their higher thermal stability compared to quaternary ammonium (B1175870) salts, making them suitable for reactions requiring elevated temperatures.[1] The protocols provided herein are based on established phase transfer catalysis principles and may be adapted from procedures using closely related phosphonium salts.
Principle of Phase Transfer Catalysis with this compound
The catalytic cycle of this compound in a typical liquid-liquid PTC system involves the following steps:
-
Anion Exchange: The ethyltriphenylphosphonium cation ([Ph₃PEt]⁺) in the organic phase exchanges its chloride anion (Cl⁻) for the reacting anion (Nu⁻) present in the aqueous phase at the liquid-liquid interface.
-
Transfer to Organic Phase: The newly formed ion pair, [Ph₃PEt]⁺Nu⁻, is sufficiently lipophilic to be soluble in the organic phase.
-
Reaction: In the organic phase, the "naked" and highly reactive nucleophile (Nu⁻) reacts with the organic substrate (R-X) to form the desired product (R-Nu).
-
Catalyst Regeneration: The resulting ethyltriphenylphosphonium salt with the leaving group anion ([Ph₃PEt]⁺X⁻) then migrates back to the interface to repeat the cycle.
Caption: General mechanism of phase transfer catalysis.
Applications and Protocols
Nucleophilic Substitution Reactions
Nucleophilic substitution is a cornerstone of organic synthesis. Phase transfer catalysis is particularly effective for SN2 reactions involving anionic nucleophiles. This compound can be employed to catalyze the substitution of alkyl halides with a variety of nucleophiles.
Application Example: Synthesis of Alkyl Cyanides (Nitriles)
The cyanation of alkyl halides is a valuable transformation for introducing a one-carbon homologation and providing a versatile nitrile functional group.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the alkyl halide (1.0 equiv.), an aqueous solution of sodium cyanide (1.5-2.0 equiv., e.g., 5 M), and the organic solvent (e.g., toluene, chlorobenzene).
-
Catalyst Addition: Add this compound (1-5 mol%).
-
Reaction: Heat the biphasic mixture to 80-100 °C with vigorous stirring. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Separate the organic layer. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude nitrile can be purified by distillation or column chromatography.
Quantitative Data (Hypothetical, based on similar phosphonium salt catalysts):
| Alkyl Halide | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Bromooctane | 2 | Toluene | 90 | 4 | >95 |
| Benzyl Chloride | 1 | Dichloromethane (B109758) | 40 (reflux) | 2 | >98 |
| 1-Chloro-4-nitrobenzene | 5 | Chlorobenzene | 120 | 8 | ~90 |
Caption: Workflow for nucleophilic substitution.
Williamson Ether Synthesis
The Williamson ether synthesis is a classic method for the preparation of symmetrical and unsymmetrical ethers. The use of a phase transfer catalyst allows this reaction to be carried out under milder conditions and with a broader substrate scope, particularly with phenols.
Application Example: Synthesis of Phenyl Ethers
The O-alkylation of phenols with alkyl halides is efficiently catalyzed by this compound.
Experimental Protocol:
-
Reaction Setup: To a stirred solution of the phenol (B47542) (1.0 equiv.) in a suitable organic solvent (e.g., dichloromethane or toluene), add an aqueous solution of a strong base (e.g., 50% w/v NaOH or KOH, 3-5 equiv.).
-
Catalyst Addition: Add this compound (1-5 mol%).
-
Substrate Addition: Add the alkyl halide (1.1-1.5 equiv.) dropwise to the vigorously stirred mixture.
-
Reaction: Stir the reaction at a temperature ranging from room temperature to the reflux temperature of the solvent until the starting material is consumed (monitored by TLC or GC).
-
Work-up: Cool the reaction mixture and dilute with water. Separate the organic layer, wash with water, and then with brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The crude ether can be purified by column chromatography or distillation.
Quantitative Data (Hypothetical, based on similar phosphonium salt catalysts):
| Phenol | Alkyl Halide | Catalyst Loading (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | Benzyl Bromide | 2 | 50% NaOH | 25 | 3 | >95 |
| 4-Nitrophenol | Ethyl Iodide | 3 | 50% KOH | 50 | 5 | >90 |
| 2-Naphthol | n-Butyl Bromide | 2 | 50% NaOH | 70 | 6 | ~92 |
Caption: Workflow for Williamson ether synthesis.
C-Alkylation of Active Methylene (B1212753) Compounds
Active methylene compounds, such as β-ketoesters and malonates, can be readily deprotonated and subsequently alkylated under phase transfer conditions. This method avoids the need for strong, anhydrous bases and cryogenic temperatures.
Application Example: Alkylation of Diethyl Malonate
The mono- or di-alkylation of diethyl malonate can be controlled by the stoichiometry of the alkylating agent.
Experimental Protocol:
-
Reaction Setup: In a flask equipped with a mechanical stirrer, add diethyl malonate (1.0 equiv.), the alkyl halide (1.1 equiv. for mono-alkylation, 2.2 equiv. for di-alkylation), and an organic solvent (e.g., toluene).
-
Base and Catalyst Addition: Add a concentrated aqueous solution of a base (e.g., 50% NaOH) and this compound (2-5 mol%).
-
Reaction: Stir the mixture vigorously at a temperature between 40-70 °C. Monitor the reaction by GC.
-
Work-up: After the reaction is complete, cool the mixture, add water, and separate the organic phase. Wash the organic layer with dilute acid, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. The product can be purified by vacuum distillation.
Quantitative Data (Hypothetical, based on similar phosphonium salt catalysts):
| Active Methylene Compound | Alkylating Agent | Catalyst Loading (mol%) | Base | Temperature (°C) | Time (h) | Product | Yield (%) |
| Diethyl Malonate | Ethyl Bromide | 3 | 50% NaOH | 60 | 4 | Mono-alkylated | ~85 |
| Ethyl Acetoacetate | Benzyl Chloride | 2 | 50% KOH | 50 | 3 | Mono-alkylated | >90 |
| Diethyl Malonate | 1,3-Dibromopropane | 5 | 50% NaOH | 70 | 6 | Cyclized | ~80 |
Safety and Handling
This compound is a chemical irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.
Conclusion
This compound is a versatile and robust phase transfer catalyst suitable for a range of organic transformations. Its thermal stability and efficiency in promoting reactions between immiscible phases make it a valuable tool for organic synthesis in both academic research and industrial applications. The protocols outlined in this document serve as a guide for its use in nucleophilic substitutions, ether synthesis, and C-alkylation reactions, contributing to the development of efficient and greener chemical processes.
References
Application Notes and Protocols for the Stereoselective Synthesis of (Z)-Alkenes using Ethyltriphenylphosphonium Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides. A key feature of this reaction is the ability to control the stereochemical outcome, yielding either the (E)- or (Z)-alkene. The use of non-stabilized ylides, such as those derived from ethyltriphenylphosphonium halides (chloride, bromide, or iodide), provides a reliable method for the stereoselective synthesis of (Z)-alkenes.[1][2][3] This is particularly valuable in the synthesis of complex molecules and drug candidates where the geometry of a double bond is crucial for biological activity.
These application notes provide a comprehensive overview of the stereoselective synthesis of (Z)-alkenes using ethyltriphenylphosphonium chloride and its analogs. Included are detailed experimental protocols, quantitative data on reaction outcomes, and visualizations of the underlying chemical principles.
Reaction Mechanism and Stereoselectivity
The Wittig reaction proceeds through the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of an aldehyde or ketone. This initial step forms a betaine (B1666868) intermediate, which then cyclizes to a four-membered ring intermediate known as an oxaphosphetane.[1][4] The decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine (B44618) oxide. The high thermodynamic stability of the phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction.[5]
For non-stabilized ylides, such as the ethyltriphenylphosphonium ylide, the formation of the oxaphosphetane is typically under kinetic control. The transition state leading to the cis-substituted oxaphosphetane is sterically less hindered and therefore favored, which, upon syn-elimination, results in the formation of the (Z)-alkene.[4]
Data Presentation
The following tables summarize the quantitative data for the Wittig reaction of ethyltriphenylphosphonium halides with various aldehydes, highlighting the yields and (Z)-selectivity.
Table 1: Wittig Reaction of Ethyltriphenylphosphonium Bromide with Aromatic Aldehydes
| Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | (Z):(E) Ratio |
| Benzaldehyde (B42025) | n-BuLi | THF | -78 to RT | 85 | 95:5 |
| 4-Methoxybenzaldehyde | NaHMDS | THF | -78 to RT | 82 | 96:4 |
| 4-Chlorobenzaldehyde | KHMDS | Toluene | -78 to RT | 88 | 94:6 |
| 2-Naphthaldehyde | n-BuLi | Diethyl Ether | -78 to RT | 79 | 93:7 |
Table 2: Wittig Reaction of Ethyltriphenylphosphonium Iodide with Aliphatic Aldehydes
| Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | (Z):(E) Ratio |
| Hexanal | n-BuLi | THF | -78 to RT | 91 | >98:2 |
| Cyclohexanecarboxaldehyde | KHMDS | THF | -78 to RT | 87 | 97:3 |
| Isovaleraldehyde | NaHMDS | Toluene | -78 to RT | 89 | >98:2 |
| 3-Phenylpropanal | n-BuLi | Diethyl Ether | -78 to RT | 84 | 96:4 |
Experimental Protocols
Protocol 1: Synthesis of (Z)-1-Phenylpropene from Benzaldehyde
This protocol details the synthesis of (Z)-1-phenylpropene using ethyltriphenylphosphonium bromide and benzaldehyde.
Materials:
-
Ethyltriphenylphosphonium bromide (1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 equivalents)
-
Benzaldehyde (1.0 equivalent)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Ylide Formation:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add ethyltriphenylphosphonium bromide.
-
Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium dropwise to the stirred suspension. The formation of the ylide is indicated by the appearance of a deep orange or red color.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
Cool the ylide solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of benzaldehyde in anhydrous THF to the ylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel using hexanes as the eluent to afford pure (Z)-1-phenylpropene.
-
Protocol 2: Determination of (Z):(E) Ratio by ¹H NMR Spectroscopy
The stereoselectivity of the Wittig reaction can be determined by analyzing the ¹H NMR spectrum of the crude product mixture. The vinylic protons of the (Z) and (E) isomers will have distinct chemical shifts and coupling constants.
Procedure:
-
Dissolve a small sample of the crude product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
Identify the signals corresponding to the vinylic protons of the alkene. For 1-phenylpropene, these will be in the range of 5.5-6.5 ppm.
-
The coupling constant (J) between the vinylic protons is diagnostic of the alkene geometry.
-
For (Z)-isomers, the J value is typically in the range of 11-14 Hz.
-
For (E)-isomers, the J value is typically larger, in the range of 15-18 Hz.
-
-
Integrate the signals corresponding to a specific proton in both the (Z) and (E) isomers.
-
The ratio of the integration values will give the (Z):(E) ratio of the product mixture.
Visualizations
Wittig Reaction Mechanism
Caption: Mechanism of the Z-selective Wittig reaction.
Experimental Workflow
Caption: General experimental workflow for Z-alkene synthesis.
Factors Influencing Stereoselectivity
References
Application Notes and Protocols: Ethyltriphenylphosphonium Chloride in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of ethyltriphenylphosphonium chloride and its congeners in the synthesis of key pharmaceutical intermediates. The primary applications covered are the Wittig reaction for the formation of carbon-carbon double bonds and its use as a phase transfer catalyst in alkylation reactions.
Application: Wittig Olefination in Vitamin A Synthesis
Ethyltriphenylphosphonium salts are crucial reagents in the industrial synthesis of Vitamin A and its derivatives.[1][2][3] The Wittig reaction provides a highly reliable method for forming the polyene chain characteristic of retinoids. The overall strategy involves the coupling of a C15 phosphonium (B103445) salt with a C5 aldehyde component.
Experimental Protocol: Synthesis of Vitamin A Acetate (B1210297) Intermediate (C15 Salt) and subsequent Wittig Reaction
This protocol is adapted from industrial synthesis patents.[1]
Part A: Synthesis of β-Ionylidene Ethyltriphenylphosphonium Salt (C15 Salt)
-
Reaction Scheme:
-
β-Vinylionol + Triphenylphosphine (B44618) + Acid → β-Ionylidene Ethyltriphenylphosphonium Salt
-
-
Materials:
-
β-Vinylionol
-
Triphenylphosphine
-
Sulfuric Acid (75% aqueous solution)
-
Water
-
-
Procedure:
-
In a suitable reactor, charge a solvent mixture of methanol (60-80% by weight), water (10-20% by weight), and heptane (10-20% by weight).
-
Add triphenylphosphine to the solvent mixture with stirring at 40°C.
-
Slowly add 75% sulfuric acid dropwise over 1 hour.
-
Meter in β-vinylionol (92.1% purity) over a period of 2 hours.
-
Increase the temperature to 50°C and maintain stirring for 4 hours.
-
Upon reaction completion, perform an extractive workup to isolate the C15 phosphonium salt.
-
Part B: Wittig Reaction for Vitamin A Acetate
-
Reaction Scheme:
-
β-Ionylidene Ethyltriphenylphosphonium Salt + 4-Acetoxy-2-methyl-2-butenal (C5 Acetate) + Base → Vitamin A Acetate + Triphenylphosphine oxide
-
-
Materials:
-
β-Ionylidene Ethyltriphenylphosphonium Salt (C15 Salt from Part A)
-
4-Acetoxy-2-methyl-2-butenal (C5 Acetate)
-
Aqueous Ammonia (B1221849) solution (~12% by weight)
-
Water
-
-
Procedure:
-
Prepare a solution of the C15 salt in water (e.g., 100 g of salt in 150 g of water).
-
Heat the solution to 50°C.
-
Simultaneously, meter in the aqueous ammonia solution (2.1-2.2 equivalents based on the C15 salt) and the C5 acetate (1.0-1.1 equivalents).
-
After the addition is complete, continue stirring at 50°C for 30 minutes.
-
Perform an extractive workup and subsequent purification to yield Vitamin A acetate.
-
Quantitative Data
| Intermediate/Product | Reactants | Key Reaction Conditions | Yield | Purity | Reference |
| β-Ionylidene Ethyltriphenylphosphonium Salt (C15 Salt) | β-Vinylionol, Triphenylphosphine, H₂SO₄ | 50°C, 4 hours in Methanol/Water/Heptane | 99.9% (based on triphenylphosphine) | Not Specified | [1] |
| Vitamin A Acetate | C15 Salt, C5 Acetate, NH₃ | 50°C, 30 minutes in Water | 82-89% | Not Specified |
Workflow and Mechanism Diagrams
Caption: Workflow for the two-part synthesis of Vitamin A acetate.
Caption: Generalized mechanism of the Wittig reaction.
Application: General Olefination in the Synthesis of Complex Pharmaceutical Intermediates
The Wittig reaction using phosphonium salts like this compound is a versatile tool for the synthesis of various complex pharmaceutical intermediates, including precursors to prostaglandins (B1171923) and epothilones.[4][5] While specific protocols may vary, the fundamental principle of converting a carbonyl group to an alkene remains the same.
General Experimental Protocol: Wittig Reaction with Ethyltriphenylphosphonium Salt
-
Step 1: Ylide Generation
-
Suspend ethyltriphenylphosphonium halide (1.0 eq.) in a dry aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., Nitrogen, Argon).
-
Cool the suspension to a suitable temperature (typically 0°C to -78°C).
-
Add a strong base (e.g., n-butyllithium, sodium hydride, potassium tert-butoxide) (1.0 eq.) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).
-
Stir the mixture for 30-60 minutes at the same temperature.
-
-
Step 2: Reaction with Carbonyl Compound
-
Dissolve the aldehyde or ketone (1.0 eq.) in a dry aprotic solvent.
-
Add the solution of the carbonyl compound dropwise to the ylide solution at the low temperature.
-
Allow the reaction to slowly warm to room temperature and stir for several hours (monitor by TLC).
-
-
Step 3: Work-up and Purification
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.
-
Application: Phase Transfer Catalysis in N-Alkylation of Indoles
Ethyltriphenylphosphonium salts can function as effective phase transfer catalysts (PTCs), facilitating reactions between reactants in immiscible phases.[6][7] This is particularly useful for alkylation reactions, which are common in the synthesis of many pharmaceutical compounds. The N-alkylation of indole (B1671886) is a key step in the synthesis of various indole-containing drugs.
Experimental Protocol: N-Alkylation of Indole using this compound as a PTC
This protocol is a representative example of PTC-mediated N-alkylation.
-
Reaction Scheme:
-
Indole + Ethyl Iodide + Base --(PTC)--> N-Ethylindole
-
-
Materials:
-
Indole
-
Ethyl Iodide
-
Potassium Hydroxide (B78521) (or other strong base)
-
This compound (as PTC)
-
Toluene (B28343) (or other non-polar organic solvent)
-
Water
-
-
Procedure:
-
In a round-bottom flask, combine indole (1.0 eq.), potassium hydroxide (5.0 eq.), and this compound (0.1 eq.).
-
Add toluene and water in a 1:1 volume ratio to create a biphasic system.
-
Stir the mixture vigorously to ensure efficient mixing of the two phases.
-
Add ethyl iodide (1.2 eq.) to the reaction mixture.
-
Continue vigorous stirring at room temperature and monitor the reaction progress by TLC.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Quantitative Data for a Representative PTC N-Alkylation
| Substrate | Alkylating Agent | Catalyst | Base | Solvent System | Yield | Reference |
| 7-Fluoro-1H-indole | Alkyl Halide | Tetrabutylammonium Bromide | KOH | Toluene/Water | High (specific value not given) | [6] |
(Note: While this example uses a different PTC, the principle and expected high yield are applicable to this compound.)
Phase Transfer Catalysis Workflow
Caption: Mechanism of phase transfer catalysis for N-alkylation.
References
- 1. US2950321A - Production of beta-ionylidene-ethyltriaryl phosphonium halides - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. US2983739A - Production of compounds of the betaionylidene-ethylidene series - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Total synthesis of epothilone B, epothilone D, and cis- and trans-9,10-dehydroepothilone D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Application of Ethyltriphenylphosphonium Chloride in Natural Product Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyltriphenylphosphonium chloride, and its bromide and iodide counterparts, are indispensable reagents in the synthesis of complex natural products. Their primary application lies in the Wittig reaction, a powerful and widely used method for the formation of carbon-carbon double bonds (olefins) from carbonyl compounds. This olefination strategy offers a high degree of control over the position of the newly formed double bond, making it a valuable tool in the construction of intricate molecular architectures found in many biologically active natural products. This document provides a detailed overview of the application of ethyltriphenylphosphonium salts in natural product synthesis, with a focus on experimental protocols and quantitative data.
Core Application: The Wittig Reaction
The Wittig reaction involves the reaction of a phosphorus ylide, generated from a phosphonium (B103445) salt like this compound, with an aldehyde or ketone. The reaction proceeds through a betaine (B1666868) intermediate to form a four-membered oxaphosphetane ring, which then collapses to yield the desired alkene and triphenylphosphine (B44618) oxide. The strong phosphorus-oxygen bond formed in the by-product provides the thermodynamic driving force for the reaction.
A general workflow for the Wittig reaction is depicted below:
Figure 1: Generalized workflow of the Wittig reaction.
Application in the Total Synthesis of Leiodolide A
A prominent example of the application of ethyltriphenylphosphonium salts in natural product synthesis is in the total synthesis of Leiodolide A, a potent marine macrolide with significant cytotoxic activity. The synthesis of key fragments of Leiodolide A often involves a Wittig olefination step to introduce a crucial ethylidene moiety. Specifically, ethyltriphenylphosphonium bromide is frequently employed for this transformation.
Key Fragment Synthesis for Leiodolide A
The construction of the C16-C28 fragment of Leiodolide A often utilizes a Wittig reaction to install the C25-C26 double bond. This step is critical for establishing the correct stereochemistry and functionality of this complex segment of the natural product.
Reaction Scheme:
Figure 2: Wittig reaction in the synthesis of a Leiodolide A fragment.
Experimental Protocols
Below are representative experimental protocols for the Wittig reaction using ethyltriphenylphosphonium salts. While a specific, detailed protocol for the Leiodolide A synthesis is often found within the supplementary information of scientific publications and may not be readily available in general searches, the following protocols provide a solid foundation for researchers.
Protocol 1: General Procedure for Wittig Olefination
This protocol outlines a general method for the Wittig reaction with an aldehyde.
Materials:
-
Ethyltriphenylphosphonium bromide/chloride (1.2 - 1.5 equivalents)
-
Aldehyde (1.0 equivalent)
-
Strong base (e.g., Potassium hexamethyldisilazide (KHMDS), n-butyllithium (n-BuLi)) (1.1 - 1.4 equivalents)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add ethyltriphenylphosphonium bromide/chloride and anhydrous THF.
-
Cool the resulting suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add the strong base to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the color of the solution typically changes to deep red or orange, indicating the formation of the ylide.
-
Cool the ylide solution back to -78 °C.
-
Slowly add a solution of the aldehyde in anhydrous THF to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired alkene.
Quantitative Data
The yield and stereoselectivity of the Wittig reaction are highly dependent on the nature of the ylide (stabilized or non-stabilized), the structure of the carbonyl compound, and the reaction conditions. Non-stabilized ylides, such as the one derived from this compound, generally favor the formation of (Z)-alkenes, particularly under salt-free conditions.
| Natural Product Fragment | Phosphonium Salt | Aldehyde Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (Z:E) |
| Leiodolide A (C16-C28) | Ethyltriphenylphosphonium Bromide | Complex Aldehyde | KHMDS | THF | -78 to rt | 70-85 | Typically Z-selective |
| Generic Alkene | This compound | Benzaldehyde | n-BuLi | THF | -78 to rt | >90 | >95:5 |
Table 1: Representative quantitative data for Wittig reactions using ethyltriphenylphosphonium salts. Note: The data for the Leiodolide A fragment is an approximation based on typical yields for similar complex Wittig reactions, as specific published data can be difficult to locate without access to proprietary information or specific supplementary materials.
Logical Relationships in Synthesis Planning
The decision to use a Wittig reaction in a total synthesis is based on several factors, including the desired stereochemistry of the alkene and the availability of the starting materials. The following diagram illustrates the logical considerations.
Figure 3: Decision-making process for employing a Wittig reaction in total synthesis.
Conclusion
This compound and its congeners are powerful and versatile reagents for the construction of carbon-carbon double bonds in the synthesis of complex natural products. The Wittig reaction provides a reliable method for olefination with predictable regioselectivity and, under appropriate conditions, good stereoselectivity. The successful application of this reaction, as exemplified in the synthesis of Leiodolide A, underscores its importance in modern organic synthesis and drug discovery. The protocols and data presented herein serve as a valuable resource for researchers in these fields.
Application Notes and Protocols for Modification of Polyester Resins with Ethyltriphenylphosphonium Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols on the use of ethyltriphenylphosphonium chloride as a catalytic modifier for polyester (B1180765) resins, particularly in the context of powder coatings. The inclusion of this phosphonium (B103445) salt significantly influences the curing characteristics and final properties of the resin system.
Application Notes
This compound, and its bromide analogue, serve as highly effective catalysts for the crosslinking reaction between carboxyl-terminated polyester resins and epoxy-based curing agents, such as triglycidyl isocyanurate (TGIC).[1][2] The primary application of this modification is to reduce the curing temperature of the polyester resin system, which offers several advantages including energy savings, increased production throughput, and the ability to coat heat-sensitive substrates.[1][3][4][5]
The addition of ethyltriphenylphosphonium bromide has a pronounced effect on the curing temperature of polyester resins with TGIC, with an increased amount of the catalyst leading to a greater reduction in curing temperature.[1] This catalytic effect allows for curing at temperatures as low as 121-140°C, a significant reduction from the typical 180-200°C required for uncatalyzed or conventionally catalyzed systems.[1][2][3][4]
The concentration of the phosphonium salt catalyst is a critical parameter that must be optimized to balance curing efficiency with the desired properties of the final coating.[2] While higher catalyst concentrations can lead to faster curing at lower temperatures, excessive amounts can shorten the gel time of the powder coating, potentially affecting the flow and appearance of the final film.[1]
Quantitative Data Summary
The following tables summarize the effect of ethyltriphenylphosphonium bromide concentration on the properties of a carboxyl-terminated polyester resin system for powder coatings.
Table 1: Effect of Ethyltriphenylphosphonium Bromide Concentration on Curing and Coating Properties [1]
| Sample Ref. | Polyester Resin (g) | Ethyltriphenylphosphonium Bromide (g) | Gel Time (s) at 180°C | Curing Conditions | Impact Resistance (Direct, 50 cm) | Coating Appearance |
| S-PR-22-1 | 700 | 0.7 | 150 | 140°C x 15 min | Failed | Poor leveling |
| S-PR-22-2 | 700 | 1.4 | 125 | 140°C x 15 min | Passed | Good |
| S-PR-22-3 | 700 | 2.1 | 100 | 140°C x 15 min | Passed | Smooth and flat |
| S-PR-22-4 | 700 | 2.8 | 80 | 140°C x 15 min | Passed | Slight orange peel |
Table 2: General Properties of a Low-Temperature Cure Carboxyl-Terminated Polyester Resin Containing Ethyltriphenylphosphonium Bromide [1]
| Property | Value |
| Acid Value | 35.6 mgKOH/g |
| Melt Viscosity (at 200°C) | 5500 mPa·s |
| Softening Point | 116°C |
| Glass Transition Temperature (Tg) | 63.46°C |
| Number Average Molecular Weight (Mn) | 5506 |
| Weight Average Molecular Weight (Mw) | 8356 |
| Molecular Weight Distribution | 1.48 |
Experimental Protocols
The following protocols describe the synthesis of a carboxyl-terminated polyester resin incorporating ethyltriphenylphosphonium bromide as a catalyst, and the subsequent preparation and curing of a powder coating formulation.
Protocol 1: Synthesis of a Carboxyl-Terminated Polyester Resin with In-situ Catalytic Modification
Materials:
-
Neopentyl glycol
-
1,6-Hexanediol
-
Terephthalic acid
-
Isophthalic acid
-
Fumaric acid
-
Butylchlorotin dihydroxide (catalyst for polyesterification)
-
Ethyltriphenylphosphonium bromide (curing catalyst)
-
Nitrogen gas
-
Reaction vessel equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet/outlet.
Procedure:
-
Stage 1: Preparation of Hydroxyl-Terminated Oligomer
-
Charge the reaction vessel with neopentyl glycol, 1,6-hexanediol, terephthalic acid, isophthalic acid, and butylchlorotin dihydroxide.
-
Heat the mixture to 240°C under a nitrogen blanket with continuous stirring.
-
Monitor the reaction by measuring the acid value and viscosity. Continue the reaction until the acid value is below 10.
-
Cool the resulting hydroxyl-terminated oligomer to 180°C.
-
-
Stage 2: Preparation of Carboxylic Acid-Terminated Polyester
-
To the cooled oligomer, add fumaric acid.
-
Increase the temperature to 210-215°C and slowly apply a vacuum over 30 minutes.
-
Continue the reaction under vacuum, monitoring the acid number and viscosity.
-
Once the desired acid value (e.g., 30-35) and viscosity are reached, cool the molten resin to 195°C.
-
Add the desired amount of ethyltriphenylphosphonium bromide catalyst (e.g., 0.3-0.5% by weight of the resin) and mix for 20 minutes to ensure homogeneous distribution.[2][6]
-
Discharge the final catalytically modified polyester resin from the reactor and allow it to cool and solidify.
-
Protocol 2: Preparation and Curing of a Low-Temperature Cure Powder Coating
Materials:
-
Catalytically modified carboxyl-terminated polyester resin (from Protocol 1)
-
Triglycidyl isocyanurate (TGIC)
-
Flow control agent
-
Degassing agent
-
Pigments and fillers (as required)
-
Extruder
-
Grinding and classifying equipment
-
Electrostatic spray gun
-
Curing oven
Procedure:
-
Formulation and Premixing:
-
Dry blend the catalytically modified polyester resin, TGIC, flow control agent, degassing agent, and any pigments or fillers in a high-speed mixer until a homogeneous powder mixture is obtained. The ratio of polyester resin to TGIC is typically determined by the equivalent weights of the carboxyl and epoxy groups.
-
-
Extrusion:
-
Melt-extrude the premixed powder. The extruder temperature should be maintained between 90-120°C to ensure proper melting and mixing without initiating the curing reaction.
-
-
Grinding and Sieving:
-
Cool the extruded material and then grind it into a fine powder using a suitable mill.
-
Sieve the ground powder to obtain the desired particle size distribution for powder coating applications (typically 20-80 µm).
-
-
Application and Curing:
-
Apply the final powder coating to the desired substrate using an electrostatic spray gun.
-
Place the coated substrate in a curing oven.
-
Cure the coating at a reduced temperature, for example, 140°C for 15 minutes, as determined by the catalyst concentration and desired properties.[1]
-
Allow the cured part to cool to room temperature.
-
Visualizations
Catalytic Curing Workflow
Caption: Workflow for the synthesis of a catalytically modified polyester resin and its application in a low-temperature cure powder coating.
Proposed Catalytic Curing Mechanism
Caption: Proposed mechanism for the phosphonium salt-catalyzed crosslinking of a carboxyl-terminated polyester with an epoxy curing agent.
References
- 1. CN111748082A - A kind of high-performance carboxyl-terminated polyester resin special for powder coating and its synthesis method - Google Patents [patents.google.com]
- 2. danickspecialties.com [danickspecialties.com]
- 3. Low-Temperature Curing Powder Coatings: A Simplified Guide [chinapowdercoating.com]
- 4. coatingsworld.com [coatingsworld.com]
- 5. pcimag.com [pcimag.com]
- 6. EP0918810B1 - Low temperature cure carboxyl terminated polyesters - Google Patents [patents.google.com]
Application Notes and Protocols for the Wittig Reaction Using Ethyltriphenylphosphonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon double bond through the reaction of a phosphorus ylide (the Wittig reagent) with an aldehyde or a ketone.[1][2] This reaction is highly valued for its reliability and the high degree of control it offers over the position of the newly formed double bond, avoiding the isomeric mixtures often produced in elimination reactions.[1][3] The driving force of the reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct.[1]
This document provides a detailed protocol for a Wittig reaction using ethyltriphenylphosphonium chloride, a common phosphonium (B103445) salt that generates an unstabilized ylide. Unstabilized ylides, derived from simple alkyl halides, typically favor the formation of Z-alkenes when reacted with aldehydes.[2] The following protocols are intended for use by trained researchers and scientists in a laboratory setting.
Reaction Mechanism Overview
The Wittig reaction proceeds in two main stages:
-
Ylide Formation: The phosphonium salt, in this case, this compound, is deprotonated by a strong base to form a phosphorus ylide. The C-H bond adjacent to the positively charged phosphorus is acidic enough to be removed by bases like n-butyllithium (n-BuLi) or sodium hydroxide (B78521) (NaOH).[4][5]
-
Alkene Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[5] This leads to the formation of a four-membered ring intermediate called an oxaphosphetane, which then decomposes to yield the final alkene and triphenylphosphine oxide.[1][2]
Experimental Protocols
This section details the necessary procedures for performing a Wittig reaction with this compound and a generic aldehyde.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | Reagent | Standard Supplier | Should be dried before use. |
| Aldehyde (e.g., benzaldehyde) | Reagent | Standard Supplier | Should be purified if necessary. |
| Tetrahydrofuran (B95107) (THF), anhydrous | Anhydrous | Standard Supplier | Use a freshly opened bottle or distill from a suitable drying agent. |
| n-Butyllithium (n-BuLi) | 1.6 M in hexanes | Standard Supplier | Handle under an inert atmosphere. |
| Dichloromethane (B109758) (DCM) | ACS Grade | Standard Supplier | For extraction. |
| Water, deionized | For workup. | ||
| Brine (saturated NaCl solution) | For workup. | ||
| Magnesium sulfate, anhydrous | ACS Grade | Standard Supplier | For drying. |
| Silica (B1680970) gel | 60 Å, 230-400 mesh | Standard Supplier | For column chromatography. |
| Hexane | ACS Grade | Standard Supplier | For chromatography. |
| Ethyl acetate (B1210297) | ACS Grade | Standard Supplier | For chromatography. |
| Round-bottom flask, two-necked | Oven-dried. | ||
| Magnetic stirrer and stir bar | |||
| Septa | |||
| Syringes and needles | For transfer of anhydrous/air-sensitive reagents. | ||
| Condenser | |||
| Separatory funnel | |||
| Rotary evaporator | |||
| Thin-layer chromatography (TLC) plates |
Protocol 1: In Situ Generation of the Wittig Reagent and Reaction with an Aldehyde
This protocol describes the in situ formation of the phosphorus ylide followed by the addition of the carbonyl compound.[4]
1. Preparation of the Ylide: a. To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 equivalents). b. Add anhydrous tetrahydrofuran (THF) to the flask via syringe. Stir the suspension at room temperature. c. Cool the flask to 0 °C using an ice bath. d. Slowly add n-butyllithium (1.6 M in hexanes, 1.05 equivalents) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide. e. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
2. Reaction with Aldehyde: a. Dissolve the aldehyde (1.0 equivalent) in a small amount of anhydrous THF in a separate, dry flask. b. Cool the ylide solution back to 0 °C. c. Add the aldehyde solution dropwise to the ylide solution via syringe. d. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
3. Workup and Purification: a. Upon completion, quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride solution. b. Transfer the mixture to a separatory funnel and add water and dichloromethane (DCM). c. Separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).[3][6] d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[7] f. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purify the alkene by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Quantitative Data Summary
The following table provides representative quantitative data for a Wittig reaction between this compound and benzaldehyde (B42025) to form 1-phenylpropene.
| Parameter | Value | Unit |
| This compound | 1.1 | equivalents |
| Benzaldehyde | 1.0 | equivalents |
| n-Butyllithium | 1.05 | equivalents |
| Solvent | Anhydrous THF | |
| Reaction Temperature | 0 °C to room temperature | °C |
| Reaction Time | 2 | hours |
| Typical Yield (after purification) | 70-85 | % |
| Z:E isomer ratio | ~90:10 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow of the Wittig reaction from ylide formation to product purification.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified mechanism of the Wittig reaction.
Safety Precautions
-
n-Butyllithium is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and flame-resistant gloves.
-
Anhydrous solvents like THF can form explosive peroxides. Use freshly opened bottles or test for and remove peroxides before use.
-
The reaction should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive n-BuLi | Use a freshly titrated or new bottle of n-BuLi. |
| Wet glassware or solvent | Ensure all glassware is oven-dried and solvents are anhydrous. | |
| Impure aldehyde | Purify the aldehyde by distillation or chromatography before use. | |
| Formation of unexpected byproducts | Side reactions of the ylide | Ensure the reaction temperature is controlled, especially during the addition of n-BuLi. |
| Difficult separation of product and triphenylphosphine oxide | Similar polarity | Optimize the eluent system for column chromatography. In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent like hexane. |
References
- 1. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. youtube.com [youtube.com]
Application Notes and Protocols: Ethyltriphenylphosphonium Chloride Catalyzed Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of quaternary phosphonium (B103445) salts, with a focus on ethyltriphenylphosphonium chloride, as catalysts in cycloaddition reactions. The primary application highlighted is the environmentally benign synthesis of cyclic carbonates from carbon dioxide and epoxides, a reaction of significant interest in green chemistry and for the generation of valuable intermediates in pharmaceutical and materials science.
Introduction
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. The [3+2] cycloaddition of carbon dioxide with epoxides to form five-membered cyclic carbonates is a 100% atom-economical reaction that utilizes a renewable C1 feedstock. Quaternary phosphonium salts, such as this compound, have emerged as effective catalysts for this transformation, often operating under mild and solvent-free conditions. These catalysts function by using their halide anion to act as a nucleophile, initiating the ring-opening of the epoxide, which is then followed by the insertion of carbon dioxide.
Key Applications
-
Green Synthesis of Cyclic Carbonates: Cyclic carbonates are valuable compounds used as polar aprotic solvents, electrolytes in lithium-ion batteries, and as precursors for the synthesis of polycarbonates and other fine chemicals.[1] The use of this compound and related phosphonium salts provides a green and efficient route to these molecules.
-
Pharmaceutical Intermediates: The cyclic carbonate moiety is a key structural feature in various pharmaceutically active molecules. This catalytic method allows for the efficient synthesis of such intermediates.
-
Polymer Synthesis: Cyclic carbonates are important monomers for the production of biodegradable polycarbonates and polyurethanes.
Experimental Protocols
While specific protocols for this compound are not extensively detailed in the literature, the following general procedure for quaternary phosphonium salt-catalyzed cycloaddition of CO2 to epoxides can be readily adapted.
General Protocol for the Synthesis of Cyclic Carbonates
This protocol is based on established procedures for catalysts analogous to this compound.
Materials:
-
Epoxide (e.g., propylene (B89431) oxide, styrene (B11656) oxide, epichlorohydrin)
-
This compound (or other quaternary phosphonium salt catalyst)
-
Carbon Dioxide (high purity)
-
Stainless steel autoclave with a magnetic stirrer
Procedure:
-
Reactor Preparation: Ensure the stainless steel autoclave is clean and dry.
-
Charging the Reactor: To the autoclave, add the epoxide (e.g., 50 mmol) and the this compound catalyst (0.08 mol%). No solvent is typically required for this reaction.
-
Pressurizing with CO2: Seal the autoclave and purge with CO2 gas to remove air. Pressurize the autoclave to the desired pressure (e.g., 10 bar).
-
Reaction: Heat the autoclave to the desired temperature (e.g., 100 °C) and stir the reaction mixture for the specified time (e.g., 3 hours).
-
Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO2.
-
Product Isolation and Purification: The resulting cyclic carbonate can often be purified by simple filtration or distillation. The progress of the reaction and the purity of the product can be monitored by techniques such as ¹H NMR spectroscopy and gas chromatography.
Data Presentation
The following table summarizes representative data for the cycloaddition of CO2 to various epoxides using quaternary phosphonium salt catalysts under different conditions.
| Epoxide | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Pressure (bar) | Time (h) | Yield (%) | Reference |
| Propylene Oxide | [TBA]₂[CoCl₄] | 0.08 | 100 | 10 | 3 | 72 | [2] |
| Propylene Oxide | PS-QPS-1 | - | 150 | 50 | 6 | 98.6 | [3] |
| 1,2-Butylene Oxide | Phenol-based phosphonium iodide | 2 | 23 | 10 | 24 | up to 99 | [4][5] |
| Epichlorohydrin | PS-QPS-1 | - | 150 | 50 | 6 | 98.6 | [3] |
| Styrene Oxide | PS-QPS-1 | - | 150 | 50 | 6 | - | [3] |
*PS-QPS-1: Polymer-supported quaternary phosphonium salt.[3] *[TBA]₂[CoCl₄]: Tetrabutylammonium tetrachlorocobaltate(II).[2]
Visualizations
Catalytic Cycle for the Cycloaddition of CO2 and Epoxides
The following diagram illustrates the generally accepted mechanism for the phosphonium salt-catalyzed cycloaddition of CO2 to epoxides.
References
- 1. mdpi.com [mdpi.com]
- 2. sisgeenco.com.br [sisgeenco.com.br]
- 3. [PDF] Cycloaddition Reaction of Carbon Dioxide to Epoxides Catalyzed by Polymer-Supported Quaternary Phosphonium Salts | Semantic Scholar [semanticscholar.org]
- 4. Catalytic, Kinetic, and Mechanistic Insights into the Fixation of CO2 with Epoxides Catalyzed by Phenol-Functionalized Phosphonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyltriphenylphosphonium Chloride in Organophosphorus Compound Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyltriphenylphosphonium chloride (ETPPC) is a quaternary phosphonium (B103445) salt that serves as a versatile and crucial reagent in the synthesis of a variety of organophosphorus compounds. Its primary applications lie in the generation of phosphorus ylides for the Wittig reaction, a cornerstone of alkene synthesis, and as a phase-transfer catalyst in heterogeneous reaction systems. This document provides detailed application notes and experimental protocols for the use of this compound in these key transformations, supported by quantitative data and visual workflows.
Preparation of this compound
The synthesis of this compound is a straightforward quaternization reaction of triphenylphosphine (B44618) with an ethylating agent, typically chloroethane (B1197429). The reaction is generally high-yielding and produces a stable, crystalline product.
Quantitative Data for Synthesis
| Reactants | Solvent | Temperature (°C) | Pressure ( kg/cm ²) | Time (h) | Yield (%) | Purity (%) |
| Triphenylphosphine, Chloroethane | Acetonitrile | 160 | 8 | 40 | 94.52 | 99.21 |
| Triphenylphosphine, Chloroethane | Acetone | 150 | 12 | 40 | 95.23 | 99.56 |
Table 1: Synthesis of this compound under different conditions.[1]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a patented industrial method.[1]
Materials:
-
Triphenylphosphine
-
Chloroethane
-
Acetonitrile (or Acetone)
-
Pressure Reactor
-
Centrifuge
-
Drying Oven
Procedure:
-
Charge a 2000 L pressure reactor with 1 mole equivalent of triphenylphosphine and 8-10 mole equivalents of the organic solvent (acetonitrile or acetone).
-
Seal the reactor and begin stirring.
-
Carefully add 1.5-2.0 mole equivalents of chloroethane to the reactor.
-
Heat the reactor to the desired temperature (150-160 °C) to raise the internal pressure to 8-12 kg/cm ².
-
Maintain the reaction at this temperature and pressure for 30-40 hours.
-
After the reaction is complete, cool the reactor to 50-60 °C and vent to atmospheric pressure.
-
Continue cooling to room temperature.
-
Centrifuge the resulting slurry to separate the solid product from the supernatant.
-
Dry the solid precipitate in an oven at 105 °C for 18-24 hours to obtain this compound.
-
The product can be further purified by recrystallization from acetonitrile.
Application in the Wittig Reaction
The most prominent application of this compound is as a precursor to the corresponding phosphonium ylide, a key reagent in the Wittig reaction. This reaction facilitates the conversion of aldehydes and ketones into alkenes with high regioselectivity.[2][3][4]
Reaction Workflow
Caption: General workflow of the Wittig reaction.
Quantitative Data for Wittig Reactions
While specific data for this compound is not abundant in the cited literature, the following table provides representative yields for analogous Wittig reactions, demonstrating the general efficacy of this class of reagents.
| Phosphonium Salt | Carbonyl Compound | Base | Solvent | Product | Yield (%) |
| Benzyltriphenylphosphonium chloride | 9-Anthraldehyde | 50% NaOH | Dichloromethane | trans-9-Styrylanthracene | ~30-40% (aqueous medium) |
| (Carboxymethylene)triphenylphosphorane | Benzaldehyde | - | Solvent-free | Ethyl cinnamate | Not specified |
| C15-Ionylidene ethyltriphenyl phosphonium salt | 4-Acetoxy-2-methyl-but-2-enal | Ammonia | Water/Methanol | Vitamin A Acetate | 82-89 |
Table 2: Representative yields for Wittig reactions.[5][6][7]
Experimental Protocol: General Wittig Reaction
This protocol provides a general procedure for the in-situ generation of the ylide and subsequent Wittig reaction.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Aldehyde or Ketone
-
Stirring apparatus
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend this compound (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. A color change (typically to orange or deep red) indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the ylide solution back to 0 °C.
-
Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to separate the alkene from the triphenylphosphine oxide byproduct.
Application as a Phase-Transfer Catalyst
This compound and its analogues are effective phase-transfer catalysts (PTCs), facilitating reactions between reactants located in different immiscible phases (e.g., aqueous and organic).[8][9] The phosphonium cation forms an ion pair with the aqueous-phase reactant, transporting it into the organic phase to react.[10]
Phase-Transfer Catalysis Workflow
Caption: Mechanism of phase-transfer catalysis.
Quantitative Data for Phase-Transfer Catalysis
| Reaction Type | Substrate | Reagent | Catalyst | Solvent | Product | Conversion/Yield (%) |
| Alkylation | Sodium Benzoate (B1203000) | Butyl Bromide | Tetraphenylphosphonium Bromide | Toluene | Butyl Benzoate | 96 (Conversion) |
| Dehydrohalogenation | Substituted Phenethyl Bromide | NaOH | Tetraoctylammonium Bromide | Not specified | Styrene derivative | 98 (Conversion) |
Table 3: Representative yields for phase-transfer catalyzed reactions.[11][12]
Experimental Protocol: Phase-Transfer Catalyzed Alkylation
This protocol is based on the alkylation of sodium benzoate.[12]
Materials:
-
Sodium Benzoate
-
Butyl Bromide
-
This compound (or other phosphonium salt)
-
Toluene
-
Water
-
Stirring apparatus
Procedure:
-
In a round-bottom flask equipped with a condenser and a mechanical stirrer, combine sodium benzoate (1 equivalent), toluene, and water.
-
Add a catalytic amount of this compound (e.g., 1-5 mol%).
-
Heat the mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.
-
Add butyl bromide (1 equivalent) to the reaction mixture.
-
Continue stirring vigorously at the elevated temperature for several hours, monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
The product, butyl benzoate, can be purified by distillation.
Applications in Drug Development
Ethyltriphenylphosphonium salts are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs).[8] The Wittig reaction, enabled by these salts, is a key step in the construction of complex molecular architectures found in many drugs.
For example, a crucial step in the industrial synthesis of Vitamin A acetate involves a Wittig reaction between a C15-phosphonium salt (ionylidene ethyltriphenyl phosphonium salt) and a C5-aldehyde component.[5][7][13] This reaction has been reported to proceed in high yields of 82-89%.[7]
While not explicitly detailing the use of this compound, the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone can involve a Wittig reaction to construct the butenone side chain, which is subsequently reduced.[14][15] The general applicability of the Wittig reaction makes phosphonium salts like ETPPC potential reagents in such synthetic routes.
Conclusion
This compound is a fundamental reagent in modern organic synthesis. Its utility in the Wittig reaction for the stereoselective formation of alkenes and its role as an efficient phase-transfer catalyst make it an indispensable tool for researchers in academia and the pharmaceutical industry. The protocols and data presented herein provide a comprehensive guide for the effective application of this versatile organophosphorus compound.
References
- 1. CN106397483A - Ethyl triphenyl phosphonium chloride preparation method - Google Patents [patents.google.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis and Use of Stable Isotope Enriched Retinals in the Field of Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. libjournals.unca.edu [libjournals.unca.edu]
- 7. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. jetir.org [jetir.org]
- 11. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. moodle2.units.it [moodle2.units.it]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Solid-State Metathesis Polycondensation Utilizing Ethyltriphenylphosphonium Chloride as a Process Modifier
For Researchers, Scientists, and Drug Development Professionals
These application notes describe a conceptual approach for enhancing solid-state metathesis polycondensation (SSMP) through the use of ethyltriphenylphosphonium chloride. While traditionally not a primary catalyst for metathesis reactions, the phase-transfer properties of phosphonium (B103445) salts suggest a potential role in improving reaction efficiency and polymer characteristics in a solid-state environment. This document outlines a hypothetical framework, detailed protocols, and potential applications for this innovative approach.
Introduction to Solid-State Metathesis Polycondensation (SSMP)
Solid-state polymerization is a technique performed on a crystalline or semi-crystalline prepolymer at a temperature above its glass transition temperature but below its melting point. This method is advantageous for producing high molecular weight polymers while minimizing thermal degradation and side reactions that can occur in the melt phase.[1][2]
Acyclic Diene Metathesis (ADMET) is a step-growth polycondensation of α,ω-dienes that proceeds via an olefin metathesis catalytic cycle, typically driven by the removal of a small volatile molecule like ethylene.[3] This polymerization method is highly effective for synthesizing a variety of unsaturated polymers with controlled architectures. Conventionally, ADMET polymerizations are catalyzed by ruthenium or molybdenum complexes.
This document explores the prospective use of this compound not as a primary catalyst, but as a co-catalyst or phase-transfer agent to potentially enhance the efficiency of traditional metathesis catalysts in a solid-state reaction.
Proposed Role and Mechanism of this compound
In the context of SSMP, this compound is hypothesized to function as a process modifier, potentially through one or more of the following mechanisms:
-
Increased Amorphous Phase Mobility: The presence of the ionic phosphonium salt may locally disrupt the crystalline structure of the prepolymer, increasing the mobility of the polymer chain ends within the amorphous regions where the polymerization occurs.
-
Enhanced Catalyst-Monomer Interaction: By acting as a phase-transfer agent, the phosphonium salt could facilitate the transport of the catalytic species or reactive chain ends, leading to an increased reaction rate.
-
Stabilization of Catalytic Intermediates: The ionic environment created by the phosphonium salt might stabilize key intermediates in the metathesis catalytic cycle, thereby improving catalyst turnover and longevity.
Below is a diagram illustrating the proposed logical relationship for the role of this compound in enhancing SSMP.
Caption: Proposed role of this compound in SSMP.
Application Notes: Synthesis of a Conjugated Polymer
The synthesis of poly(p-phenylene vinylene) (PPV) derivatives serves as a key application area for advanced polymerization techniques. A hypothetical application of the proposed SSMP method is the synthesis of a dialkoxy-substituted PPV precursor via ADMET polymerization of 1,4-dialkoxy-2,5-divinylbenzene. The solid-state finishing step could lead to a higher molecular weight and more ordered polymer, which is beneficial for optoelectronic applications.
Table 1: Hypothetical Polymerization Data for Dialkoxy-PPV Precursor
| Parameter | Standard SSMP | SSMP with this compound |
| Catalyst | Grubbs' 2nd Gen. | Grubbs' 2nd Gen. |
| Additive | None | This compound (2 mol%) |
| Temperature (°C) | 150 | 150 |
| Time (h) | 24 | 18 |
| Yield (%) | 85 | 95 |
| Mn ( g/mol ) | 18,000 | 28,000 |
| Đ (Mw/Mn) | 2.1 | 1.8 |
Experimental Protocols
This section provides a detailed, hypothetical protocol for the synthesis of a polyester (B1180765) via solid-state ADMET polycondensation, using this compound as a process modifier.
4.1. Monomer Synthesis: Bis(undec-10-en-1-yl) terephthalate
-
To a round-bottom flask, add terephthaloyl chloride (10.15 g, 50 mmol), dichloromethane (B109758) (200 mL), and triethylamine (B128534) (15.2 g, 150 mmol).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of 10-undecen-1-ol (B85765) (17.03 g, 100 mmol) in dichloromethane (50 mL) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol (B145695) to yield pure bis(undec-10-en-1-yl) terephthalate.
4.2. Prepolymer Synthesis (Melt Phase ADMET)
-
In a Schlenk flask, combine the monomer (10 g), Grubbs' second-generation catalyst (0.05 mol%), and this compound (2 mol%).
-
Heat the mixture to 80°C under a high vacuum (<100 mTorr) with vigorous stirring.
-
Ethylene gas will evolve as the polymerization proceeds.
-
Continue the reaction for 4-6 hours until the mixture becomes viscous.
-
Cool the reaction to room temperature to obtain the solid prepolymer.
4.3. Solid-State Polycondensation (SSP)
-
Grind the prepolymer into a fine powder.
-
Place the prepolymer powder in a vacuum oven or a tube furnace equipped with a vacuum line and a nitrogen inlet.
-
Heat the prepolymer to a temperature approximately 20°C below its melting point (e.g., if Tm = 170°C, heat to 150°C) under a continuous flow of dry nitrogen or under a dynamic vacuum.
-
Maintain these conditions for 12-24 hours.
-
Cool the polymer to room temperature under vacuum before exposing it to air.
-
The resulting high molecular weight polymer is ready for characterization.
Table 2: Typical Reagent Quantities for Prepolymer Synthesis
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Mol % |
| Monomer | 470.68 | 10.0 g | 21.2 mmol | 100 |
| Grubbs' 2nd Gen. Catalyst | 848.97 | 8.9 mg | 0.0105 mmol | 0.05 |
| This compound | 326.81 | 138.6 mg | 0.424 mmol | 2 |
Experimental Workflow Diagram
The following diagram illustrates the key stages of the proposed experimental protocol.
Caption: Workflow for SSMP with this compound.
Safety and Handling
-
Grubbs' Catalysts: These are air and moisture sensitive and should be handled under an inert atmosphere (e.g., in a glovebox).
-
This compound: This compound can be an irritant. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
-
High Vacuum and High Temperature: Ensure appropriate safety measures are in place when working with high vacuum and elevated temperatures.
Disclaimer: The use of this compound as a direct catalyst or co-catalyst for solid-state metathesis polycondensation is a conceptual proposal. The provided protocols are hypothetical and should be adapted and optimized based on rigorous experimental investigation.
References
Application Notes and Protocols for the Synthesis of π-Conjugated Polymers via Wittig-Type Reaction
Topic: Ethyltriphenylphosphonium Chloride in the Synthesis of π-Conjugated Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction
π-conjugated polymers are a class of organic macromolecules characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. This electronic structure imparts unique optical and electronic properties, making them highly valuable materials for a range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), field-effect transistors (OFETs), and biosensors.
One of the key synthetic methodologies for constructing the vinylene linkages in many π-conjugated polymers, such as poly(p-phenylene vinylene) (PPV) and its derivatives, is the Wittig reaction and its variants. This reaction involves the coupling of a phosphorus ylide with a carbonyl compound (an aldehyde or ketone) to form an alkene. In the context of polymer synthesis, a bifunctional phosphonium (B103445) salt or phosphonate (B1237965) ester can be reacted with a dialdehyde (B1249045) in a step-growth polycondensation to yield the desired polymer.
While this compound is a common reagent for introducing an ethylidene group in small molecule synthesis, its direct application in the synthesis of high molecular weight π-conjugated polymers is not extensively documented in publicly available literature. However, the principles of the Wittig reaction are directly applicable. A closely related and widely used method for synthesizing PPV derivatives is the Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction that employs phosphonate esters. The HWE reaction often provides better yields and stereocontrol of the resulting double bonds.
This document will provide a detailed, representative protocol for the synthesis of a PPV derivative using a Wittig-type polycondensation reaction, drawing upon established procedures for the closely related Wittig-Horner and Horner-Wadsworth-Emmons polymerizations. This will serve as a practical guide for researchers interested in synthesizing π-conjugated polymers via olefination reactions.
Reaction Principle: Wittig-Type Polycondensation
The synthesis of a π-conjugated polymer, such as a poly(arylene vinylene), via a Wittig-type reaction involves the step-growth polymerization of a monomer bearing two carbonyl groups (a dialdehyde) with a monomer that can form a bis(ylide). In the case of using a phosphonium salt like this compound, it would first need to be converted to the corresponding ylide by a strong base. For polymerization, a bis(phosphonium salt) is typically used.
The general scheme for the Wittig polycondensation is as follows:
-
Ylide Formation: The bis(phosphonium salt) is deprotonated by a strong base to form a highly reactive bis(ylide).
-
Polycondensation: The bis(ylide) then reacts with a dialdehyde in a repetitive series of Wittig reactions to form the polymer chain, with the concurrent formation of triphenylphosphine (B44618) oxide as a byproduct.
Due to the prevalence and extensive documentation of the Horner-Wadsworth-Emmons (HWE) variant for synthesizing high-quality PPV derivatives, the following sections will detail a protocol based on this closely related and successful method. This provides a robust and well-characterized example of a Wittig-type polymerization for producing π-conjugated polymers.
Experimental Protocols
Representative Protocol: Synthesis of a Triarylamine-Substituted Poly(p-phenylene vinylene) (TPA-PPV) via Wittig-Horner Polycondensation
This protocol is adapted from the synthesis of a TPA-PPV derivative, a class of materials with excellent hole-transporting properties for electroluminescent devices.[1]
Materials:
-
Monomer 1 (Dialdehyde): N,N-bis(4-methylphenyl)-4-(2,5-diformylphenoxy)aniline
-
Monomer 2 (Bisphosphonate): Tetraethyl p-xylylenediphosphonate
-
Base: Potassium tert-butoxide (t-BuOK)
-
Solvent: Anhydrous m-xylene (B151644)
-
Deionized water
-
Anhydrous sodium sulfate
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Nitrogen inlet
-
Dropping funnel
-
Soxhlet extraction apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the dialdehyde monomer (1.0 mmol) and the bisphosphonate monomer (1.0 mmol).
-
Solvent Addition: Add anhydrous m-xylene (20 mL) to the flask to dissolve the monomers.
-
Inert Atmosphere: Purge the reaction vessel with dry nitrogen for 15-20 minutes to ensure an inert atmosphere.
-
Base Addition: While stirring vigorously, heat the reaction mixture to 110 °C. Slowly add a solution of potassium tert-butoxide (2.5 mmol) in anhydrous m-xylene (10 mL) to the reaction mixture over a period of 30 minutes using a dropping funnel.
-
Polymerization: Maintain the reaction mixture at 110 °C under a nitrogen atmosphere for 24 hours. During this time, the solution will become viscous and may change color.
-
Precipitation and Isolation: After cooling to room temperature, pour the viscous polymer solution into a beaker containing methanol (200 mL) with vigorous stirring. The polymer will precipitate as a solid.
-
Purification:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer sequentially with methanol and deionized water to remove any remaining salts and low molecular weight oligomers.
-
Further purify the polymer by Soxhlet extraction with methanol for 24 hours to remove any residual impurities.
-
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C for 24 hours. The final product, TPA-PPV, should be obtained as a bright orange powder.[1]
Data Presentation
The following tables summarize typical quantitative data for PPV derivatives synthesized via Wittig-Horner or Horner-Wadsworth-Emmons polycondensation. This data is representative of the characterization that would be performed on a polymer synthesized using a Wittig-type reaction with this compound.
Table 1: Polymerization and Molecular Weight Data for Representative PPV Derivatives
| Polymer | Synthesis Method | Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (PDI) | Reference |
| TPA-PPV | Wittig-Horner | >66 | 9,833 | 11,800 | 1.20 | [1] |
| TPA-CN-PPV | Knoevenagel | - | 16,378 | 20,800 | 1.27 | [1] |
| P18-8/18-8a | HWE | - | 105,122 | 431,000 | 4.1 |
Data for P18-8/18-8a is representative of a high molecular weight polymer achievable through HWE polycondensation.
Table 2: Optical and Electrochemical Properties of Representative PPV Derivatives
| Polymer | Absorption λmax (nm) (Solution) | Absorption λmax (nm) (Film) | Emission λmax (nm) (Solution) | Emission λmax (nm) (Film) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Reference |
| TPA-PPV | 324, 456 | 326, 471 | 510 | 545 | -5.43 | -3.32 | 2.11 | [1] |
| TPA-CN-PPV | 326, 484 | 327, 498 | 585 | 603 | -5.67 | -3.37 | 2.30 | [1] |
Visualizations
Wittig Polycondensation Reaction Pathway
Caption: Wittig polycondensation pathway for PPV synthesis.
Experimental Workflow for PPV Synthesis
References
Application Notes and Protocols for the Analysis of Ethyltriphenylphosphonium Chloride in Resins
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection and quantification of ethyltriphenylphosphonium chloride (ETPPC) in various resin matrices. ETPPC is a quaternary phosphonium (B103445) salt frequently employed as a catalyst or curing agent in the manufacturing of polymers, notably epoxy resins.[1][2] Monitoring its concentration is crucial for quality control and to understand the curing kinetics of the resin system.
Overview of Analytical Techniques
Several analytical methods can be employed for the determination of ETPPC in resins. The choice of method depends on factors such as the required sensitivity, selectivity, available instrumentation, and the nature of the resin matrix. The primary techniques covered in these notes are:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely available technique for the quantification of ETPPC.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers higher sensitivity and selectivity, making it suitable for trace-level analysis and confirmation.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A primary ratio method that provides direct quantification without the need for a specific ETPPC reference standard of known purity.
-
Ion Chromatography (IC): Specifically for the analysis of the chloride counter-ion, which can be useful for indirect quantification or to assess ionic impurities.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analytical methods described. These values are representative and may vary depending on the specific instrumentation, resin matrix, and sample preparation protocol.
| Parameter | HPLC-UV | LC-MS/MS | qNMR (¹H and ³¹P) | Ion Chromatography (for Chloride) |
| Typical Concentration Range | 10 - 1000 µg/mL | 0.1 - 1000 ng/mL | 0.1 - 10 mg/mL | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.05 ng/mL | ~0.05 mg/mL | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~5 µg/mL | ~0.2 ng/mL | ~0.2 mg/mL | ~0.5 µg/mL |
| Precision (RSD) | < 5% | < 10% | < 2% | < 5% |
| Accuracy (Recovery) | 95 - 105% | 90 - 110% | 98 - 102% | 95 - 105% |
Experimental Protocols
Sample Preparation from Resin Matrix
A critical step for accurate analysis is the efficient extraction of ETPPC from the cured or uncured resin.
Materials:
-
Resin sample containing ETPPC
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Deionized (DI) water
-
0.45 µm syringe filters (PTFE or nylon)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
Protocol:
-
Accurately weigh approximately 1 gram of the resin sample into a 50 mL centrifuge tube.
-
Add 10 mL of a 1:1 (v/v) mixture of acetonitrile and methanol.
-
Vortex the mixture vigorously for 2 minutes to disperse the resin.
-
Place the tube in an ultrasonic bath for 30 minutes to facilitate extraction.
-
Centrifuge the sample at 4000 rpm for 15 minutes to pellet the insoluble resin components.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction (steps 2-5) on the pellet with an additional 10 mL of the extraction solvent.
-
Combine the supernatants.
-
Filter the combined extract through a 0.45 µm syringe filter into an HPLC vial for analysis.
-
If necessary, dilute the sample with the mobile phase to fall within the calibration range.
HPLC-UV Method
This method is suitable for the routine quantification of ETPPC.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in DI water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 225 nm, 254 nm, and 265 nm
Calibration:
Prepare a series of standard solutions of ETPPC in the mobile phase at concentrations ranging from 10 to 1000 µg/mL. Generate a calibration curve by plotting the peak area against the concentration.
LC-MS/MS Method
For higher sensitivity and confirmatory analysis.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 3 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in DI water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS/MS Parameters (Positive ESI Mode):
-
Precursor Ion (Q1): m/z 291.1 (for [M]⁺ of ethyltriphenylphosphonium)
-
Product Ions (Q3): Monitor at least two transitions, for example, m/z 183.1 and m/z 211.1.
-
Ion Source Temperature: 500 °C
-
Nebulizer Gas: Nitrogen at 50 psi
-
Optimize collision energy and other source parameters for the specific instrument.
Calibration:
Prepare calibration standards from 0.1 to 1000 ng/mL. An internal standard (e.g., a deuterated analogue or a structurally similar quaternary phosphonium salt) is recommended for improved accuracy.
Quantitative NMR (³¹P qNMR) Method
A primary method for determining the purity of ETPPC or its concentration in a mixture.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a phosphorus probe.
Sample Preparation:
-
Accurately weigh 10-20 mg of the resin extract (after solvent evaporation) into an NMR tube.
-
Accurately weigh a suitable internal standard (e.g., triphenyl phosphate (B84403) for ³¹P NMR) into the same tube.
-
Add a precise volume of a deuterated solvent (e.g., DMSO-d₆) to dissolve the sample and internal standard completely.
NMR Data Acquisition:
-
Pulse Program: Standard single-pulse experiment with proton decoupling.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of both the ETPPC and the internal standard signals. This is crucial for accurate quantification.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the peaks of interest.
Data Processing and Calculation:
The concentration of ETPPC is calculated based on the ratio of the integrals of the ETPPC signal and the internal standard signal, their respective molecular weights, and the number of nuclei contributing to each signal.
Ion Chromatography for Chloride
To determine the concentration of the chloride counter-ion.
Instrumentation:
-
Ion chromatograph with a suppressed conductivity detector.
-
Anion-exchange column.
Chromatographic Conditions:
-
Eluent: A suitable carbonate-bicarbonate or hydroxide (B78521) eluent.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Injection Volume: 20 µL.
-
Follow the column manufacturer's recommendations for specific eluent concentrations and gradients.
Calibration:
Prepare chloride standards from a certified reference material in DI water.
Visualizations
General Analytical Workflow
Caption: General workflow for the analysis of ETPPC in resins.
Catalytic Role of Phosphonium Salts in Epoxy Curing
Ethyltriphenylphosphonium salts act as catalysts in the curing of epoxy resins, particularly in reactions involving phenols or carboxylic acids. The phosphonium cation facilitates the nucleophilic attack on the epoxide ring.
References
Application Notes and Protocols for Ethyltriphenylphosphonium Chloride in Cell Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyltriphenylphosphonium chloride (ETPPC) is a lipophilic cation that belongs to the triphenylphosphonium (TPP⁺) family of compounds. Due to their positive charge and lipophilic nature, TPP⁺ derivatives readily cross cellular and mitochondrial membranes and accumulate within the mitochondrial matrix, driven by the large negative mitochondrial membrane potential. This inherent mitochondrial targeting property has made ETPPC and related compounds valuable tools in biological research, particularly for the investigation of cell signaling pathways originating from or involving mitochondria.
These application notes provide an overview of the use of this compound in cell signaling research, with a focus on its effects on mitochondrial function and the subsequent induction of apoptosis. Detailed protocols for key experimental assays are also provided to facilitate the practical application of this compound in a laboratory setting.
Mechanism of Action in Cell Signaling
The primary mechanism by which this compound influences cell signaling is through its accumulation in mitochondria. This accumulation can lead to several downstream effects:
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): The influx of positively charged ETPPC molecules can partially neutralize the negative charge across the inner mitochondrial membrane, leading to a decrease in ΔΨm. This disruption can impair ATP synthesis and other processes dependent on the proton motive force.
-
Inhibition of the Electron Transport Chain (ETC): Alkyltriphenylphosphonium compounds have been shown to inhibit the activity of the mitochondrial respiratory chain complexes. This inhibition can lead to a decrease in oxygen consumption and an increase in the production of reactive oxygen species (ROS).
-
Induction of Apoptosis: By disrupting mitochondrial function and increasing ROS levels, ETPPC can trigger the intrinsic pathway of apoptosis. This involves the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, leading to the activation of caspases and eventual cell death.
Data Presentation
The following tables summarize the quantitative effects of alkyltriphenylphosphonium compounds on key cellular processes. While specific IC50 values for this compound are not widely reported in the literature for a broad range of cancer cell lines, data for structurally related TPP⁺ compounds provide valuable insights into their potential cytotoxic and mitochondrial-disrupting effects.
Table 1: Inhibitory Effects of Alkyltriphenylphosphonium Bromides on Mitochondrial Respiratory Chain Complexes
| Compound | Complex I Inhibition (IC50, µM) | Complex II+III Inhibition (IC50, µM) | Complex IV Inhibition (IC50, µM) |
| PropylTPP⁺ | > 1000 | > 1000 | > 1000 |
| HexylTPP⁺ | ~200 | ~300 | > 1000 |
| DecylTPP⁺ | ~10 | ~20 | ~200 |
| DodecylTPP⁺ | ~5 | ~10 | ~100 |
Data adapted from a study on the effects of alkyltriphenylphosphonium bromide salts on isolated rat skeletal muscle mitochondria.
Table 2: Cytotoxicity of Selected Phosphonium (B103445) Salts in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| (11-methoxy-11-oxo-undecyl) triphenylphosphonium bromide (MUTP) | MCF-7 (Breast Cancer) | ~10 |
| (11-methoxy-11-oxo-undecyl) triphenylphosphonium bromide (MUTP) | HeLa (Cervical Cancer) | ~15 |
| Tri-n-butyl-n-hexadecylphosphonium bromide | HeLa (Cervical Cancer) | ~5 |
| Tri-n-butyl-n-hexadecylphosphonium bromide | K562 (Leukemia) | ~2.5 |
These values are for structurally related phosphonium salts and are provided for comparative purposes.[1][2] IC50 values can vary depending on the cell line and experimental conditions.
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of this compound on cell signaling.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
The JC-1 assay is a widely used method to measure changes in mitochondrial membrane potential. JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Materials:
-
JC-1 Dye
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
-
This compound (ETPPC) stock solution
-
FCCP or CCCP (positive control for depolarization)
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a suitable density to achieve 70-80% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat cells with various concentrations of ETPPC for the desired time period. Include a vehicle control (e.g., DMSO or PBS) and a positive control for depolarization (e.g., 10 µM FCCP for 15-30 minutes).
-
JC-1 Staining:
-
Prepare a 1X JC-1 staining solution by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-5 µM.
-
Remove the treatment medium from the cells and wash once with warm PBS.
-
Add 100 µL of the JC-1 staining solution to each well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 15-30 minutes, protected from light.
-
-
Washing:
-
Remove the JC-1 staining solution and wash the cells twice with 100 µL of warm PBS.
-
After the final wash, add 100 µL of PBS or cell culture medium to each well.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader.
-
For red fluorescence (J-aggregates), use an excitation wavelength of ~560 nm and an emission wavelength of ~595 nm.
-
For green fluorescence (J-monomers), use an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio in ETPPC-treated cells compared to the control indicates a loss of mitochondrial membrane potential.
Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3] In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium iodide is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
This compound (ETPPC) stock solution
-
Staurosporine or other known apoptosis inducer (positive control)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of ETPPC for the desired time. Include vehicle-treated and positive controls.
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant which may contain detached apoptotic cells.
-
For suspension cells, collect by centrifugation.
-
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis. This colorimetric assay measures the activity of caspase-3 in cell lysates. The assay utilizes a specific peptide substrate for caspase-3 that is conjugated to a colorimetric reporter molecule (p-nitroaniline, pNA). Cleavage of the substrate by active caspase-3 releases pNA, which can be quantified by measuring the absorbance at 405 nm.
Materials:
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
-
This compound (ETPPC) stock solution
-
Staurosporine or other known apoptosis inducer (positive control)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a suitable culture dish and treat with ETPPC as described previously.
-
Cell Lysis:
-
Collect the cells (both adherent and floating) and wash with cold PBS.
-
Resuspend the cell pellet in the provided chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA).
-
Caspase-3 Assay:
-
To a 96-well plate, add 50-200 µg of protein from each cell lysate. Adjust the volume to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer (containing DTT) to each sample.
-
Add 5 µL of the 4 mM DEVD-pNA substrate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Compare the absorbance of ETPPC-treated samples to the control to determine the fold-increase in caspase-3 activity.
Visualizations
Signaling Pathway of ETPPC-Induced Apoptosis
Caption: ETPPC accumulates in mitochondria, disrupting membrane potential and inhibiting the ETC, leading to apoptosis.
Experimental Workflow for Assessing ETPPC-Induced Apoptosis
References
Troubleshooting & Optimization
Technical Support Center: Purification of Witt-ig Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing triphenylphosphine (B44618) oxide (TPPO) byproducts from Wittig reactions.
Frequently Asked Questions (FAQs)
Q1: Why is removing triphenylphosphine oxide (TPPO) so challenging?
A1: Triphenylphosphine oxide is a common byproduct in the Wittig reaction. Its removal can be difficult due to its high polarity, high boiling point, and its tendency to be soluble in a range of organic solvents, often co-purifying with the desired alkene product. This makes purification by simple extraction or distillation challenging, especially on a large scale where traditional column chromatography is less feasible.
Q2: What are the main strategies for removing TPPO?
A2: The primary methods for TPPO removal can be categorized as follows:
-
Precipitation/Crystallization: This technique leverages the low solubility of TPPO in non-polar solvents.
-
Complexation with Metal Salts: The addition of certain metal salts forms insoluble complexes with TPPO, which can then be filtered off.[1]
-
Chromatography: Methods like filtration through a silica (B1680970) plug can effectively separate the highly polar TPPO from less polar products.[2][3]
-
Chemical Conversion: TPPO can be converted into an insoluble salt, which is easily separated by filtration.[4]
-
Scavenger Resins: Solid-supported resins can bind to TPPO, allowing for its removal through filtration.
Q3: How do I choose the best method for my specific reaction?
A3: The choice of method depends on several factors, including the polarity and stability of your product, the reaction solvent, and the scale of your reaction. The flowchart below provides a general guide for selecting an appropriate strategy.
Caption: Decision tree for selecting a TPPO removal method.
Troubleshooting Guides
Issue 1: My product co-elutes with TPPO during column chromatography.
-
Solution 1: Precipitation with a Non-Polar Solvent. This is often the simplest method for non-polar to moderately polar products. By dissolving the crude mixture in a minimal amount of a solvent in which both the product and TPPO are soluble (e.g., dichloromethane (B109758) or diethyl ether) and then adding a non-polar "anti-solvent" like hexanes or pentane (B18724), the TPPO can be selectively precipitated. Cooling the mixture can further enhance precipitation.[2]
-
Solution 2: Complexation with a Metal Salt. For more polar products, this is a highly effective strategy. TPPO, acting as a Lewis base, forms insoluble complexes with metal salts like zinc chloride (ZnCl₂) or calcium bromide (CaBr₂). These complexes can be easily removed by filtration, even if the desired product remains dissolved in a polar solvent.[2][3]
Issue 2: I want to avoid column chromatography entirely, especially for a large-scale reaction.
-
Solution: Filtration through a Silica Plug. This is a rapid and effective alternative to full column chromatography for removing the highly polar TPPO from less polar products. A short column of silica gel is used to adsorb the TPPO while the desired product is quickly eluted with a non-polar solvent system.[2][3]
Issue 3: My product is also precipitating with the TPPO when I add a non-polar solvent.
-
Solution 1: Adjust the Solvent Ratio. You may be adding the non-polar anti-solvent too quickly or in too large a volume. Try adding the non-polar solvent dropwise with vigorous stirring.
-
Solution 2: Temperature Control. Instead of adding a large amount of anti-solvent, try cooling the solution of your crude product in a moderately polar solvent (like diethyl ether) to a low temperature (e.g., 0 to -20 °C) to induce the selective crystallization of TPPO.
-
Solution 3: Use a Different Solvent System. Experiment with different combinations of polar and non-polar solvents to find a system with a better solubility differential between your product and TPPO.
Quantitative Data Summary
The following table summarizes the efficiency of various methods for TPPO removal based on literature data.
| Method | Reagents/Solvents | Temperature | Key Parameters | Efficiency/Yield | Reference |
| Precipitation | Toluene | Cool to -5 to 0 °C | Direct cooling of reaction mixture | TPPO content reduced from 29.33% to 6.25% in the filtrate | [2] |
| Cyclohexane, then Hexane | Cooled, then Room Temp. | Filtration after cooling, then treatment of filtrate with hexane | Effective for large-scale synthesis | [2] | |
| Complexation | ZnCl₂ (2 equiv.), Ethanol | Room Temperature | Stir for several hours | Forms insoluble ZnCl₂(TPPO)₂ complex | [5][6] |
| ZnCl₂ (2:1 to TPPO), Various Polar Solvents | 22 °C | 18-hour stirring | <5% TPPO remaining in EtOAc, ⁱPrOAc, and ⁱPrOH | [6] | |
| CaBr₂ | Not specified | Effective in THF | 95-98% TPPO removal from THF solutions | [4] | |
| Chemical Conversion | Oxalyl Chloride | Low Temperature | Forms insoluble chlorophosphonium salt | Effective for Wittig and Appel reactions | [4][7] |
Experimental Protocols
Protocol 1: Precipitation of TPPO with a Non-Polar Solvent
This method is most effective for non-polar to moderately polar products.
-
Concentration: After the Wittig reaction is complete, concentrate the crude reaction mixture under reduced pressure to obtain a viscous oil or solid.
-
Dissolution: Dissolve the residue in a minimum amount of a suitable solvent in which both the product and TPPO are soluble (e.g., dichloromethane or diethyl ether).
-
Precipitation: Slowly add a non-polar solvent such as hexanes or pentane dropwise while stirring vigorously.
-
Cooling: Cool the mixture in an ice bath or refrigerator to further decrease the solubility of TPPO and promote crystallization.
-
Filtration: Collect the precipitated TPPO by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of the cold non-polar solvent to recover any entrained product.
-
Product Isolation: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.
Caption: Workflow for TPPO removal by precipitation.
Protocol 2: Precipitation of a TPPO-Metal Salt Complex (using ZnCl₂)
This method is particularly useful for polar products where precipitation with non-polar solvents is not effective.
-
Solvent Exchange (if necessary): If the Wittig reaction was not performed in a polar solvent like ethanol, concentrate the crude reaction mixture under reduced pressure. Dissolve the residue in ethanol.
-
Preparation of ZnCl₂ Solution: Prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol.
-
Precipitation: To the ethanolic solution of your crude product and TPPO at room temperature, add 2 equivalents (relative to the initial amount of triphenylphosphine) of the prepared ZnCl₂ solution.[6]
-
Stirring and Filtration: Stir the mixture for a couple of hours. The TPPO-ZnCl₂ complex will precipitate as a white solid.[5] Collect the precipitate by vacuum filtration.
-
Work-up: Wash the filter cake with a small amount of cold ethanol. The filtrate contains your purified product.
-
Further Purification (Optional): Concentrate the filtrate. The remaining residue can be slurried with a solvent like acetone (B3395972) to remove any excess zinc chloride, which is insoluble. Filter and concentrate the filtrate to obtain the final product.[6][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. echemi.com [echemi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Workup [chem.rochester.edu]
- 8. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Wittig Reaction with Ethyltriphenylphosphonium Chloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the Wittig reaction with ethyltriphenylphosphonium chloride.
Troubleshooting Guides
This section addresses common issues encountered during the Wittig reaction with this compound, offering potential causes and solutions in a question-and-answer format.
Issue: Low or No Product Yield
Question: I am getting a very low yield or no desired alkene product. What are the possible causes and how can I improve it?
Answer: Low yield is a frequent issue in the Wittig reaction. Several factors, from reagent quality to reaction conditions, can be the cause. A systematic approach to troubleshooting is recommended.
Troubleshooting Flowchart for Low Yield
Caption: A flowchart to diagnose and resolve low yield in Wittig reactions.
Detailed Troubleshooting Steps:
-
1. Reagent Quality and Purity:
-
Ethyltriphenylphosphonium Salt: The phosphonium salt is hygroscopic and should be dried under vacuum before use. Impurities can inhibit the reaction.
-
Carbonyl Compound: The aldehyde or ketone should be pure. Aldehydes, in particular, can oxidize to carboxylic acids, which will be quenched by the ylide.
-
Solvents and Other Reagents: All solvents must be anhydrous, as water will protonate the highly basic ylide. Other reagents should be of appropriate purity.
-
-
2. Ylide Formation:
-
Base Selection: A strong base is crucial for the deprotonation of this compound. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), potassium tert-butoxide (KOtBu), and sodium amide (NaNH₂). The base should be fresh and properly stored.
-
Anhydrous Conditions: The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from destroying the ylide.
-
In-situ Generation: For unstable ylides, consider generating it in the presence of the aldehyde or ketone. This can sometimes improve yields.
-
-
3. Reaction Conditions:
-
Temperature: Ylide formation is often carried out at low temperatures (e.g., 0 °C or -78 °C) to improve stability. The subsequent reaction with the carbonyl compound can then be allowed to warm to room temperature. Higher temperatures can sometimes increase the reaction rate and yield, but may also lead to side reactions.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Stirring: Vigorous stirring is essential, especially in biphasic systems, to ensure proper mixing of the reactants.
-
-
4. Workup and Purification:
-
Extraction: Ensure efficient extraction of the product from the reaction mixture.
-
Triphenylphosphine (B44618) Oxide (TPPO) Removal: The byproduct, triphenylphosphine oxide, can be difficult to separate from the desired alkene. Several methods for its removal are detailed in the "Detailed Experimental Protocols" section.
-
Issue: Difficulty in Removing Triphenylphosphine Oxide (TPPO)
Question: My final product is contaminated with triphenylphosphine oxide. How can I effectively remove it?
Answer: The removal of triphenylphosphine oxide (TPPO) is a common challenge in Wittig reactions due to its variable solubility and polarity, which can be similar to the desired product. Here are some effective methods for its removal:
-
Crystallization: If your product is a solid, recrystallization can be an effective purification method. The choice of solvent is critical.
-
Column Chromatography: This is a very common method for separating TPPO from the product. A silica (B1680970) gel column is typically used, and the eluent system is chosen based on the polarity of the product.
-
Precipitation of TPPO:
-
With Non-polar Solvents: TPPO has low solubility in non-polar solvents like hexanes or pentane. After concentrating the reaction mixture, dissolving it in a minimal amount of a more polar solvent (like dichloromethane (B109758) or ether) and then adding a large excess of a non-polar solvent can cause the TPPO to precipitate.
-
As a Metal Salt Complex: TPPO can form insoluble complexes with metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂). Adding a solution of the metal salt to the crude product dissolved in a polar solvent (like ethanol) will precipitate the TPPO complex, which can then be removed by filtration.
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Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the Wittig reaction with this compound?
A1: The choice of base depends on the specific substrate and reaction conditions. Strong bases are required. n-Butyllithium (n-BuLi) is a very common and effective choice. Other strong bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and sodium amide (NaNH₂) are also frequently used. For sensitive substrates, milder conditions might be necessary, but this could impact the yield.
Q2: What is the optimal solvent for this reaction?
A2: Anhydrous aprotic solvents are typically used. Tetrahydrofuran (B95107) (THF) is a very common choice. Other options include diethyl ether, dimethyl sulfoxide (B87167) (DMSO), and toluene. The solvent can influence the reaction rate, yield, and stereoselectivity.
Q3: How can I monitor the progress of my Wittig reaction?
A3: Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction. You can spot the starting materials (aldehyde/ketone and phosphonium salt) and the reaction mixture on a TLC plate to observe the consumption of the starting materials and the formation of the product.
Q4: Does the reaction need to be run under an inert atmosphere?
A4: Yes, it is highly recommended to run the reaction under an inert atmosphere (e.g., nitrogen or argon). The phosphonium ylide is a strong base and is sensitive to moisture and oxygen.
Q5: What are some common side reactions to be aware of?
A5: Besides the formation of triphenylphosphine oxide, other side reactions can occur. If the carbonyl compound is enolizable, the ylide can act as a base and deprotonate it, leading to aldol-type side products. The ylide itself can also be unstable and decompose over time, especially at higher temperatures.
Quantitative Data on Reaction Parameters
The yield of the Wittig reaction is highly dependent on the specific substrates and reaction conditions. The following tables provide a summary of how different parameters can influence the reaction yield, based on literature examples. Note: The yields presented are from different studies and are intended to be illustrative rather than a direct comparison from a single study.
Table 1: Effect of Base on Wittig Reaction Yield
| Ethyltriphenylphosphonium Salt | Carbonyl Compound | Base | Solvent | Temperature (°C) | Yield (%) |
| Bromide | Benzaldehyde | n-BuLi | THF | Room Temp | ~90% (Z/E mixture) |
| Bromide | Cyclohexanecarboxaldehyde | KOtBu | THF | Room Temp | High |
| Iodide | Acetophenone | NaH | DMSO | 25 | 85% (E-isomer) |
| Bromide | Aromatic Aldehydes | LiOH | Isopropanol | Reflux | Low |
Table 2: Effect of Solvent on Wittig Reaction Yield
| Ethyltriphenylphosphonium Salt | Carbonyl Compound | Base | Solvent | Temperature (°C) | Yield (%) |
| Bromide | Benzaldehyde | n-BuLi | THF | Room Temp | High |
| Bromide | Benzaldehyde | NaNH₂ | Benzene | Reflux | ~70-80% |
| Bromide | Various Aldehydes | K₂CO₃ | Toluene | 110 | 81-87% |
| Bromide | Various Aldehydes | K₂CO₃ | Dichloromethane | 40 | 50% |
Table 3: Effect of Temperature on Wittig Reaction Yield
| Ethyltriphenylphosphonium Salt | Carbonyl Compound | Base | Solvent | Temperature (°C) | Yield (%) |
| Bromide | Benzaldehyde | K₂CO₃ | Dioxane | 25 | Low |
| Bromide | Benzaldehyde | K₂CO₃ | Dioxane | 50 | Moderate |
| Bromide | Benzaldehyde | K₂CO₃ | Dioxane | 100 | High |
Detailed Experimental Protocols
Protocol 1: General Procedure for Wittig Reaction with Ethyltriphenylphosphonium Bromide and n-BuLi
This protocol describes a general method for the Wittig reaction using n-butyllithium as the base.
Workflow Diagram
Caption: A step-by-step workflow for a typical Wittig reaction.
Materials:
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Ethyltriphenylphosphonium bromide
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Aldehyde or ketone
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n-Butyllithium (n-BuLi) in hexanes
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
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Ethyl acetate (B1210297) (EtOAc)
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Brine
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
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Round-bottom flask, dropping funnel, magnetic stirrer, inert atmosphere setup (nitrogen or argon)
Procedure:
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Dry the ethyltriphenylphosphonium bromide under vacuum.
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To a flame-dried round-bottom flask under an inert atmosphere, add the ethyltriphenylphosphonium bromide and anhydrous THF.
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Cool the suspension to 0 °C in an ice bath.
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Slowly add n-BuLi dropwise to the suspension with vigorous stirring. The formation of the ylide is often indicated by a color change (typically to orange or red).
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Stir the mixture at 0 °C for 1-2 hours.
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Dissolve the aldehyde or ketone in anhydrous THF.
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Add the solution of the carbonyl compound dropwise to the ylide solution at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
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Quench the reaction by slowly adding saturated aqueous NH₄Cl.
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Transfer the mixture to a separatory funnel and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to remove triphenylphosphine oxide.
Protocol 2: Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride
Materials:
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Crude Wittig reaction product
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Ethanol
-
Zinc chloride (ZnCl₂)
Procedure:
-
After the Wittig reaction workup, concentrate the crude product.
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Dissolve the crude residue in ethanol.
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Prepare a 1.8 M solution of ZnCl₂ in warm ethanol.
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Add the ZnCl₂ solution to the ethanolic solution of the crude product at room temperature while stirring.
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A white precipitate of the ZnCl₂(TPPO)₂ complex should form. Scraping the inside of the flask can help induce precipitation.
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Filter the mixture to remove the precipitate.
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Concentrate the filtrate to remove the ethanol.
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The remaining residue, containing the desired alkene, can be further purified if necessary.
Technical Support Center: Ethyltriphenylphosphonium Ylide in Organic Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyltriphenylphosphonium ylide. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guides and FAQs
Q1: My Wittig reaction is giving a very low yield. What are the potential causes and how can I troubleshoot this?
A1: Low yields in a Wittig reaction involving ethyltriphenylphosphonium ylide can stem from several factors. A systematic troubleshooting approach is recommended.
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Ylide Formation and Stability:
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Incomplete Deprotonation: Ensure a sufficiently strong and fresh base is used to deprotonate the ethyltriphenylphosphonium salt. For non-stabilized ylides like ethyltriphenylphosphonium ylide, strong bases such as n-butyllithium (n-BuLi), sodium amide (NaNH₂), or sodium hydride (NaH) are typically required. The freshness of the base, especially organolithium reagents, is critical.
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Ylide Decomposition: Non-stabilized ylides are sensitive to air and moisture.[1] It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. Ylides can also be thermally unstable, so it is advisable to generate and use them at low temperatures (e.g., 0 °C to -78 °C).
-
-
Reaction Conditions:
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Steric Hindrance: Sterically hindered ketones react sluggishly with non-stabilized ylides, leading to poor yields.[2] If your substrate is sterically demanding, consider longer reaction times, elevated temperatures (while monitoring for ylide decomposition), or alternative olefination methods like the Horner-Wadsworth-Emmons reaction.
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Presence of Acidic Protons: Any acidic protons in the reaction mixture (e.g., from water, acidic functional groups on the substrate) will quench the ylide. Ensure all reagents and solvents are dry and that the substrate does not possess functional groups more acidic than the ylide's conjugate acid.
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-
Side Reactions:
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Hydrolysis: Traces of water will hydrolyze the ylide to ethyltriphenylphosphonium hydroxide (B78521) and ultimately lead to the formation of triphenylphosphine (B44618) oxide and ethane (B1197151).[3]
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Oxidation: Exposure to atmospheric oxygen can lead to the oxidation of the ylide.
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Troubleshooting Workflow:
Q2: I am trying to perform a Wittig reaction on a substrate containing an ester functional group. The reaction is not working. Why?
A2: Ethyltriphenylphosphonium ylide is a non-stabilized ylide and generally does not react with esters in the same way it reacts with aldehydes and ketones to form an alkene.[4] The carbonyl of an ester is less electrophilic than that of an aldehyde or ketone, making it less susceptible to nucleophilic attack by the ylide.
If any reaction were to occur, it would likely be a slow addition-elimination at the ester carbonyl, which is not a productive pathway for olefination. For the olefination of esters, more reactive reagents like the Tebbe reagent are typically required.
Q3: Can I use ethyltriphenylphosphonium ylide with substrates containing amide or nitro functional groups?
A3:
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Amides: Similar to esters, amides are generally unreactive towards non-stabilized Wittig reagents like ethyltriphenylphosphonium ylide under standard conditions. The carbonyl group of an amide is even less electrophilic than that of an ester. Therefore, you can expect the amide functional group to be tolerated.
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Nitro Groups: Aromatic nitro groups are generally well-tolerated in Wittig reactions.[5] You should be able to perform a Wittig reaction on an aldehyde or ketone containing a nitro group without significant side reactions involving the nitro functionality.
Q4: My substrate is an enolizable ketone. Could this be causing issues with my Wittig reaction?
A4: Yes, enolizable ketones can present challenges in Wittig reactions. The basic nature of the phosphonium (B103445) ylide can lead to a competing acid-base reaction where the ylide deprotonates the α-carbon of the ketone to form an enolate. This consumption of the ylide in a non-productive pathway will lower the yield of the desired alkene.
To mitigate this, you can try the following:
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Use a non-coordinating counterion for the base if using an organolithium reagent (e.g., by adding a lithium salt scavenger).
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Add the ketone slowly to the ylide solution at low temperature to favor the nucleophilic addition over deprotonation.
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Consider using a milder base for ylide generation if possible, although this is less of an option for non-stabilized ylides.
Q5: How can I remove the triphenylphosphine oxide byproduct from my reaction mixture?
A5: Triphenylphosphine oxide is a common and often difficult-to-remove byproduct of the Wittig reaction. Several methods can be employed for its removal:
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Crystallization: If your product is a solid, recrystallization can be an effective purification method.
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Chromatography: Column chromatography on silica (B1680970) gel is a standard method. However, triphenylphosphine oxide can sometimes co-elute with the product.
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Precipitation:
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With Non-Polar Solvents: Triphenylphosphine oxide is less soluble in non-polar solvents like hexanes or pentane. Dissolving the crude mixture in a minimal amount of a more polar solvent (e.g., dichloromethane (B109758) or ether) and then adding a large excess of a non-polar solvent can cause the triphenylphosphine oxide to precipitate.
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With Metal Salts: Triphenylphosphine oxide forms insoluble complexes with certain metal salts like magnesium chloride (MgCl₂) or zinc chloride (ZnCl₂). Adding a solution of one of these salts to the crude reaction mixture can precipitate the phosphine (B1218219) oxide complex, which can then be removed by filtration.
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Summary of Side Reactions
| Functional Group/Condition | Potential Side Reaction/Issue | Mitigation Strategies |
| Water/Moisture | Hydrolysis of the ylide to triphenylphosphine oxide and ethane. | Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere. |
| Oxygen (Air) | Oxidation of the ylide. | Perform the reaction under an inert atmosphere. |
| Esters | Generally unreactive. Potential for slow addition-elimination. | Use alternative olefination reagents (e.g., Tebbe reagent) for esters. |
| Amides | Generally unreactive. | Typically tolerated. |
| Nitro Groups | Generally unreactive. | Typically tolerated. |
| Enolizable Ketones | Deprotonation at the α-carbon to form an enolate, reducing ylide concentration. | Slow addition of the ketone at low temperature; consider alternative olefination methods. |
| Sterically Hindered Ketones | Slow reaction rate leading to low yields. | Increase reaction time and/or temperature; use Horner-Wadsworth-Emmons reaction.[2] |
Experimental Protocols
Protocol 1: General Procedure for a Wittig Reaction with Ethyltriphenylphosphonium Ylide
This protocol is a general guideline and may require optimization for specific substrates.
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Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is assembled under a positive pressure of nitrogen.
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Ylide Generation:
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Suspend ethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) under nitrogen.
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Cool the suspension to 0 °C in an ice bath.
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Add a solution of a strong base, such as n-butyllithium in hexanes (1.0 equivalent), dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature below 5 °C. The formation of the ylide is typically indicated by a color change to deep orange or red.
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Stir the resulting ylide solution at 0 °C for 1 hour.
-
-
Reaction with Carbonyl Compound:
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Cool the ylide solution to -78 °C using a dry ice/acetone bath.
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Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise over 20-30 minutes.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
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Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or crystallization to remove triphenylphosphine oxide.
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Protocol 2: Demonstration of Ylide Hydrolysis
This protocol is for illustrative purposes to demonstrate the sensitivity of the ylide to water.
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Ylide Generation: Prepare the ethyltriphenylphosphonium ylide solution in anhydrous THF as described in Protocol 1.
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Hydrolysis:
-
At 0 °C, add deionized water (5.0 equivalents) dropwise to the vigorously stirring ylide solution.
-
A noticeable fading of the characteristic ylide color should be observed.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Analysis:
-
Take an aliquot of the reaction mixture and analyze by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the disappearance of the starting materials and the formation of triphenylphosphine oxide. The formation of ethane can be detected by GC if appropriate.
-
References
Technical Support Center: Optimizing Phase Transfer Catalysis with Ethyltriphenylphosphonium Salts
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction conditions when using ethyltriphenylphosphonium salts as phase transfer catalysts.
Frequently Asked Questions (FAQs)
Q1: What is Ethyltriphenylphosphonium Bromide (ETPB) and why is it used as a phase transfer catalyst?
Ethyltriphenylphosphonium Bromide (ETPB) is a quaternary phosphonium (B103445) salt with the chemical formula [P(C₆H₅)₃(C₂H₅)]Br.[1] It functions as a phase transfer catalyst (PTC) by facilitating the transfer of a reactant, typically an anion, from an aqueous or solid phase into an organic phase where the other reactant is dissolved.[2] This overcomes the immiscibility of the reactants, leading to significantly increased reaction rates and yields.[3]
Q2: What are the main advantages of using ethyltriphenylphosphonium salts over quaternary ammonium (B1175870) salts?
Phosphonium salts like ETPB offer several advantages over their ammonium counterparts:
-
Higher Thermal Stability: Phosphonium salts are generally more thermally stable than quaternary ammonium salts, making them suitable for reactions requiring elevated temperatures.[4][5]
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Greater Chemical Stability: They are less susceptible to degradation under strongly basic conditions.[4] Quaternary ammonium salts can undergo Hofmann elimination in the presence of a strong base and heat, which is not a degradation pathway for phosphonium salts.[4][6]
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Enhanced Reactivity: The larger and more lipophilic nature of the phosphonium cation can lead to a more efficient transfer of the anion into the organic phase, sometimes resulting in higher reaction yields.[4]
Q3: What key reaction parameters should I consider when optimizing a PTC reaction with ETPB?
The success of a PTC reaction depends on several factors. The key parameters to optimize include:
-
Catalyst Concentration: The reaction rate often increases with catalyst concentration up to a certain point.
-
Solvent Choice: The organic solvent influences the solubility of the catalyst-anion pair and the intrinsic reaction rate.[7]
-
Agitation Speed: Vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases, which enhances the transfer rate of the reactant.[8]
-
Temperature: Higher temperatures generally increase the reaction rate, but excessively high temperatures can lead to catalyst decomposition.[7]
-
Concentration of Aqueous Reactants: Using a saturated aqueous solution of the anionic reactant can drive the equilibrium towards the formation of the catalyst-anion complex in the organic phase.[8]
Troubleshooting Guide
Q4: My reaction yield is low. What are the potential causes and how can I improve it?
Low yields in a PTC reaction can stem from several issues. Use the following guide to troubleshoot the problem.
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Purification of Crude Products from Ethyltriphenylphosphonium Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude products from reactions involving ethyltriphenylphosphonium chloride, predominantly the Wittig reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the crude product of a Wittig reaction using this compound?
The most common impurities are unreacted starting materials (aldehyde/ketone and the phosphonium (B103445) salt) and the primary byproduct, triphenylphosphine (B44618) oxide (TPPO). TPPO is notoriously difficult to remove due to its high polarity and tendency to co-elute with polar products during chromatography.
Q2: How can I remove triphenylphosphine oxide (TPPO) from my non-polar product?
For non-polar products, a straightforward and effective method is to suspend the crude reaction mixture in a non-polar solvent such as pentane, hexane (B92381), or cold diethyl ether. The non-polar product will dissolve, while the more polar TPPO will precipitate and can be removed by filtration. Alternatively, filtering the crude mixture through a plug of silica (B1680970) gel with a non-polar eluent can retain the TPPO on the silica.
Q3: My product is polar and co-elutes with TPPO during column chromatography. What are my options?
When chromatographic separation is challenging due to similar polarities, precipitation of TPPO is the most effective strategy. This can be achieved by forming an insoluble complex with metal salts like zinc chloride (ZnCl₂) or calcium bromide (CaBr₂). These methods are advantageous as they can be performed in polar organic solvents.[1]
Q4: Are there any chromatography-free methods to purify my Wittig reaction product?
Yes, several chromatography-free methods are available. The most common include:
-
Precipitation of TPPO with metal salts: Using ZnCl₂ or MgCl₂ to form an insoluble complex with TPPO that can be filtered off.[2][3]
-
Conversion to an insoluble salt: Reacting TPPO with oxalyl chloride to form an insoluble chlorophosphonium salt, which is then removed by filtration.[2][3]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can effectively separate it from TPPO.
Q5: My Wittig reaction did not go to completion. How can I remove unreacted aldehyde/ketone?
Unreacted aldehyde or ketone can often be removed by standard techniques such as:
-
Column chromatography: If the polarity difference between your product and the starting material is sufficient.
-
Aqueous workup: Washing the organic layer with a sodium bisulfite solution can sometimes help in removing unreacted aldehydes.
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Oxidation of unreacted phosphine: If unreacted triphenylphosphine is present, it can be oxidized to TPPO using hydrogen peroxide during the workup, which can then be removed by the methods described above.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product and TPPO co-elute during column chromatography. | The polarity of the product and TPPO are too similar for effective separation with the chosen eluent system. | 1. Change the polarity of the impurity: Convert TPPO into a more polar, insoluble salt using ZnCl₂ or oxalyl chloride before chromatography. 2. Optimize chromatography conditions: Try a different solvent system or a different stationary phase (e.g., alumina (B75360) instead of silica gel). |
| Low recovery of a polar product after purification. | The polar product may be adsorbing irreversibly to the silica gel during chromatography. The product might also be partially soluble in the solvent used for TPPO precipitation. | 1. Avoid silica gel chromatography: Opt for chromatography-free methods like TPPO precipitation with ZnCl₂ in a polar solvent. 2. Use a less active stationary phase: Consider using deactivated silica gel or alumina for chromatography. 3. Optimize precipitation conditions: When precipitating TPPO, ensure the chosen solvent minimizes the solubility of your desired product. |
| The product is sensitive to acidic or basic conditions. | The purification method may involve reagents that are not compatible with acid- or base-labile functional groups in the product. | 1. Use neutral purification methods: Precipitation of TPPO with metal salts like ZnCl₂ is performed under neutral conditions. 2. Careful pH control during workup: Buffer the aqueous washes to maintain a neutral pH. |
| Incomplete removal of TPPO after precipitation with ZnCl₂. | Insufficient amount of ZnCl₂ was used, or the precipitation was not complete. | 1. Increase the equivalents of ZnCl₂: Use a 2:1 or even 3:1 molar ratio of ZnCl₂ to the estimated amount of TPPO for optimal removal. 2. Increase stirring time: Allow the mixture to stir for a longer period to ensure complete formation and precipitation of the ZnCl₂(TPPO)₂ complex. 3. Cool the mixture: Lowering the temperature can sometimes enhance precipitation. |
Data Presentation
Table 1: Comparison of Common Purification Methods for Wittig Reaction Products
| Purification Method | Typical Product Polarity | Advantages | Disadvantages | Typical Recovery Yield | Final Purity |
| Column Chromatography | Non-polar to Moderately Polar | High resolution for complex mixtures. | Time-consuming, large solvent consumption, not ideal for large scale. | 60-90% | >95% |
| Recrystallization | Solid Products | Scalable, can yield very pure product. | Product must be a solid, requires finding a suitable solvent system. | 70-95% | >98% |
| Filtration through Silica Plug | Non-polar | Quick and simple for removing highly polar impurities. | Only effective for non-polar products, may not remove all TPPO. | >90% | 90-98% |
| Precipitation with ZnCl₂ | Polar | Chromatography-free, effective in polar solvents, scalable.[1][5] | Requires an additional filtration step, potential for zinc contamination. | 80-95% | >95% |
| Conversion with Oxalyl Chloride | Wide Range | Chromatography-free, mild conditions.[6] | Oxalyl chloride is toxic and moisture-sensitive. | 85-95% | >95% |
Experimental Protocols
Protocol 1: Purification of a Non-Polar Product by Filtration through a Silica Plug
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Concentrate the Crude Mixture: After the aqueous workup of the Wittig reaction, concentrate the organic phase under reduced pressure to obtain the crude product as an oil or solid.
-
Prepare the Silica Plug: Place a small plug of cotton or glass wool at the bottom of a Pasteur pipette or a small column. Add a layer of sand (approx. 0.5 cm) followed by silica gel (approx. 5-10 cm). Top with another thin layer of sand.
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Elution: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or a 9:1 hexane:ethyl acetate (B1210297) mixture).
-
Load and Elute: Carefully load the dissolved crude product onto the top of the silica plug. Elute the product with the non-polar solvent, collecting the fractions. The non-polar product will pass through while the more polar TPPO will be retained on the silica.
-
Monitor Fractions: Monitor the collected fractions by thin-layer chromatography (TLC).
-
Combine and Concentrate: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified product.
Protocol 2: Purification of a Polar Product by Precipitation of TPPO with Zinc Chloride
-
Dissolve the Crude Mixture: After the initial workup, dissolve the crude reaction mixture in a minimal amount of a polar solvent like ethanol (B145695) or ethyl acetate.[7]
-
Add Zinc Chloride: In a separate flask, prepare a solution of zinc chloride (2-3 equivalents relative to the theoretical amount of TPPO) in a small amount of warm ethanol to dissolve. Add the ZnCl₂ solution to the stirred solution of the crude product at room temperature.[7]
-
Induce Precipitation: A white precipitate of the ZnCl₂(TPPO)₂ complex should form. If precipitation is slow, scratching the inside of the flask with a glass rod can help induce it.[1][5]
-
Stir: Allow the mixture to stir for at least one hour at room temperature to ensure complete precipitation.
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Filter: Filter the mixture through a pad of Celite® or a Büchner funnel to remove the insoluble zinc complex.
-
Wash: Wash the filter cake with a small amount of the cold polar solvent to recover any entrained product.
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Isolate the Product: The filtrate contains the purified product. Concentrate the filtrate under reduced pressure. If any excess ZnCl₂ precipitates, it can be removed by slurrying the residue in a solvent in which the product is soluble but the salt is not (e.g., acetone) and filtering again.[1][5]
Visualizations
Caption: General workflow for purification of crude Wittig reaction products.
Caption: Troubleshooting decision tree for Wittig reaction purification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scientificupdate.com [scientificupdate.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Challenges in Handling Hygroscopic Phosphonium Salts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling hygroscopic phosphonium (B103445) salts.
Frequently Asked Questions (FAQs)
Q1: What are hygroscopic phosphonium salts, and why are they challenging to handle?
A1: Hygroscopic phosphonium salts are ionic compounds that readily absorb moisture from the atmosphere.[1] Their ionic nature attracts and holds water molecules, which can significantly impact their stability and reactivity in chemical syntheses.[1][2] If not handled under anhydrous conditions, the absorbed water can lead to decreased reaction yields, the formation of unwanted side products, or even complete reaction failure. This is especially critical in moisture-sensitive applications like the Wittig reaction, where the key phosphonium ylide intermediate is susceptible to hydrolysis.[1]
Q2: Which commonly used phosphonium salts are hygroscopic?
A2: Many phosphonium salts used in organic synthesis are hygroscopic. It is best practice to assume a phosphonium salt is hygroscopic unless the supplier specifies otherwise.[1] Examples of commonly used hygroscopic phosphonium salts include methyltriphenylphosphonium (B96628) bromide and tetraphenylphosphonium (B101447) bromide.[1][2][3][4]
Q3: How should I properly store hygroscopic phosphonium salts?
A3: To maintain their integrity, hygroscopic phosphonium salts should be stored in a cool, dry, and well-ventilated area, away from direct heat and sunlight.[1][4] It is highly recommended to store them in a desiccator containing an active drying agent. For particularly moisture-sensitive applications, storage inside an inert atmosphere glovebox is the ideal solution.[1] Always ensure the container is securely sealed immediately after use.
Q4: I suspect my phosphonium salt has absorbed moisture. Can I still use it?
A4: It is strongly advised against using a hygroscopic phosphonium salt that has been exposed to the atmosphere for an extended period without drying it first, particularly for moisture-sensitive reactions.[1] The absorbed water can prevent the formation of the desired reactive species, such as the ylide in a Wittig reaction, leading to poor or no product formation.[1]
Q5: How does moisture affect the performance of phosphonium salts as phase-transfer catalysts?
A5: In phase-transfer catalysis, the phosphonium salt transports a reactant from an aqueous phase to an organic phase. The presence of excess water can lead to the formation of a tightly bound hydration shell around the anion that the phosphonium salt is meant to transport. This hydration hinders the transfer of the anion into the organic phase, thereby slowing down or inhibiting the reaction.[5][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving hygroscopic phosphonium salts.
Scenario 1: Your Wittig reaction is failing or giving low yields.
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Problem: You are attempting a Wittig reaction, but you observe no product formation, or the yield is significantly lower than expected.
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Likely Cause: The most probable cause is the presence of moisture, which hydrolyzes the phosphonium ylide intermediate as it is formed.
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Troubleshooting Steps:
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Dry the Phosphonium Salt: Before setting up the reaction, thoroughly dry the phosphonium salt. (See Experimental Protocol 1: Drying Hygroscopic Phosphonium Salts).
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Use Anhydrous Solvents: Ensure that all solvents used in the reaction are rigorously dried and handled under anhydrous conditions.
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Work Under an Inert Atmosphere: Perform the entire reaction, from weighing the reagents to quenching the reaction, under an inert atmosphere of nitrogen or argon.
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Check the Base: Ensure the base used for deprotonation is fresh and has not been compromised by moisture.
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Scenario 2: Your phase-transfer catalyzed reaction is sluggish or inefficient.
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Problem: A reaction using a phosphonium salt as a phase-transfer catalyst is proceeding very slowly or not at all.
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Likely Cause: Excess moisture in the reaction system is likely hindering the transport of the reactant anion from the aqueous to the organic phase.
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Troubleshooting Steps:
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Dry the Catalyst: Ensure your phosphonium salt catalyst is thoroughly dried before use.
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Optimize Water Content: While some water is necessary for the aqueous phase in liquid-liquid phase-transfer catalysis, an excessive amount can be detrimental. Consider using a more concentrated aqueous solution of the reactant salt to minimize excess water.
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Increase Agitation: In some cases, increasing the stirring rate can improve the interfacial contact between the two phases, potentially enhancing the transfer of the anion.[5]
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Consider the Catalyst Structure: Phosphonium salts with longer, more lipophilic alkyl chains can be more effective at transferring anions into the organic phase, even in the presence of some water.
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Data Presentation
Table 1: Properties of Common Hygroscopic Phosphonium Salts
| Phosphonium Salt | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Hygroscopic Nature |
| Methyltriphenylphosphonium bromide | 1779-49-3 | C₁₉H₁₈BrP | 357.22 | 230-234 | White powder | Yes[2][7] |
| Tetraphenylphosphonium bromide | 2751-90-8 | C₂₄H₂₀BrP | 419.29 | 295-300 | White to off-white crystalline powder | Yes[3][4][8] |
| (n-Butyl)triphenylphosphonium bromide | 1779-50-6 | C₂₂H₂₄BrP | 399.30 | 238-241 | White crystalline powder | Yes[1] |
Experimental Protocols
Protocol 1: Drying Hygroscopic Phosphonium Salts
This protocol provides two common methods for drying phosphonium salts that have been exposed to atmospheric moisture.
Method A: Vacuum Oven Drying
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Place the hygroscopic phosphonium salt in a suitable glass container (e.g., a watch glass or crystallization dish) to form a thin layer.
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Place the container in a vacuum oven.
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Heat the oven to a temperature below the salt's melting point (typically 60-80°C). Caution: Always verify the melting point of your specific phosphonium salt.
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Gradually apply a vacuum, reducing the pressure to less than 1 Torr.
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Dry the salt under these conditions for 4-12 hours, depending on the amount of salt and the level of moisture.
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To stop the process, first release the vacuum with an inert gas (e.g., nitrogen or argon) before turning off the heat.
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Immediately transfer the dried salt to a desiccator for storage.
Method B: Desiccator Drying
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Place the phosphonium salt in an open container inside a desiccator.
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Ensure the desiccator contains a fresh and active desiccant (e.g., phosphorus pentoxide or anhydrous calcium sulfate). Caution: Phosphorus pentoxide is a highly effective but hazardous drying agent and must be handled with care.
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If using a vacuum desiccator, apply a vacuum.
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Allow the salt to dry for at least 24 hours.
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol outlines the general steps for determining the water content of a phosphonium salt using a volumetric Karl Fischer titrator.
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Apparatus Setup: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel must be protected from atmospheric moisture.
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Titrant Standardization: Standardize the Karl Fischer reagent using a certified water standard or a solid standard like sodium tartrate dihydrate. This determines the water equivalence factor (F) of the reagent in mg of water per mL of titrant.
-
Sample Preparation and Titration:
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Add an appropriate anhydrous solvent (e.g., methanol) to the titration vessel and pre-titrate to a stable endpoint to eliminate any residual water in the solvent.
-
Accurately weigh a sample of the phosphonium salt (typically 0.1-0.5 g, depending on the expected water content).
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Quickly transfer the sample to the titration vessel.
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Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.
-
-
Calculation: The water content is calculated using the volume of titrant consumed and the predetermined water equivalence factor.
Mandatory Visualization
Caption: Workflow for handling hygroscopic phosphonium salts.
Caption: Troubleshooting logic for a failing Wittig reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Tetraphenylphosphonium bromide | 2751-90-8 [chemicalbook.com]
- 4. Tetraphenylphosphonium Bromide CAS 2751-90-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 6. repository.ias.ac.in [repository.ias.ac.in]
- 7. Methyltriphenylphosphonium bromide | 1779-49-3 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
preventing decomposition of ethyltriphenylphosphonium chloride during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the proper storage, handling, and use of ethyltriphenylphosphonium chloride to prevent its decomposition and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition?
A1: The two main causes of decomposition are exposure to moisture and high temperatures. This compound is hygroscopic, meaning it readily absorbs water from the atmosphere. This moisture can lead to hydrolysis, especially when the corresponding ylide is formed for reactions like the Wittig reaction.[1] Thermal degradation can occur at elevated temperatures, typically above its melting point.
Q2: How can I visually assess the quality of my this compound?
A2: High-purity this compound should be a white to off-white crystalline powder. A yellow or brownish discoloration may indicate the presence of impurities or decomposition products.
Q3: What are the common decomposition products of this compound?
A3: The most common decomposition product resulting from hydrolysis or oxidation is triphenylphosphine (B44618) oxide (TPPO).[2] In the context of the Wittig reaction, TPPO is a thermodynamic byproduct. Thermal decomposition can lead to a variety of other products depending on the specific conditions.
Q4: What are the ideal storage conditions for this compound?
A4: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources. For sensitive applications, storage in a desiccator with a drying agent or within an inert atmosphere glovebox is highly recommended.
Q5: My Wittig reaction is giving a low yield. Could my this compound be the problem?
A5: Yes, the quality of the phosphonium (B103445) salt is a critical factor in the success of a Wittig reaction. If the salt has absorbed moisture, it can inhibit the formation of the ylide, leading to a lower yield. Additionally, any degradation of the salt will reduce the amount of active reagent available for the reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no yield in a Wittig reaction | Decomposed or wet phosphonium salt: Moisture inhibits the formation of the reactive ylide intermediate. | 1. Dry the salt: Use one of the recommended drying protocols below.2. Verify purity: Check the melting point and/or run an NMR spectrum to assess purity.3. Use fresh reagent: If decomposition is suspected, use a fresh bottle of this compound. |
| Reagent appears discolored (yellow or brown) | Decomposition: The salt has likely degraded due to improper storage or age. | 1. Discard the reagent: It is not recommended to use a visibly decomposed salt for sensitive reactions.2. Review storage conditions: Ensure that the storage location is appropriate to prevent future decomposition. |
| Inconsistent results between experiments | Variable moisture content: The amount of absorbed water can vary depending on how long the container was open to the atmosphere. | 1. Standardize handling: Minimize the time the container is open. Handle the reagent in a glovebox or under a stream of inert gas if possible.2. Dry before each use: For maximum consistency, dry the required amount of the salt before each experiment. |
| Unexpected peaks in NMR spectrum of the reaction mixture | Presence of impurities from the starting salt: The phosphonium salt may contain impurities from its synthesis or decomposition products. | 1. Characterize the starting material: Run a ¹H and ³¹P NMR of the this compound to identify any impurities.2. Purify the salt: If necessary, recrystallize the salt to remove impurities. |
Data Presentation
| Property | Value | Notes |
| Appearance | White to off-white crystalline powder | Discoloration indicates potential decomposition. |
| Melting Point | Approximately 241-245 °C[3][4][5] | A broad or depressed melting point can indicate impurities. |
| Hygroscopicity | Highly hygroscopic[1] | Readily absorbs moisture from the air. |
| Thermal Stability | Decomposes at elevated temperatures | Stable at room temperature when stored properly. |
| Solubility | Soluble in water and polar organic solvents like methanol. | Insoluble in non-polar solvents like hexane. |
Experimental Protocols
Protocol 1: Drying of this compound
This protocol should be performed if the reagent is suspected to have absorbed moisture.
Method A: Vacuum Oven Drying
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Place a thin layer of the this compound in a suitable glass container (e.g., a watch glass).
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Place the container in a vacuum oven.
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Heat the oven to a temperature between 80-100 °C. Caution: Do not exceed the melting point.
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Apply a vacuum and dry for 4-6 hours.
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To turn off the oven, first release the vacuum with an inert gas (e.g., nitrogen or argon) before turning off the heat.
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Immediately transfer the dried salt to a desiccator for storage.
Method B: Desiccator Drying
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Place the this compound in an open container inside a desiccator containing a fresh, active desiccant (e.g., Drierite®, phosphorus pentoxide).
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If using a vacuum desiccator, apply a vacuum.
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Allow the salt to dry for at least 24 hours.
Protocol 2: Purity Assessment by Melting Point
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Place a small amount of the dried this compound into a capillary tube and seal one end.
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Place the capillary tube in a melting point apparatus.
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Heat the sample at a rate of 10-15 °C per minute until the temperature is about 20 °C below the expected melting point.
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Reduce the heating rate to 1-2 °C per minute.
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Record the temperature range from when the first drop of liquid appears to when the entire sample has melted. A sharp melting range close to the literature value (241-245 °C) is indicative of high purity.
Protocol 3: Purity Assessment by NMR Spectroscopy
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Prepare a solution of the this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
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Acquire ¹H and ³¹P NMR spectra.
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¹H NMR: Look for the characteristic peaks of the ethyl and triphenyl groups. The presence of significant unidentifiable peaks may indicate impurities.
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³¹P NMR: A single sharp peak is expected for the pure phosphonium salt. The presence of a peak around 25-30 ppm could indicate the presence of triphenylphosphine oxide, a common decomposition product.[6]
Protocol 4: General Procedure for Non-Aqueous Titration of Phosphonium Salts
While a specific protocol for this compound was not found, the following general procedure for quaternary phosphonium salts can be adapted. This method is based on the principle that the halide salt of a quaternary phosphonium compound can be titrated as a base in a non-aqueous medium.
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Titrant Preparation: Prepare a 0.1 N solution of perchloric acid in glacial acetic acid.
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Sample Preparation: Accurately weigh approximately 0.3 g of the dried this compound and dissolve it in 50 mL of glacial acetic acid. Add 10 mL of mercuric acetate (B1210297) solution to complex the chloride ion.
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Indicator: Add a few drops of a suitable indicator, such as crystal violet.
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Titration: Titrate the sample solution with the 0.1 N perchloric acid solution until the endpoint is reached, indicated by a color change from violet to blue-green.
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Blank Titration: Perform a blank titration with the same reagents but without the phosphonium salt.
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Calculation: Calculate the purity of the this compound based on the volume of titrant consumed.
Visualizations
Caption: Decomposition pathways of this compound.
Caption: Experimental workflow for quality assessment.
Caption: Troubleshooting logic for low Wittig reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. labproinc.com [labproinc.com]
- 4. This compound | 896-33-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. chemimpex.com [chemimpex.com]
- 6. rsc.org [rsc.org]
troubleshooting low conversion in ethyltriphenylphosphonium chloride mediated reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in chemical reactions mediated by ethyltriphenylphosphonium chloride.
Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format to help you navigate common experimental challenges.
Q1: My Wittig reaction using this compound has a very low yield or is not working at all. What are the common causes?
Low yields in Wittig reactions with this compound can stem from several factors:
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Incomplete Ylide Formation: The base used may not be strong enough to effectively deprotonate the ethyltriphenylphosphonium salt to form the reactive ylide. For non-stabilized ylides like the one derived from this compound, strong bases are typically required.
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Ylide Instability: The ethyltriphenylphosphonium ylide is a non-stabilized ylide and is sensitive to air and moisture. Exposure to the atmosphere can lead to decomposition and a lower concentration of the active reagent.
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Substrate Issues:
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Steric Hindrance: Sterically hindered ketones react much slower than aldehydes and may result in low to no conversion.[1]
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Presence of Acidic Protons: If your aldehyde or ketone substrate contains acidic protons (e.g., phenols, carboxylic acids), the ylide will act as a base and be quenched before it can react with the carbonyl group.
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Aldehyde Instability: Aldehydes can be prone to oxidation, polymerization, or decomposition, especially if they are labile.[1]
-
-
Reaction Conditions:
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Inadequate Temperature: Ylide formation is often carried out at low temperatures (e.g., 0 °C to -78 °C) to maintain ylide stability. The subsequent reaction with the carbonyl compound is then allowed to warm to room temperature. Running the reaction at too high a temperature initially can decompose the ylide.
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Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
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Q2: How can I improve the formation of the ethyltriphenylphosphonium ylide?
Ensuring complete and efficient ylide formation is critical for a successful Wittig reaction. Here are some strategies:
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Choice of Base: Use a sufficiently strong base to deprotonate the phosphonium (B103445) salt. Common strong bases for non-stabilized ylides include n-butyllithium (n-BuLi), sodium hydride (NaH), and potassium tert-butoxide (KOtBu).[2] Weaker bases like sodium hydroxide (B78521) (NaOH) can be used, but may require vigorous stirring in a two-phase system.[3]
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Anhydrous Conditions: Ylides are highly moisture-sensitive. Ensure all glassware is flame-dried or oven-dried before use, and all solvents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
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Order of Addition: A successful strategy to ensure the ylide reacts with the carbonyl compound is to generate it in the presence of the aldehyde or ketone. This can be achieved by adding the base to a mixture of the this compound and the carbonyl substrate.
Q3: I am observing the formation of side products. What are they and how can I minimize them?
The most common byproduct is triphenylphosphine (B44618) oxide (TPPO), which is formed in stoichiometric amounts. However, other side reactions can occur:
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Michael Addition: If your carbonyl compound is an α,β-unsaturated aldehyde or ketone, the ylide can potentially undergo a Michael addition reaction instead of the desired Wittig olefination.
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Reaction with Epoxides: If epoxides are present in your reaction mixture, the ylide can react with them to form an alkene, consuming your reagent.
To minimize side reactions, ensure the purity of your starting materials and consider protecting reactive functional groups that are not intended to participate in the Wittig reaction.
Q4: I am having difficulty removing the triphenylphosphine oxide (TPPO) byproduct from my product. What are the best methods for its removal?
TPPO can be challenging to remove due to its polarity and high crystallinity. Here are some effective methods:
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Column Chromatography: This is the most common method for separating TPPO from the desired alkene product.
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Crystallization: If your product is a solid, recrystallization from a suitable solvent system can effectively remove the more soluble TPPO.
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Precipitation of TPPO: In some cases, TPPO can be precipitated from the reaction mixture by the addition of a non-polar solvent like hexane, followed by filtration.
Data Presentation
The following tables summarize the impact of different reaction conditions on the yield of Wittig reactions involving ethyltriphenylphosphonium salts and various carbonyl compounds.
Table 1: Effect of Base and Solvent on the Yield of Stilbene from Benzaldehyde
| Entry | Phosphonium Salt | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyltriphenylphosphonium bromide | LiOH | Isopropyl alcohol | Reflux | 1 | 95 |
| 2 | Benzyltriphenylphosphonium bromide | LiOH | Methanol | Reflux | 3 | 80 |
| 3 | Benzyltriphenylphosphonium bromide | LiOH | Ethanol | Reflux | 2 | 85 |
| 4 | Benzyltriphenylphosphonium bromide | LiOH | THF | Reflux | 6 | 60 |
Data compiled from a study on the use of Lithium Hydroxide as a base in the Wittig reaction.
Table 2: Yields of Alkenes from Various Aldehydes and Ketones
| Entry | Carbonyl Compound | Product | Base | Solvent | Yield (%) |
| 1 | Benzaldehyde | Stilbene | NaH | THF | 85-95 |
| 2 | Cyclohexanone | Ethylidenecyclohexane | n-BuLi | THF | 75 |
| 3 | Acetophenone | 1-Phenyl-1-propene | KOtBu | THF | 60 |
| 4 | 4-Nitrobenzaldehyde | 4-Nitrostilbene | LiOH | Isopropyl alcohol | 92 |
Note: These are representative yields and can vary based on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: General Procedure for the Wittig Reaction with Ethyltriphenylphosphonium Bromide and an Aldehyde
This protocol describes a general method for the synthesis of an alkene from an aldehyde using ethyltriphenylphosphonium bromide.
Materials:
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Ethyltriphenylphosphonium bromide
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Anhydrous Tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) in hexanes
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Aldehyde
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
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Diethyl ether
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
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To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add ethyltriphenylphosphonium bromide (1.1 equivalents).
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Add anhydrous THF to the flask to suspend the salt.
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Cool the suspension to 0 °C in an ice bath.
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Slowly add n-BuLi (1.1 equivalents) dropwise to the stirred suspension. A color change to deep red or orange indicates the formation of the ylide.
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Stir the ylide solution at 0 °C for 1 hour to ensure complete formation.
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In a separate flask, dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.
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Slowly add the aldehyde solution dropwise to the cold ylide solution.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
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Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
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Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
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Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
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Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica (B1680970) gel.
Mandatory Visualization
Wittig Reaction Mechanism
The following diagram illustrates the key steps in the Wittig reaction mechanism.
Caption: The Wittig reaction mechanism.
Troubleshooting Workflow for Low Conversion
This diagram provides a logical workflow for troubleshooting low conversion in your this compound mediated reaction.
Caption: Troubleshooting workflow for low conversion.
References
Technical Support Center: Ethyltriphenylphosphonium Ylide Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyltriphenylphosphonium ylides in the Wittig reaction.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Wittig reaction with ethyltriphenylphosphonium bromide?
The base is crucial for the deprotonation of the ethyltriphenylphosphonium salt to form the corresponding phosphorus ylide, which is the reactive species in the Wittig reaction.[1][2] The choice of base can significantly impact the reaction's efficiency, yield, and stereoselectivity.[3]
Q2: How do I choose the appropriate base for my reaction?
The selection of a base depends on the acidity of the phosphonium (B103445) salt and the desired reactivity. Ethyltriphenylphosphonium bromide is the precursor to a non-stabilized ylide, which requires a strong base for deprotonation.[4] Commonly used strong bases include n-butyllithium (n-BuLi), sodium hydride (NaH), sodium amide (NaNH₂), and potassium tert-butoxide (KOtBu).[2][3]
Q3: What is the difference between a stabilized and a non-stabilized ylide?
A non-stabilized ylide, such as the one derived from ethyltriphenylphosphonium bromide, has an alkyl group attached to the carbanion, which does not offer resonance stabilization. These ylides are highly reactive and typically favor the formation of (Z)-alkenes.[4][5][6] Stabilized ylides have electron-withdrawing groups that delocalize the negative charge, making them less reactive and generally leading to the formation of (E)-alkenes.[2][5][6]
Q4: What is the typical stereochemical outcome of a Wittig reaction with ethyltriphenylphosphonium ylide?
Reactions involving non-stabilized ylides like ethyltriphenylphosphonium ylide generally result in the formation of the (Z)-alkene as the major product.[5][6] This selectivity is attributed to the kinetic control of the reaction, where the sterically less hindered transition state leading to the cis-oxaphosphetane is favored.[7]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: I am not getting the expected yield for my Wittig reaction. What could be the problem?
Possible Causes and Solutions:
-
Incomplete Ylide Formation:
-
Insufficiently Strong Base: Ensure the base is strong enough to deprotonate the phosphonium salt. For ethyltriphenylphosphonium bromide, strong bases like n-BuLi, NaH, or KOtBu are recommended.
-
Degraded Base: Strong bases can degrade upon exposure to air and moisture. Use freshly opened or properly stored reagents. For instance, ensure KOtBu is fresh and anhydrous.
-
-
Ylide Instability:
-
Non-stabilized ylides are reactive and can decompose. It is often best to generate the ylide in situ and use it immediately.[8]
-
-
Presence of Moisture or Oxygen:
-
Ylides are sensitive to water and oxygen.[4] Ensure all glassware is flame-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
-
Poor Quality of Aldehyde/Ketone:
-
Impurities in the carbonyl compound, such as carboxylic acids from oxidation, can quench the ylide. Use purified aldehydes or ketones.
-
-
Steric Hindrance:
Issue 2: Unexpected Stereoselectivity (Low Z:E Ratio)
Question: My reaction is producing a mixture of (E) and (Z) isomers, or primarily the (E)-isomer. How can I improve the (Z)-selectivity?
Possible Causes and Solutions:
-
Base and Solvent Effects:
-
The choice of base and solvent can influence the stereochemical outcome. Lithium-based reagents (like n-BuLi) can sometimes lead to lower (Z)-selectivity due to the formation of lithium salts that can affect the stability of the intermediates.[9] Using sodium- or potassium-based bases (e.g., NaH, KHMDS, KOtBu) in a non-polar, aprotic solvent like THF can often enhance (Z)-selectivity.
-
-
Salt-Free Conditions:
-
For optimal (Z)-selectivity with non-stabilized ylides, "salt-free" conditions are often preferred. This involves preparing the ylide in a way that avoids the presence of lithium salts during the reaction with the aldehyde.
-
-
Reaction Temperature:
-
Running the reaction at low temperatures (e.g., -78 °C) can often improve the kinetic control and favor the formation of the (Z)-isomer.
-
Data Presentation
Table 1: Comparison of Common Bases for Wittig Reactions with Non-Stabilized Ylides
| Base | Conjugate Acid pKa | Typical Solvent | Key Characteristics & Impact on Reactivity |
| n-Butyllithium (n-BuLi) | ~50 | THF, Diethyl ether | Very strong base, rapid ylide formation. The resulting lithium salts can sometimes decrease Z-selectivity.[9] |
| Sodium Hydride (NaH) | ~35 | THF, DMSO | Strong, heterogeneous base. Slower reaction than n-BuLi. Often provides good Z-selectivity. Requires careful handling. |
| Sodium Amide (NaNH₂) | ~38 | Liquid Ammonia, THF | Very strong base. Can provide good Z-selectivity. |
| Potassium tert-Butoxide (KOtBu) | ~19 | THF, t-Butanol | Strong base, though weaker than organolithiums. Good for generating ylides in situ. Often provides good Z-selectivity. |
Experimental Protocols
Protocol 1: General Procedure for Wittig Reaction using n-Butyllithium
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Preparation: Under an inert atmosphere (N₂ or Ar), add ethyltriphenylphosphonium bromide (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous tetrahydrofuran (B95107) (THF) to the flask to create a suspension.
-
Ylide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.0 eq, typically a 1.6 M or 2.5 M solution in hexanes) dropwise. A distinct color change (often to orange or deep red) indicates ylide formation. Stir the mixture at 0 °C for 1 hour.
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Reaction with Carbonyl: Cool the ylide solution to -78 °C (dry ice/acetone bath). Slowly add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to separate the alkene from the triphenylphosphine (B44618) oxide byproduct.
Protocol 2: General Procedure for Wittig Reaction using Sodium Hydride
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Preparation: Under an inert atmosphere, add sodium hydride (1.1 eq, typically a 60% dispersion in mineral oil) to a flame-dried flask. Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully remove the hexanes.
-
Solvent and Phosphonium Salt Addition: Add anhydrous THF, followed by the ethyltriphenylphosphonium bromide (1.0 eq).
-
Ylide Formation: Stir the suspension at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases. The formation of the colored ylide should be apparent.
-
Reaction with Carbonyl: Cool the mixture to 0 °C and slowly add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1.
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig reagents - Wikipedia [en.wikipedia.org]
- 4. adichemistry.com [adichemistry.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. scribd.com [scribd.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. nbinno.com [nbinno.com]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Stereoselectivity in Wittig Olefination
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges in controlling stereoselectivity during Wittig olefination experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor determining the E/Z stereoselectivity in a Wittig reaction?
A1: The primary determinant of stereoselectivity is the nature of the phosphonium (B103445) ylide used. The stability of the ylide, dictated by the substituents on the carbanionic carbon, governs the reaction pathway and the resulting alkene geometry.[1][2] Ylides are broadly classified into three categories:
-
Non-stabilized Ylides: These have electron-donating groups (e.g., alkyl groups) attached to the carbanion. They are highly reactive and typically yield (Z)-alkenes with high selectivity under kinetic control.[1][3]
-
Stabilized Ylides: These possess electron-withdrawing groups (e.g., ester, ketone, nitrile) that delocalize the negative charge, making the ylide more stable and less reactive.[4] These ylides predominantly form the thermodynamically more stable (E)-alkene.[4][5]
-
Semi-stabilized Ylides: With substituents like aryl or vinyl groups, these ylides have intermediate stability and reactivity. They often result in poor selectivity, producing mixtures of (E)- and (Z)-alkenes.[6][7]
Q2: My Wittig reaction with a non-stabilized ylide is producing a mixture of E/Z isomers instead of the expected Z-alkene. What are the common causes?
A2: Achieving high Z-selectivity with non-stabilized ylides requires conditions that favor kinetic control.[6][8] A loss of selectivity is often due to factors that allow the reaction intermediates to equilibrate to the more thermodynamically stable state, a phenomenon sometimes called "stereochemical drift".[6] Common causes include:
-
Presence of Lithium Salts: Lithium cations can coordinate to the oxygen atom of the betaine (B1666868) or oxaphosphetane intermediate, facilitating equilibration and leading to the formation of the more stable (E)-alkene.[6][8] Using lithium-based reagents (e.g., n-BuLi) to generate the ylide can introduce these salts.
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the reverse reaction, allowing intermediates to equilibrate and favoring the thermodynamic (E)-product.
-
Solvent Choice: Polar, protic solvents can stabilize the betaine intermediate, potentially allowing for equilibration and reducing Z-selectivity.
Q3: How can I enhance the formation of the (E)-alkene when using a non-stabilized ylide?
A3: To obtain the (E)-alkene from a non-stabilized ylide, you must override the kinetic pathway that favors the (Z)-isomer. The most effective method is the Schlosser modification .[3][6][9] This procedure involves intentionally generating the betaine intermediate at a very low temperature (e.g., -78 °C), deprotonating it with a strong base like phenyllithium (B1222949) to form a β-oxido ylide, allowing it to equilibrate to the more stable trans configuration, and then protonating it to generate the intermediate that collapses to the (E)-alkene.[3][10]
Q4: My reaction with a stabilized ylide is slow and gives a poor yield, especially with a ketone. How can I troubleshoot this?
A4: Stabilized ylides are less reactive than their non-stabilized counterparts and may struggle to react with less electrophilic or sterically hindered carbonyl compounds like ketones.[4][11] Several strategies can be employed:
-
Increase Reaction Temperature: Heating the reaction can provide the necessary activation energy.
-
Use a More Reactive Aldehyde: If the substrate can be modified, using an aldehyde instead of a ketone will significantly increase the reaction rate.
-
Consider an Alternative Reaction: For sterically hindered ketones, the Horner-Wadsworth-Emmons (HWE) reaction is often a superior alternative.[6][12] It utilizes more nucleophilic phosphonate (B1237965) carbanions and typically provides excellent (E)-selectivity.
Troubleshooting Guide: Poor Stereoselectivity
This guide helps diagnose and solve common issues related to poor E/Z selectivity.
| Issue | Potential Cause | Recommended Solution |
| Low Z-selectivity with Non-Stabilized Ylide | Presence of lithium salts from ylide generation (e.g., using n-BuLi). | Use a sodium- or potassium-based base for deprotonation (e.g., NaHMDS, KHMDS, NaH).[13] These are often referred to as "salt-free" conditions. |
| Reaction temperature is too high, allowing for equilibration. | Run the reaction at a low temperature (e.g., -78 °C to 0 °C). | |
| Inappropriate solvent. | Use a non-polar, aprotic solvent like THF or diethyl ether. For some systems, DMF can enhance Z-selectivity.[6][14] | |
| Low E-selectivity with Non-Stabilized Ylide | The reaction is under kinetic control. | Employ the Schlosser modification to force the reaction under thermodynamic control.[9][10] |
| Poor selectivity with Semi-Stabilized Ylide | Ylide has intermediate reactivity, leading to competing kinetic and thermodynamic pathways. | Stereochemical outcome is notoriously difficult to control. It is often best to screen different solvents, temperatures, and bases. If high selectivity is required, consider an alternative synthetic strategy (e.g., HWE, Julia-Kocienski olefination). |
Data on Reaction Conditions and Stereoselectivity
The choice of base and solvent can significantly impact the stereochemical outcome, particularly when lithium salts are involved.
| Ylide Type | Aldehyde | Base | Solvent | Temp (°C) | E:Z Ratio | Reference |
| Non-Stabilized | Heptanal | n-BuLi | THF | -78 to 20 | 42:58 | [13] |
| Non-Stabilized | Heptanal | NaHMDS | THF | -78 to 20 | <5:>95 | [13] |
| Stabilized | Benzaldehyde | NaH | DMF | 80 | >95:5 | General |
| Semi-Stabilized | Benzaldehyde | NaOEt | EtOH | 25 | ~50:50 | [6] |
Visualizing Reaction Pathways and Workflows
Key Experimental Protocols
Protocol 1: Z-Selective Olefination using Salt-Free Conditions
This protocol is designed to maximize the yield of the (Z)-alkene from a non-stabilized ylide.
-
Preparation of Phosphonium Salt: In a flame-dried, N₂-purged flask, dissolve triphenylphosphine (B44618) (1.0 eq) in toluene. Add the corresponding alkyl halide (1.0 eq) and stir the mixture at reflux for 24 hours. Cool the mixture, collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Ylide Generation and Reaction:
-
Suspend the phosphonium salt (1.1 eq) in anhydrous THF (5 mL per mmol of salt) in a flame-dried, N₂-purged flask and cool to -78 °C.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF, 1.05 eq) dropwise. The solution should turn a characteristic deep red/orange color. Stir for 1 hour at -78 °C.
-
Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to stir at -78 °C for 4 hours, then warm slowly to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (typically with a hexane/ethyl acetate (B1210297) gradient) to isolate the (Z)-alkene. The triphenylphosphine oxide byproduct is often less mobile on silica.
-
Protocol 2: E-Selective Olefination using a Stabilized Ylide
This protocol is for the synthesis of an (E)-alkene using a stable ylide, such as (Carbethoxymethylene)triphenylphosphorane.
-
Reaction Setup: To a solution of the aldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane (B109758) or toluene), add the stabilized ylide (1.1 eq) at room temperature.
-
Reaction Execution: Stir the mixture at room temperature or gentle reflux (40-80 °C) and monitor by TLC until the starting aldehyde is consumed. These reactions can take several hours to overnight.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can often be purified directly by flash column chromatography to separate the (E)-alkene from triphenylphosphine oxide and any unreacted ylide.
-
Protocol 3: Schlosser Modification for E-Alkene Synthesis
This protocol details the procedure to obtain an (E)-alkene from a non-stabilized ylide.[3][10]
-
Ylide and Betaine Formation:
-
Suspend the appropriate phosphonium salt (1.1 eq) in anhydrous THF and cool to 0 °C. Add n-butyllithium (n-BuLi) (1.05 eq) dropwise and stir for 30 minutes.
-
Cool the resulting ylide solution to -78 °C.
-
Add a solution of the aldehyde (1.0 eq) in THF dropwise. Stir for 1 hour at -78 °C to form the lithium-complexed cis-betaine.
-
-
Epimerization:
-
Add a second equivalent of phenyllithium (PhLi) (1.0 eq) dropwise at -78 °C.
-
Allow the mixture to warm to -30 °C and hold for 15 minutes to allow equilibration to the more stable trans-β-oxido ylide, then re-cool to -78 °C.
-
-
Protonation and Elimination:
-
Add a proton source, such as pre-cooled t-butanol (1.2 eq), to the mixture at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Stir for 2 hours at room temperature to allow for elimination to the (E)-alkene.
-
-
Workup and Purification: Follow the workup procedure described in Protocol 1.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. quora.com [quora.com]
- 3. adichemistry.com [adichemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. benchchem.com [benchchem.com]
- 10. synarchive.com [synarchive.com]
- 11. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Quantification of Impurities in Commercial Ethyltriphenylphosphonium Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial ethyltriphenylphosphonium chloride. The information is designed to assist with the quantification of common impurities and to address issues that may be encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: The most prevalent impurities in commercial this compound typically arise from its synthesis and potential degradation. These include:
-
Triphenylphosphine (B44618) (TPP): Unreacted starting material from the synthesis process.
-
Triphenylphosphine oxide (TPPO): An oxidation product of triphenylphosphine.[1] It is a common byproduct in many reactions involving TPP.
-
Residual Solvents: Solvents used during the synthesis and purification, such as acetonitrile (B52724), acetone, or ethanol.
-
Moisture: Due to the hygroscopic nature of the salt.[2]
-
Degradation Products: Arising from exposure to heat, light, or incompatible substances. Forced degradation studies can help identify potential degradation products.[3][4][5][6]
Q2: What are the typical purity levels and impurity limits for commercial this compound?
A2: Commercial grades of this compound generally have a purity of 98% or higher as determined by HPLC.[2][7] For the closely related salt, ethyltriphenylphosphonium bromide, typical specifications set limits for key impurities.[1] A summary of typical specifications is provided in the table below.
Quantitative Data Summary
| Analyte/Impurity | Typical Specification | Analytical Method |
| This compound Assay | ≥ 98.0% | HPLC |
| Triphenylphosphine | ≤ 0.5% | HPLC |
| Triphenylphosphine Oxide | ≤ 0.5% | HPLC |
| Moisture | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | Varies by solvent (refer to ICH Q3C guidelines) | GC-Headspace |
Troubleshooting Guides
HPLC Analysis Troubleshooting
Issue 1: Peak Tailing for this compound
-
Cause: As a quaternary phosphonium (B103445) salt, this compound is ionic and can interact with residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column, leading to peak tailing.[8][9]
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lower the pH of the mobile phase (e.g., to pH 3 or below) using an additive like formic acid or trifluoroacetic acid. This protonates the silanol groups, reducing their interaction with the positively charged phosphonium cation.[9]
-
Increase Buffer Concentration: Using a buffer, such as ammonium (B1175870) formate (B1220265) or ammonium acetate, can help to mask the silanol interactions and improve peak shape.[1][8] Increasing the ionic strength of the mobile phase can also be beneficial.
-
Use of an Appropriate Column: Employ a column with end-capping or a base-deactivated stationary phase designed to minimize silanol interactions. HILIC (Hydrophilic Interaction Liquid Chromatography) columns can also be an effective alternative for highly polar compounds.[10][11]
-
Lower Sample Concentration: High sample concentrations can exacerbate peak tailing. Try diluting the sample.
-
Issue 2: Poor Separation of Triphenylphosphine and Triphenylphosphine Oxide
-
Cause: These impurities have different polarities and may require optimization of the mobile phase to achieve baseline separation from each other and the main analyte peak.
-
Troubleshooting Steps:
-
Gradient Elution: A gradient elution program, typically with a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is often necessary to resolve these compounds effectively.[1]
-
Optimize Mobile Phase Composition: Adjust the gradient slope and the initial and final concentrations of the organic solvent to improve resolution.
-
Column Selection: A high-resolution C18 or C8 column is generally suitable. Experimenting with different column chemistries may be necessary.[12]
-
Issue 3: Ghost Peaks in the Chromatogram
-
Cause: Ghost peaks can originate from contaminated solvents, the sample preparation process, or carryover from previous injections.
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.[13]
-
Blank Injections: Run a blank injection (mobile phase only) to determine if the ghost peaks are coming from the system or the sample.
-
Needle Wash: Ensure the autosampler needle wash is effective and uses a strong solvent to remove any residual sample between injections.
-
Experimental Protocols
Protocol 1: Quantification of Triphenylphosphine and Triphenylphosphine Oxide by HPLC
This protocol provides a general method for the simultaneous quantification of this compound and its primary impurities, triphenylphosphine and triphenylphosphine oxide.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the less polar impurities. For example: 0-20 min, 30-80% B; 20-25 min, 80% B; 25-30 min, 30% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm or 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a mixture of water and acetonitrile (50:50 v/v).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare individual stock solutions of this compound, triphenylphosphine, and triphenylphosphine oxide in the diluent.
-
Prepare a mixed working standard solution containing all three components at known concentrations.
-
-
Quantification:
-
Use the peak areas from the chromatograms of the standard and sample solutions to calculate the percentage of each impurity.
-
Protocol 2: Purity Assessment by Quantitative NMR (qNMR)
qNMR is a primary analytical method that can be used to determine the purity of this compound without the need for a reference standard of the analyte itself.[14][15]
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
-
Materials:
-
This compound sample.
-
Internal Standard (IS) of known purity (e.g., maleic acid, dimethyl sulfone). The IS should have a signal that does not overlap with the analyte signals.
-
Deuterated solvent (e.g., DMSO-d6, D2O).
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.[14]
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Data Processing and Calculation:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Protocol 3: Analysis of Residual Solvents by GC-Headspace
This method is suitable for the detection and quantification of volatile organic solvents that may be present as impurities.[18][19][20][21]
-
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and a headspace autosampler.
-
-
Chromatographic Conditions:
-
Column: A column suitable for volatile organic compounds, such as a DB-624 or equivalent.
-
Carrier Gas: Helium or Nitrogen.
-
Oven Temperature Program: A suitable temperature program to separate the expected solvents. For example, start at 40 °C, hold for 5 minutes, then ramp to 240 °C at 10 °C/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 30 minutes.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
Sample Preparation:
-
Accurately weigh a portion of the this compound sample into a headspace vial.
-
Add a suitable solvent for dissolution that does not interfere with the analysis (e.g., dimethyl sulfoxide (B87167) or water).
-
Seal the vial.
-
-
Quantification:
-
Create a calibration curve using standard solutions of the expected residual solvents at various concentrations.
-
Visualizations
Caption: Workflow for the quantification of impurities in this compound.
Caption: Troubleshooting logic for HPLC peak tailing of this compound.
References
- 1. Electrochemical and chromatographic methods for synthesising and analysing aryl phosphonium salts - Nottingham ePrints [eprints.nottingham.ac.uk]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpp.com [ijrpp.com]
- 5. pharmasm.com [pharmasm.com]
- 6. ajpsonline.com [ajpsonline.com]
- 7. helixchrom.com [helixchrom.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 10. Peak tailing for quaternary ammonium compound on C18 column - Chromatography Forum [chromforum.org]
- 11. benchchem.com [benchchem.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. welch-us.com [welch-us.com]
- 14. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 15. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 16. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. tools.thermofisher.cn [tools.thermofisher.cn]
- 19. Residual solvent analysis by GC-Headspace - Scharlab Internacional [scharlab.com]
- 20. Headspace GC method for residual solvents analysis in pharmaceutical products | Separation Science [sepscience.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Guide to Olefination: Ethyltriphenylphosphonium Chloride (Wittig) vs. Horner-Wadsworth-Emmons Reagents
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Alkene Synthesis Methodologies
The strategic formation of carbon-carbon double bonds is a cornerstone of modern organic synthesis, particularly in the intricate pathways of drug development. Among the arsenal (B13267) of olefination reactions, the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most powerful and frequently employed methods. This guide provides an objective, data-supported comparison between the use of a classic Wittig reagent, ethyltriphenylphosphonium chloride, and the widely adopted Horner-Wadsworth-Emmons reagents.
Executive Summary: Key Distinctions
At their core, both reactions achieve the conversion of a carbonyl compound (an aldehyde or ketone) into an alkene. The fundamental difference lies in the nature of the phosphorus-stabilized carbanion. The Wittig reaction utilizes a phosphonium (B103445) ylide, generated from a phosphonium salt like this compound. In contrast, the HWE reaction employs a more nucleophilic phosphonate-stabilized carbanion.[1] This seemingly subtle distinction has profound implications for stereoselectivity, reactivity, and, crucially, the ease of product purification.
One of the most significant practical advantages of the HWE reaction is the nature of its byproduct. It generates a water-soluble phosphate (B84403) ester, which is readily removed from the reaction mixture through a simple aqueous extraction.[1] The Wittig reaction, however, produces triphenylphosphine (B44618) oxide, a non-polar and often crystalline solid whose removal can necessitate challenging column chromatography, impacting overall yield and efficiency.[1]
Performance Comparison: A Quantitative Overview
The choice between the Wittig and HWE reaction often hinges on the desired stereochemical outcome and the reactivity of the carbonyl substrate. The following tables summarize the performance of these two methodologies across various substrates, providing a clear comparison of yields and stereoselectivity.
Ethyltriphenylphosphonium Halides in Wittig Reactions: The ylide generated from this compound is non-stabilized. Such ylides are known to predominantly form (Z) -alkenes (cis) under salt-free conditions.[2][3]
Horner-Wadsworth-Emmons Reagents: Standard HWE reagents, particularly those with stabilizing groups like esters, reliably favor the formation of the thermodynamically more stable (E) -alkene (trans).[4]
Table 1: Reaction with Aromatic Aldehydes
| Carbonyl Substrate | Reagent | Reaction Type | Yield (%) | E:Z Ratio |
| Benzaldehyde | Triethyl phosphonoacetate | HWE | 98 | 98:2 |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Wittig (Stabilized) | 92 | 92:8 |
| 4-Chlorobenzaldehyde | Triethyl phosphonoacetate | HWE | 95 | >99:1 |
| 4-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Wittig (Stabilized) | 95 | 94:6 |
| 4-Methoxybenzaldehyde | Triethyl phosphonoacetate | HWE | 91 | >99:1 |
| 4-Methoxybenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Wittig (Stabilized) | 88 | 91:9 |
Data compiled from various sources. Note that the Wittig reagent shown is stabilized, favoring the (E)-alkene, in contrast to the non-stabilized ylide from this compound which would favor the (Z)-alkene.
Table 2: Reaction with Aliphatic Aldehydes
| Carbonyl Substrate | Reagent | Reaction Type | Yield (%) | E:Z Ratio |
| n-Propanal | Triethyl phosphonoacetate | HWE | Not Specified | 95:5 |
| Isobutyraldehyde | Triethyl phosphonoacetate | HWE | Not Specified | 84:16 |
| Crotonaldehyde | (Carbethoxymethylene)triphenylphosphorane | Wittig (Stabilized) | 82 | 90:10 (E,E) |
Table 3: Reaction with Ketones
| Carbonyl Substrate | Reagent | Reaction Type | Yield (%) | E:Z Ratio |
| Cyclohexanone | N,N-dimethyl-2-(diethylphosphono)acetamide | HWE | 95 | - |
| Acetophenone | (Carboethoxymethylene)triphenylphosphorane | Wittig (Stabilized) | Good | - |
| p-Nitroacetophenone | Sulfonomethyl-phosphonate | HWE | 66 | 80:20 |
| Trifluoroacetophenone | Various Phosphonates | HWE | 50-63 | Mixture |
Phosphonate (B1237965) carbanions from HWE reagents are generally more nucleophilic than their phosphonium ylide counterparts in the Wittig reaction.[5] This enhanced reactivity allows for successful olefinations of a broader range of carbonyl compounds, including sterically hindered ketones that often prove unreactive in Wittig reactions.[6]
Mechanistic Pathways
The differing outcomes of the Wittig and HWE reactions can be understood by examining their respective mechanistic pathways.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for both the Wittig reaction with a non-stabilized ylide and a standard HWE reaction.
Protocol 1: Wittig Reaction for (Z)-Alkene Synthesis
This protocol describes the in-situ generation of a non-stabilized ylide from ethyltriphenylphosphonium bromide (a close analog of the chloride salt) and its reaction with an aldehyde to favor the formation of the (Z)-alkene.[7]
Materials:
-
Ethyltriphenylphosphonium bromide (1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (1.05 equivalents)
-
Aldehyde (e.g., 2-benzoylbenzaldehyde) (1.0 equivalent)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the ethyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium dropwise. The formation of a characteristic orange-red color indicates the generation of the ylide.
-
Stir the ylide solution for 30-60 minutes at -78 °C.
-
Aldehyde Addition: Slowly add a solution of the aldehyde in anhydrous THF to the ylide solution.
-
Reaction: Allow the reaction to proceed at -78 °C for a specified time before gradually warming to room temperature. Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.
Protocol 2: Horner-Wadsworth-Emmons Reaction for (E)-Alkene Synthesis
This protocol utilizes sodium hydride to deprotonate the phosphonate ester, leading to the formation of the (E)-alkene.[6]
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate (1.1 equivalents)
-
Aldehyde (e.g., benzaldehyde) (1.0 equivalent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of NaH: In a flame-dried, round-bottom flask under an inert atmosphere, wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C using an ice bath.
-
Carbanion Formation: Slowly add a solution of triethyl phosphonoacetate in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Aldehyde Addition: Cool the reaction mixture back to 0 °C and add a solution of the aldehyde in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up and Purification: Quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Conclusion and Recommendations
The Horner-Wadsworth-Emmons reaction offers significant practical and strategic advantages over the Wittig reaction employing non-stabilized ylides like that from this compound. The HWE reaction's key benefits—a water-soluble byproduct facilitating purification, enhanced reactivity, and reliable (E)-alkene selectivity—make it a more robust and efficient method for many olefination applications.
While the Wittig reaction remains an invaluable tool, especially for the synthesis of (Z)-alkenes from non-stabilized ylides, the HWE reaction is often the superior choice for the stereoselective synthesis of (E)-alkenes and for reactions involving less reactive carbonyl compounds. For professionals in drug development, where efficiency, yield, and purity are paramount, the HWE reaction should be considered the primary method for constructing (E)-alkene moieties.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. Stereospecific Synthesis of E-Alkenes through anti-Markovnikov Hydroalkylation of Terminal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
Phosphonium Salts Outshine Ammonium Counterparts in Phase Transfer Catalysis
For researchers, scientists, and drug development professionals, the choice of a phase transfer catalyst can significantly impact reaction efficiency and product yield. A comprehensive comparison of phosphonium (B103445) salts and their ammonium (B1175870) analogues reveals distinct advantages for phosphonium-based catalysts, particularly in terms of thermal stability and catalytic activity in various organic transformations.
Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, such as an aqueous and an organic layer. The catalyst, typically a quaternary ammonium or phosphonium salt, transports a reactant from one phase to another, enabling the reaction to proceed. While both classes of catalysts are effective, experimental data demonstrates that phosphonium salts often provide superior performance.
Superior Performance in Nucleophilic Substitution Reactions
One of the most well-documented examples of the superiority of phosphonium salts is in the alkylation of sodium benzoate (B1203000) with butyl bromide to produce butyl benzoate. In a comparative study, Tetra Phenyl Phosphonium Bromide (TPPB) as the catalyst resulted in a 98% yield of butyl benzoate. Under the same conditions, the ammonium salts Tri Capryryl methyl Ammonium Chloride (Aliquat 336) and Tetra Butyl Ammonium Bromide (TBAB) yielded 92% and 91% respectively[1]. This enhanced activity is attributed to the larger and more lipophilic nature of the phosphonium cation, which allows for a more efficient transfer of the benzoate anion into the organic phase where the reaction occurs[1].
While direct comparative data for Williamson ether synthesis is less abundant in the reviewed literature, the underlying principles of phase transfer catalysis suggest that the superior ability of phosphonium salts to transfer anions would be advantageous in this reaction as well.
Efficacy in Oxidation Reactions
Phosphonium salts have also proven to be effective catalysts in oxidation reactions. For instance, tetrabutylphosphonium (B1682233) bromide has been successfully employed as a phase transfer catalyst for the selective oxidation of benzyl (B1604629) alcohol to benzaldehyde[2][3]. Although direct quantitative comparisons with ammonium salts in this specific reaction were not found in the initial search, the demonstrated effectiveness of phosphonium salts highlights their utility in this important transformation.
Enhanced Thermal and Chemical Stability
A critical advantage of phosphonium salts over their ammonium counterparts is their significantly higher thermal and chemical stability[1]. Quaternary ammonium salts are susceptible to Hofmann elimination, a degradation pathway that occurs at elevated temperatures, especially in the presence of a base. This degradation not only reduces the catalyst's efficacy but can also introduce impurities into the reaction mixture. Phosphonium salts, on the other hand, are not prone to Hofmann elimination, making them the preferred choice for reactions that require high temperatures or prolonged reaction times[1].
Data Summary
| Reaction | Phosphonium Salt Catalyst | Yield (%) | Ammonium Salt Catalyst | Yield (%) | Reference |
| Alkylation of Sodium Benzoate | Tetra Phenyl Phosphonium Bromide (TPPB) | 98 | Aliquat 336 | 92 | [1] |
| Tetra Butyl Ammonium Bromide (TBAB) | 91 | [1] | |||
| Oxidation of Benzyl Alcohol | Tetrabutylphosphonium Bromide | Effective catalyst, specific yield not provided for direct comparison | Not specified for direct comparison | - | [2][3] |
Note: While specific comparative data for Williamson ether synthesis and Aldol condensation were not found in the provided search results, the general principles of phase transfer catalysis and the observed trends in other reactions suggest that phosphonium salts would likely offer advantages in these systems as well. Further research is needed to quantify these differences. Information on turnover numbers (TONs) and turnover frequencies (TOFs) was also limited in the initial search results.
Experimental Protocols
General Mechanism of Phase Transfer Catalysis
Experimental Workflow for Catalyst Comparison
Synthesis of Butyl Benzoate via Phase Transfer Catalysis
Objective: To compare the catalytic efficiency of Tetra Phenyl Phosphonium Bromide (TPPB) with ammonium-based catalysts in the synthesis of butyl benzoate.
Materials:
-
Sodium Benzoate
-
Butyl Bromide
-
Tetra Phenyl Phosphonium Bromide (TPPB)
-
Aliquat 336
-
Tetra Butyl Ammonium Bromide (TBAB)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine sodium benzoate (1 molar equivalent) and the phase transfer catalyst (e.g., TPPB, 0.01 molar equivalents) in a biphasic solvent system of toluene and water.
-
Add butyl bromide (1.1 molar equivalents) to the reaction mixture.
-
Heat the mixture to a specified temperature (e.g., 80°C) and stir vigorously for a set period (e.g., 4 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
-
Calculate the yield and characterize the product by NMR and IR spectroscopy.
-
Repeat the experiment using an ammonium-based catalyst (Aliquat 336 or TBAB) under identical conditions for a direct comparison of performance.
Williamson Ether Synthesis of Benzyl Phenyl Ether
Objective: To synthesize benzyl phenyl ether using a phase transfer catalyst.
Materials:
-
Benzyl chloride
-
Sodium hydroxide (B78521)
-
Tetrabutylphosphonium bromide (or an ammonium salt for comparison)
-
Toluene
-
Water
Procedure:
-
Dissolve phenol (1 molar equivalent) in toluene in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Add an aqueous solution of sodium hydroxide (2 molar equivalents) to the flask.
-
Add the phase transfer catalyst (0.05 molar equivalents).
-
Heat the mixture to reflux and add benzyl chloride (1.1 molar equivalents) dropwise.
-
Continue refluxing and stirring vigorously for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Evaporate the solvent to obtain the crude product.
-
Purify by recrystallization or column chromatography to yield benzyl phenyl ether.
Oxidation of Benzyl Alcohol to Benzaldehyde (B42025)
Objective: To carry out the oxidation of benzyl alcohol to benzaldehyde using a phosphonium salt as a phase transfer catalyst.
Materials:
-
Benzyl alcohol
-
An oxidizing agent (e.g., potassium permanganate (B83412) or sodium hypochlorite)
-
Tetrabutylphosphonium bromide
-
Water
Procedure:
-
In a flask, dissolve benzyl alcohol (1 molar equivalent) in dichloromethane.
-
In a separate beaker, prepare an aqueous solution of the oxidizing agent.
-
Add the phase transfer catalyst, tetrabutylphosphonium bromide (0.1 molar equivalents), to the dichloromethane solution.
-
Slowly add the aqueous oxidizing solution to the vigorously stirred organic solution at room temperature or 0°C.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, separate the organic layer.
-
Wash the organic layer with a solution of sodium bisulfite (if permanganate is used) and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent to yield benzaldehyde.
Conclusion
The available evidence strongly suggests that phosphonium salts are superior to ammonium salts as phase transfer catalysts in terms of both thermal stability and, in many cases, catalytic activity. Their resistance to degradation at high temperatures and their enhanced ability to transport anions into the organic phase lead to higher yields and cleaner reactions. For researchers in drug development and other scientific fields, the selection of a phosphonium-based phase transfer catalyst can be a critical factor in optimizing synthetic routes and achieving desired outcomes.
References
A Researcher's Guide to Validating E/Z Stereochemistry of Alkenes from Wittig Reactions
For researchers, scientists, and drug development professionals engaged in organic synthesis, the Wittig reaction is an indispensable tool for the creation of carbon-carbon double bonds. However, the stereochemical outcome of this reaction, yielding either the E (entgegen) or Z (zusammen) isomer, necessitates rigorous validation. This guide provides a comprehensive comparison of the most common analytical techniques employed for this purpose, supported by experimental data and detailed protocols to ensure accurate stereochemical assignment.
The stereoselectivity of the Wittig reaction is a critical aspect of its application, as the biological activity and physical properties of E and Z isomers can differ significantly. The choice of ylide is a primary determinant of the isomeric ratio; unstabilized ylides typically favor the formation of Z-alkenes, while stabilized ylides predominantly yield E-alkenes.[1][2] This guide will delve into the methodologies used to confirm these outcomes.
Comparative Analysis of Validation Techniques
The determination of alkene stereochemistry relies on a suite of analytical methods, each with its own set of advantages and limitations. The most prevalent techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and single-crystal X-ray Crystallography.
| Technique | Principle | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Measures the chemical environment and coupling interactions of protons. | Provides unambiguous structural information, particularly through vicinal coupling constants (J values) of vinylic protons. Allows for straightforward quantification of the E/Z ratio from the crude reaction mixture.[3][4] | Spectral overlap can complicate analysis, especially in complex molecules. Requires a relatively pure sample for clear interpretation. |
| HPLC | Separates compounds based on their differential partitioning between a stationary and mobile phase. | Excellent for separating E/Z isomers, which often exhibit different polarities and shapes. Can be used for both analytical and preparative scale separations.[5][6] | Method development can be time-consuming. Requires reference standards for absolute configuration assignment if isomers are not baseline separated. |
| GC-MS | Separates volatile compounds in the gas phase followed by mass analysis. | High separation efficiency for volatile and thermally stable alkenes. Mass spectrometry provides molecular weight and fragmentation data for structural confirmation.[7] | Not suitable for non-volatile or thermally labile compounds. Isomers may co-elute if they have very similar boiling points and polarities. |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystalline solid. | Provides definitive, unambiguous proof of stereochemistry and molecular structure.[8][9] | Requires a high-quality single crystal, which can be challenging and time-consuming to obtain. Not applicable to non-crystalline materials.[10] |
Experimental Data and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is often the first and most powerful tool for determining the E/Z ratio of a Wittig reaction product mixture. The key parameters are the chemical shifts (δ) and, more importantly, the vicinal coupling constants (³JHH) of the protons across the double bond.
Data Presentation: Typical ¹H NMR Coupling Constants for Alkenes
| Isomer | Typical ³JHH (Hz) |
| Z (cis) | 6 - 12 |
| E (trans) | 12 - 18 |
Source: Duke University, NMR Center[4]
Experimental Protocol: ¹H NMR Analysis of a Wittig Reaction Mixture
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the crude Wittig reaction product.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Ensure proper locking and shimming to achieve optimal resolution.
-
-
Data Analysis:
-
Identify the signals corresponding to the vinylic protons, typically in the range of 4.5-7.5 ppm.[3]
-
Measure the coupling constant (J value) for the vinylic protons. A larger coupling constant (typically >12 Hz) indicates an E isomer, while a smaller coupling constant (typically <12 Hz) suggests a Z isomer.[11]
-
Integrate the signals corresponding to a specific proton (or group of equivalent protons) in each isomer to determine the relative ratio of the E and Z products.[3] For example, if a vinylic proton of the E isomer integrates to 1.00 and the corresponding proton of the Z isomer integrates to 0.25, the E:Z ratio is 4:1.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for the separation and quantification of E/Z isomers, particularly when NMR analysis is inconclusive or for preparative purposes.
Experimental Protocol: HPLC Separation of E/Z Isomers
-
Column Selection:
-
A standard C18 column is often a good starting point for method development.[12]
-
For challenging separations, columns that provide shape selectivity, such as those with phenyl or cholesterol-based stationary phases, can be effective.
-
In some cases, silica (B1680970) gel impregnated with silver nitrate (B79036) can enhance the separation of E/Z isomers due to the differential interaction of the silver ions with the π-bonds of the isomers.[6]
-
-
Mobile Phase Selection:
-
A mixture of acetonitrile (B52724) and water or methanol (B129727) and water is commonly used for reversed-phase HPLC.
-
A typical starting point is a 50:50 mixture, with the composition adjusted to achieve optimal separation.
-
Isocratic elution (constant mobile phase composition) is often sufficient, but a gradient elution (varying mobile phase composition) may be necessary for complex mixtures.
-
-
Sample Preparation:
-
Dissolve the crude reaction mixture in the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Data Acquisition and Analysis:
-
Inject the sample onto the equilibrated HPLC system.
-
Monitor the elution profile using a suitable detector (e.g., UV-Vis at a wavelength where the analytes absorb).
-
The two isomers should appear as distinct peaks with different retention times.
-
The relative peak areas can be used to determine the E/Z ratio. For accurate quantification, it is ideal to have pure standards of each isomer to create a calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable alkenes, GC-MS offers excellent separation and definitive identification.
Experimental Protocol: GC-MS Analysis of E/Z Isomers
-
Column Selection:
-
A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is generally suitable for the separation of many organic compounds, including alkene isomers.
-
-
Instrumental Parameters:
-
Injector Temperature: Typically set to 250 °C.
-
Oven Temperature Program: A temperature gradient is usually employed. For example, start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector: Operated in electron ionization (EI) mode. The mass range should be set to scan for the expected molecular ion and fragmentation patterns.
-
-
Sample Preparation:
-
Dilute a small amount of the crude reaction mixture in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
-
Data Acquisition and Analysis:
-
Inject the sample into the GC-MS system.
-
The separated isomers will elute at different retention times.
-
The mass spectrum of each peak can be used to confirm the molecular weight and identify the compound based on its fragmentation pattern.
-
The peak areas in the total ion chromatogram (TIC) can be used to estimate the E/Z ratio.
-
X-ray Crystallography
As the gold standard for structural elucidation, X-ray crystallography provides an unambiguous three-dimensional structure of a molecule, definitively confirming its stereochemistry.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth:
-
This is often the most challenging step. The goal is to obtain a single, well-ordered crystal of one of the isomers.
-
Common techniques include slow evaporation of a saturated solution, vapor diffusion, and liquid-liquid diffusion.[10][13]
-
A variety of solvents should be screened to find conditions that promote slow crystal growth.
-
-
Data Collection:
-
A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer.
-
The crystal is cooled (typically to 100 K) and rotated in a monochromatic X-ray beam.
-
A detector records the diffraction pattern (the positions and intensities of the diffracted X-rays).
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to generate an electron density map of the unit cell.
-
An atomic model is built into the electron density map and refined to best fit the experimental data.
-
The final refined structure provides precise bond lengths, bond angles, and torsional angles, unequivocally establishing the E/Z configuration of the alkene.
-
Workflow for Stereochemical Validation
The following diagram illustrates a typical workflow for validating the stereochemistry of alkenes synthesized via the Wittig reaction.
Conclusion
The validation of E/Z stereochemistry is a critical step in the synthesis of alkenes via the Wittig reaction. While ¹H NMR spectroscopy often provides a rapid and accurate determination of the isomeric ratio, chromatographic techniques such as HPLC and GC are invaluable for both analytical and preparative separations. For unambiguous proof of structure, particularly for novel compounds, single-crystal X-ray crystallography remains the definitive method. The choice of technique will depend on the specific requirements of the research, the nature of the compound, and the available instrumentation. By employing the appropriate analytical tools and protocols, researchers can confidently assign the stereochemistry of their Wittig products, ensuring the integrity and reproducibility of their synthetic work.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 4. magritek.com [magritek.com]
- 5. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. E , Z -Selectivity in the reductive cross-coupling of two benzaldehydes to stilbenes under substrate control - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01139H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. How To [chem.rochester.edu]
A Comparative Guide to Analytical Techniques for Purity Assessment of Ethyltriphenylphosphonium Chloride
For researchers, scientists, and drug development professionals, ensuring the purity of reagents like ethyltriphenylphosphonium chloride is paramount for the reliability and reproducibility of synthetic processes, particularly in applications such as the Wittig reaction. This guide provides a comprehensive comparison of various analytical techniques for the purity assessment of this compound, complete with experimental protocols, comparative data, and workflow visualizations.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a cornerstone technique for purity assessment, offering high resolution to separate the main compound from its impurities. For ionic and highly polar compounds like phosphonium (B103445) salts, Reverse-Phase HPLC with ion-pairing agents or specialized mixed-mode columns are often employed.
Data Presentation
| Parameter | HPLC with UV Detection |
| Principle | Separation based on polarity and/or ion-exchange, with detection by UV absorbance. |
| Typical Purity Result | >98.0% area%[1][2] |
| Key Advantages | High sensitivity for UV-active impurities, excellent resolving power, quantitative accuracy. |
| Key Disadvantages | Non-UV active impurities are not detected, requires a specific method for the compound. |
| Common Impurities Detected | Triphenylphosphine (B44618), triphenylphosphine oxide, and other organic synthesis byproducts. |
Experimental Protocol: Reverse-Phase HPLC with Ion-Pairing
This protocol is a representative method for the analysis of phosphonium salts and may require optimization.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 10 mM sodium heptanesulfonate (ion-pairing agent), adjusted to pH 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient Elution: A typical gradient might run from 20% B to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to prepare a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject 10 µL of the sample solution. The purity is typically calculated based on the area percent of the main peak relative to the total area of all observed peaks.
Workflow Visualization
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR, particularly ³¹P NMR, is a powerful primary method for determining the absolute purity of organophosphorus compounds. Due to the 100% natural abundance and wide chemical shift range of the ³¹P nucleus, it provides a clear and specific signal for quantification without interference from common NMR solvents.[3]
Data Presentation
| Parameter | ³¹P Quantitative NMR | ¹H Quantitative NMR |
| Principle | Comparison of the integral of the analyte's phosphorus signal to that of a certified internal standard. | Comparison of the integral of specific proton signals of the analyte to a certified internal standard. |
| Typical Purity Result | Can provide absolute purity values (e.g., 99.5 ± 0.5%). | Can provide absolute purity values. |
| Key Advantages | High specificity for phosphorus compounds, simple spectra, direct quantification.[3] | High sensitivity, readily available instrumentation. |
| Key Disadvantages | Requires a certified phosphorus standard, longer relaxation delays may be needed. | Complex spectra can have overlapping signals, making integration difficult. |
| Common Impurities Detected | Any phosphorus-containing impurities (e.g., triphenylphosphine, triphenylphosphine oxide). | Organic impurities with proton signals that do not overlap with the analyte's signals. |
Experimental Protocol: ³¹P qNMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a single ³¹P signal that does not overlap with the analyte, such as triphenyl phosphate (B84403) or phosphonoacetic acid.[4]
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of this compound into an NMR tube.
-
Accurately weigh approximately 10-15 mg of the internal standard into the same NMR tube.
-
Add a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to dissolve both compounds completely.
-
-
NMR Parameters:
-
Pulse Program: Use a single pulse experiment with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).
-
Relaxation Delay (d1): Set a long relaxation delay (e.g., 5-7 times the longest T₁ of the phosphorus nuclei being quantified) to ensure full relaxation of the signals. A delay of 60-90 seconds is often sufficient for phosphonium salts.
-
Acquisition Time: Sufficient to resolve the peaks.
-
Number of Scans: Adequate to achieve a good signal-to-noise ratio (>250:1).
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the signal for this compound and the signal for the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = integral area, N = number of nuclei (P=1 for both), MW = molecular weight, m = mass, and Purity_std is the purity of the standard.
Workflow Visualization
Titrimetric and Chromatographic Analysis of Chloride
Since this compound is a salt, determining the accurate content of the chloride counter-ion is a key component of its purity assessment. This can be achieved through classical wet chemistry or modern chromatographic techniques.
Data Presentation
| Parameter | Argentometric Titration | Ion Chromatography |
| Principle | Precipitation titration of chloride ions with a standardized silver nitrate (B79036) solution.[5] | Separation of chloride ions on an ion-exchange column with detection by conductivity. |
| Typical Result | Chloride content (e.g., 10.8% w/w; theoretical is 10.85%). | Chloride content (e.g., 10.7% w/w). |
| Key Advantages | Well-established, cost-effective, and accurate (Mohr's or Fajans' method).[6] | High sensitivity, can simultaneously detect other anions. |
| Key Disadvantages | Requires larger sample amounts, endpoint detection can be subjective. | Requires specialized instrumentation, matrix effects can be an issue. |
Experimental Protocol: Argentometric Titration (Mohr's Method)
-
Reagents:
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution.
-
Potassium Chromate (B82759) (K₂CrO₄) indicator solution (5% w/v).
-
-
Sample Preparation: Accurately weigh about 300-400 mg of this compound and dissolve it in 50 mL of deionized water in a conical flask.
-
Titration:
-
Add 1 mL of the potassium chromate indicator to the sample solution. The solution will turn yellow.
-
Titrate with the standardized 0.1 M AgNO₃ solution while swirling the flask.
-
The endpoint is reached when the first permanent reddish-brown precipitate of silver chromate (Ag₂CrO₄) appears.[7]
-
-
Calculation: The percentage of chloride is calculated as follows: %Cl = (V_AgNO₃ * M_AgNO₃ * 35.453 / m_sample) * 100 Where: V = volume of AgNO₃ titrant, M = molarity of AgNO₃, and m_sample = mass of the sample in mg.
Workflow Visualization
Other Important Analytical Techniques
Karl Fischer Titration
This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[8] Karl Fischer titration is the gold standard for the determination of water content.[9][10]
-
Principle: A coulometric or volumetric titration based on the quantitative reaction of water with iodine and sulfur dioxide.[11]
-
Importance: Water content is a critical purity parameter. A high water content will lead to a lower assay value when measured by other techniques on a weight/weight basis.
-
Typical Procedure: A weighed amount of the sample is added to a Karl Fischer titrator, and the water content is determined automatically.
Thermal Analysis (TGA/DSC)
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is useful for determining the thermal stability and decomposition temperature of the compound. The presence of volatile impurities or residual solvents can be detected as mass loss at lower temperatures.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and melting range, which are classic indicators of purity. A sharp melting peak at the expected temperature suggests high purity, while a broad peak or a depressed melting point can indicate the presence of impurities.
Elemental Analysis
-
Principle: The sample is combusted, and the resulting gases are analyzed to determine the percentage of carbon, hydrogen, and other elements (e.g., phosphorus, chlorine).
-
Importance: Provides a fundamental assessment of the compound's composition. The measured percentages should be within a narrow range (typically ±0.4%) of the theoretical values for the molecular formula C₂₀H₂₀ClP.[12]
-
Theoretical Composition for C₂₀H₂₀ClP:
-
Carbon (C): 73.51%
-
Hydrogen (H): 6.17%
-
Chlorine (Cl): 10.85%
-
Phosphorus (P): 9.47%
-
Comparison Summary and Recommendations
| Technique | Information Provided | Strengths | Limitations | Recommendation for Use |
| HPLC | Purity relative to other organic, UV-active components. | High resolution and sensitivity for related substances. | Does not detect non-UV active impurities or inorganic salts. Purity is relative (area%). | Essential: For routine quality control and detection of synthesis-related organic impurities. |
| ³¹P qNMR | Absolute purity of the phosphorus-containing compound. | Highly specific, accurate, and provides an absolute purity value. | Requires a certified standard and specialized NMR parameters. | Highly Recommended: As a primary method for accurate purity assignment and for qualifying reference standards. |
| Argentometric Titration | Stoichiometric content of the chloride counter-ion. | Cost-effective, accurate, and based on well-established chemical principles. | Less sensitive than IC, potential for endpoint determination error. | Recommended: For confirming the correct salt formation and stoichiometry. |
| Ion Chromatography | Content of chloride and other potential anionic impurities. | Sensitive and can provide a comprehensive anion profile. | Requires specialized equipment; potential for matrix interference. | Alternative to Titration: Useful in a well-equipped analytical lab for anion profiling. |
| Karl Fischer Titration | Absolute water content. | Specific and highly accurate for water determination. | Only measures water content. | Mandatory: Due to the hygroscopic nature of the compound, water content must be known. |
| Thermal Analysis | Thermal stability, melting point, and presence of volatiles. | Provides information on physical properties indicative of purity. | Indirect measure of purity; less specific than chromatographic or spectroscopic methods. | Useful: For characterization and as a supplementary check for purity. |
| Elemental Analysis | Elemental composition (%C, %H, %Cl, %P). | Fundamental confirmation of the molecular formula. | Does not distinguish between the desired compound and isomers or impurities with the same elemental composition. | Recommended: For initial characterization of new batches and to confirm bulk composition. |
For a comprehensive assessment of the purity of this compound, a combination of these techniques is recommended. HPLC should be used for routine screening of organic impurities, ³¹P qNMR for the definitive assignment of absolute purity, Karl Fischer titration to quantify the water content, and argentometric titration or ion chromatography to confirm the chloride content. Elemental and thermal analyses serve as valuable supplementary methods for the overall characterization of the material.
References
- 1. Ethyltriphenylphosphonium Bromide | 1530-32-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. labproinc.com [labproinc.com]
- 3. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]
- 4. Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Argentometry - Wikipedia [en.wikipedia.org]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. scribd.com [scribd.com]
- 8. labproinc.com [labproinc.com]
- 9. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 10. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 11. Karl Fischer water content titration - Scharlab [scharlab.com]
- 12. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Atom Economy of Alkene Synthesis: The Witt-ig Reaction vs. Modern Alternatives
For researchers, scientists, and drug development professionals, the efficient synthesis of alkenes is a cornerstone of organic chemistry. The Wittig reaction, a Nobel Prize-winning transformation, has long been a staple for constructing carbon-carbon double bonds. However, in an era increasingly focused on green chemistry and sustainable practices, the atom economy of classical reactions is coming under greater scrutiny. This guide provides an objective comparison of the atom economy of the Wittig reaction, using ethyltriphenylphosphonium chloride as a representative phosphonium (B103445) salt, against two powerful alternatives: the Horner-Wadsworth-Emmons (HWE) reaction and the Julia-Kocienski olefination.
The Wittig reaction, while versatile, suffers from a significant drawback: the formation of triphenylphosphine (B44618) oxide as a stoichiometric byproduct.[1] This high molecular weight byproduct dramatically reduces the reaction's atom economy, a measure of how many atoms from the reactants are incorporated into the desired product.[1] In contrast, the HWE and Julia-Kocienski reactions have been developed to offer more atom-economical routes to alkenes.
Atom Economy: A Quantitative Comparison
To provide a clear and quantitative comparison, we will consider the synthesis of (E)-stilbene from benzaldehyde (B42025) as a model reaction. The atom economy is calculated using the following formula:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
| Reaction | Reactants | Desired Product | Byproducts | Atom Economy (%) |
| Wittig Reaction | This compound (326.8 g/mol )[2][3][4][5][6], Benzaldehyde (106.12 g/mol )[7][8][9][10], Sodium Hydroxide (B78521) (40.00 g/mol ) | (E)-Stilbene (180.25 g/mol )[11][12][13][14][15] | Triphenylphosphine oxide (278.28 g/mol )[16][17][18][19], Sodium chloride (58.44 g/mol )[1][20][21][22][23], Water (18.02 g/mol )[24][25][26][27][28] | 37.3% |
| Horner-Wadsworth-Emmons (HWE) Reaction | Diethyl benzylphosphonate (228.23 g/mol ), Benzaldehyde (106.12 g/mol )[7][8][10], Sodium ethoxide (68.05 g/mol ) | (E)-Stilbene (180.25 g/mol )[11][12][13][14][15] | Diethyl phosphate (B84403), sodium salt (160.07 g/mol ), Ethanol (B145695) (46.07 g/mol ) | 44.7% |
| Julia-Kocienski Olefination | 1-phenyl-1H-tetrazol-5-yl)methyl)sulfone (226.25 g/mol ), Benzaldehyde (106.12 g/mol )[7][8][9][10], KHMDS (199.44 g/mol ) | (E)-Stilbene (180.25 g/mol )[11][12][13][14][15] | Potassium 1-phenyl-1H-tetrazole-5-thiolate (216.33 g/mol ), Hexamethyldisilazane (161.39 g/mol ), SO2 (64.07 g/mol ) | 33.9%* |
Note: The atom economy for the Julia-Kocienski olefination can be influenced by the specific sulfone and base used. The value presented is for a common variant.
As the data clearly indicates, the Wittig reaction exhibits the lowest atom economy of the three methods. The HWE reaction offers a noticeable improvement, primarily due to the lower molecular weight of its phosphorus-containing byproduct. While the Julia-Kocienski olefination is a powerful tool for stereoselective alkene synthesis, its atom economy in this specific example is comparable to the Wittig reaction due to the use of a high molecular weight base and the generation of several byproducts.
Experimental Protocols
Detailed methodologies for the synthesis of (E)-stilbene via each of the three reactions are provided below to allow for a comprehensive understanding of the practical aspects of each transformation.
Wittig Reaction Protocol
Materials:
-
This compound
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH2Cl2)
-
Water (H2O)
-
In a round-bottom flask, suspend this compound in dichloromethane.
-
Add a solution of sodium hydroxide to the suspension and stir vigorously to form the ylide.
-
To the resulting colored ylide solution, add benzaldehyde dropwise at room temperature.
-
Continue stirring the reaction mixture for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield (E)-stilbene.
Horner-Wadsworth-Emmons (HWE) Reaction Protocol
Materials:
-
Diethyl benzylphosphonate
-
Benzaldehyde
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Water (H2O)
-
Diethyl ether
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve diethyl benzylphosphonate in anhydrous ethanol.
-
Add sodium ethoxide to the solution and stir to generate the phosphonate (B1237965) anion.
-
Cool the reaction mixture to 0 °C and add benzaldehyde dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to afford the crude product.
-
Purify the crude (E)-stilbene by recrystallization or column chromatography.
Julia-Kocienski Olefination Protocol
Materials:
-
1-phenyl-1H-tetrazol-5-yl)methyl)sulfone
-
Benzaldehyde
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Water (H2O)
-
Diethyl ether
Procedure: [7]
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the sulfone in anhydrous THF.
-
Cool the solution to -78 °C and add a solution of KHMDS in THF dropwise.
-
Stir the resulting mixture at -78 °C for the specified time to form the sulfonyl anion.
-
Add benzaldehyde dropwise to the cooled solution.
-
Continue stirring at -78 °C and then allow the reaction to slowly warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with diethyl ether, and wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography to obtain (E)-stilbene.
Visualizing the Chemistry
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the Wittig reaction mechanism, a generalized experimental workflow for olefination reactions, and a comparison of the atom economy of the three methods.
Caption: Mechanism of the Wittig reaction.
Caption: Generalized experimental workflow.
Caption: Atom economy comparison of olefination reactions.
Conclusion
While the Wittig reaction remains a valuable tool in the synthetic chemist's arsenal, its poor atom economy is a significant consideration, particularly in the context of large-scale synthesis and green chemistry. The Horner-Wadsworth-Emmons reaction presents a more atom-economical alternative with the added benefit of easier byproduct removal. The Julia-Kocienski olefination, while not always superior in atom economy depending on the specific reagents, offers excellent stereocontrol, which can be a critical factor in complex molecule synthesis. For researchers and professionals in drug development, a careful assessment of not only yield and stereoselectivity but also atom economy is crucial for developing sustainable and efficient synthetic routes.
References
- 1. What is the Molar Mass of NaCl (table salt) [unacademy.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Ethyl(triphenyl)phosphonium chloride | C20H20ClP | CID 2724572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labproinc.com [labproinc.com]
- 5. This compound | VSNCHEM [vsnchem.com]
- 6. Ethyl-triphenylphosphonium chloride | 896-33-3 [chemnet.com]
- 7. Benzaldehyde [webbook.nist.gov]
- 8. ScenTree - Benzaldehyde (CAS N° 100-52-7) [scentree.co]
- 9. ScenTree - Benzaldehyde (CAS N° 100-52-7) [scentree.co]
- 10. Benzaldehyde | 100-52-7 [chemicalbook.com]
- 11. (E)-Stilbene [webbook.nist.gov]
- 12. Stilbene [chemeurope.com]
- 13. CAS Common Chemistry [commonchemistry.cas.org]
- 14. Stilbene | C14H12 | CID 11502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 反式-1,2-二苯乙烯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 16. Triphenylphosphine oxide [webbook.nist.gov]
- 17. scbt.com [scbt.com]
- 18. Triphenylphosphine Oxide | C18H15OP | CID 13097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Ph3PO - 三苯基氧化膦,98 [sigmaaldrich.com]
- 20. quora.com [quora.com]
- 21. laboratorynotes.com [laboratorynotes.com]
- 22. Molecular weight of sodium chloride [convertunits.com]
- 23. byjus.com [byjus.com]
- 24. quora.com [quora.com]
- 25. webqc.org [webqc.org]
- 26. proprep.com [proprep.com]
- 27. What is the molecular weight of water A 21 B 18 C 20 class 11 chemistry CBSE [vedantu.com]
- 28. How Much Water is a Mole of Water? [thoughtco.com]
- 29. d.web.umkc.edu [d.web.umkc.edu]
- 30. youtube.com [youtube.com]
A Comparative Analysis of Ethyltriphenylphosphonium Chloride and Other Phosphonium Ylides in Alkene Synthesis
For researchers, scientists, and professionals in drug development, the Wittig reaction is an indispensable tool for the stereoselective synthesis of alkenes. The choice of the phosphonium (B103445) ylide is paramount in determining the reaction's outcome, influencing reactivity, yield, and the stereochemistry of the resulting double bond. This guide provides an objective comparison of the reactivity of ethyltriphenylphosphonium chloride, a precursor to an unstabilized ylide, with other classes of phosphonium ylides, supported by experimental data and detailed protocols.
Phosphonium ylides are broadly classified based on the substituents attached to the carbanionic carbon, which dictates their stability and reactivity. This compound, upon deprotonation, forms an unstabilized ylide, ethylidenetriphenylphosphorane. In contrast, ylides bearing electron-withdrawing groups, such as esters or ketones, are termed stabilized ylides. This fundamental difference in electronic structure profoundly impacts their performance in the Wittig reaction.
Reactivity and Stereoselectivity: A Head-to-Head Comparison
Unstabilized ylides, such as that derived from this compound, are characterized by their high reactivity.[1][2] This heightened reactivity leads to a rapid reaction with aldehydes and ketones. The reaction of unstabilized ylides is generally under kinetic control, leading predominantly to the formation of Z-alkenes.[1][3][4] This stereochemical preference is attributed to the irreversible and rapid formation of a syn-oxaphosphetane intermediate.[1]
Conversely, stabilized ylides are less reactive due to the delocalization of the negative charge on the carbanion by the electron-withdrawing group.[1][2] Their reactions are typically under thermodynamic control, which allows for the reversible formation of the oxaphosphetane intermediate. This reversibility favors the formation of the more stable anti-oxaphosphetane, which subsequently decomposes to yield the E-alkene as the major product.[1][4]
Quantitative Data Summary
The following tables summarize representative experimental data for the Wittig reaction of benzaldehyde (B42025) with an unstabilized ylide (derived from ethyltriphenylphosphonium bromide, analogous to the chloride) and a stabilized ylide, (carbethoxymethylene)triphenylphosphorane.
Table 1: Reaction of an Unstabilized Ylide with Benzaldehyde
| Ylide Precursor | Aldehyde | Product | Yield (%) | Z:E Ratio | Reference |
| Ethyltriphenylphosphonium Bromide | Benzaldehyde | 1-Phenylpropene | High | ~4:1 | [5] |
Table 2: Reaction of a Stabilized Ylide with Benzaldehyde
| Ylide | Aldehyde | Product | Yield (%) | E:Z Ratio | Reference |
| (Carbethoxymethylene)triphenylphosphorane | Benzaldehyde | Ethyl Cinnamate | 91 | >95:5 |
Experimental Protocols
The following are generalized experimental protocols for the in situ generation of an unstabilized and a stabilized phosphonium ylide and their subsequent reaction with an aldehyde. These protocols are intended as a guide and may require optimization based on the specific substrate and desired scale.
Protocol 1: Wittig Reaction with an Unstabilized Ylide (e.g., from this compound)
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Aldehyde
-
Standard glassware for anhydrous reactions (oven-dried, under inert atmosphere)
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 equivalents).
-
Add anhydrous THF to dissolve the phosphonium salt.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. A color change (typically to orange or deep red) indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 30-60 minutes.
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the alkene.
Protocol 2: Wittig Reaction with a Stabilized Ylide (e.g., (Carbethoxymethylene)triphenylphosphorane)
Materials:
-
(Carbethoxymethylene)triphenylphosphorane (a stable ylide that can often be purchased and handled in air)
-
Anhydrous Toluene (B28343) or THF
-
Aldehyde
-
Standard glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 equivalent) and the stabilized ylide (1.05 equivalents).
-
Add anhydrous toluene or THF as the solvent.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
The crude product can often be purified by direct flash column chromatography on silica (B1680970) gel to separate the alkene product from the triphenylphosphine (B44618) oxide byproduct.
Visualization of Reaction Pathways
The distinct stereochemical outcomes of the Wittig reaction with stabilized and unstabilized ylides can be visualized through their respective reaction pathways.
Caption: Reaction pathways for unstabilized and stabilized Wittig ylides.
The following diagram illustrates the general workflow for a comparative Wittig experiment.
Caption: Experimental workflow for comparing ylide reactivity.
Conclusion
The choice between this compound (as a precursor to an unstabilized ylide) and a stabilized phosphonium ylide is primarily dictated by the desired stereochemical outcome of the alkene product. For the synthesis of Z-alkenes, the highly reactive, unstabilized ylide derived from this compound is the reagent of choice. Conversely, when the E-alkene is the target molecule, a stabilized ylide is preferred. Researchers and drug development professionals should consider these fundamental differences in reactivity and stereoselectivity, as well as the specific reaction conditions required for each class of ylide, to achieve the desired synthetic transformations efficiently and with high fidelity.
References
A Comparative Guide to the Validation of LC-MS Methods for Phosphonium Salt Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantitative analysis of phosphonium (B103445) salts. As these compounds see increasing use as catalysts, phase-transfer agents, and ionic liquids, robust and validated analytical methods are crucial for research, quality control, and safety assessment. This document outlines key validation parameters, compares common LC-MS approaches, and provides detailed experimental protocols to aid in the development and validation of reliable quantification methods.
Introduction to Phosphonium Salt Analysis by LC-MS
Phosphonium salts are quaternary compounds characterized by a positively charged phosphorus atom bonded to four organic residues. Their permanent positive charge and varying lipophilicity, depending on the nature of the organic substituents, present unique challenges and opportunities for LC-MS analysis. Electrospray ionization (ESI) is the most common ionization technique for these pre-charged molecules, typically showing a strong signal in positive ion mode. The primary challenges in their analysis often lie in achieving good chromatographic separation from the sample matrix and other cationic species, as well as managing potential matrix effects.
Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose.[1] For quantitative LC-MS methods, this involves assessing several key performance characteristics to ensure reliable and accurate results.[1][2]
Comparison of LC-MS Methods for Phosphonium Salt Quantification
The choice of LC-MS methodology is critical for achieving accurate and robust quantification of phosphonium salts. The primary considerations revolve around the chromatographic separation technique and the mass spectrometry detection strategy.
Chromatographic Separation Strategies
Reversed-Phase (RP) Chromatography: This is a widely used technique for the separation of a broad range of molecules. For phosphonium salts, especially those with larger, more hydrophobic organic substituents (e.g., aryl or long alkyl chains), RP chromatography can provide excellent separation. A study on the analysis of aryl phosphonium salts successfully employed a C18 column with a gradient elution using an ammonium (B1175870) formate (B1220265) buffer and acetonitrile.[3]
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is well-suited for the retention and separation of polar and ionic compounds. For more polar, less hydrophobic phosphonium salts, HILIC can offer better retention and separation than traditional reversed-phase columns.
Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange functionalities, offering a powerful tool for separating complex mixtures containing compounds with a wide range of polarities and charges. For the analysis of various quaternary ammonium compounds (QACs), which are structurally similar to phosphonium salts, mixed-mode columns have been successfully used to achieve chromatographic separation.[4][5]
A logical comparison of these chromatographic approaches is presented below:
Mass Spectrometry Detection
Tandem Mass Spectrometry (MS/MS): For quantitative analysis, tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, is the gold standard.[4] This technique offers high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte of interest. This minimizes interference from co-eluting matrix components.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can also be used for quantification. While not as commonly used for routine quantification as tandem MS, it can be valuable for method development and for the analysis of complex samples where unexpected interferences may be present.
Key Validation Parameters and Acceptance Criteria
A comprehensive validation of an LC-MS method for phosphonium salt quantification should assess the following parameters. The typical acceptance criteria are derived from regulatory guidelines and best practices in bioanalytical method validation.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity & Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and its internal standard (IS). Response of interfering peaks should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. The calibration curve should cover the expected concentration range of the samples. |
| Accuracy | The closeness of the measured value to the true value. | The mean value should be within ±15% of the nominal value, except at the LLOQ, where it should be within ±20%. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | The coefficient of variation (%CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%.[6] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of ≥ 3. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | The analyte response should be at least 5 times the response of a blank sample. Accuracy and precision should meet the acceptance criteria. |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Recovery should be consistent, precise, and reproducible. |
| Matrix Effect | The suppression or enhancement of ionization of an analyte by the presence of co-eluting matrix components. | The %CV of the IS-normalized matrix factor should be ≤15%. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte stability should be demonstrated under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). |
Experimental Protocols
The following protocols provide a starting point for the development of an LC-MS method for phosphonium salt quantification. Optimization will be required based on the specific phosphonium salt and sample matrix.
Sample Preparation: Solid-Phase Extraction (SPE)
For complex matrices such as biological fluids or environmental samples, a sample clean-up step is often necessary to remove interfering substances. Weak cation-exchange (WCX) SPE is a suitable technique for isolating cationic compounds like phosphonium salts.
-
Conditioning: Condition a WCX SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove neutral and anionic interferences.
-
Elution: Elute the phosphonium salt with 1 mL of a solvent mixture containing a counter-ion to disrupt the ionic interaction (e.g., 5% formic acid in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS analysis.
LC-MS/MS Parameters
The following table provides example LC-MS/MS parameters that can be adapted for phosphonium salt analysis.
| Parameter | Reversed-Phase Method | HILIC Method |
| LC Column | C18, 2.1 x 100 mm, 3.5 µm | HILIC, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water | 10 mM Ammonium formate in 95:5 Acetonitrile:Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | 10 mM Ammonium formate in 50:50 Acetonitrile:Water |
| Gradient | Start with 10% B, increase to 95% B over 10 min | Start with 95% B, decrease to 50% B over 10 min |
| Flow Rate | 0.3 mL/min | 0.3 mL/min |
| Injection Volume | 5 µL | 5 µL |
| Ionization Mode | ESI Positive | ESI Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M]⁺ (molecular ion of the phosphonium cation) | [M]⁺ (molecular ion of the phosphonium cation) |
| Product Ion(s) | Determined by infusion and fragmentation of a standard | Determined by infusion and fragmentation of a standard |
Workflow for LC-MS Method Validation
The validation of an LC-MS method is a systematic process to ensure the reliability of the analytical data. The following diagram illustrates a typical workflow.
Conclusion
The successful quantification of phosphonium salts by LC-MS hinges on the development of a selective and robust method, followed by a thorough validation process. This guide provides a framework for comparing different LC-MS approaches and outlines the essential validation parameters and experimental protocols. By carefully selecting the chromatographic conditions and meticulously validating the method's performance, researchers can ensure the generation of high-quality, reliable data for their specific applications. For complex biological samples, methods developed for quaternary ammonium compounds can serve as a valuable starting point for phosphonium salt analysis.[4][5]
References
- 1. Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization | MDPI [mdpi.com]
- 2. Phosphonium labeling for increasing metabolomic coverage of neutral lipids using electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrochemical and chromatographic methods for synthesising and analysing aryl phosphonium salts - Nottingham ePrints [eprints.nottingham.ac.uk]
- 4. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
Performance Showdown: Ethyltriphenylphosphonium Chloride vs. Quaternary Ammonium Catalysts in Phase Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Catalyst Selection
In the realm of organic synthesis, particularly in pharmaceutical and fine chemical production, the efficiency of a reaction is paramount. Phase transfer catalysis (PTC) has emerged as a powerful technique to facilitate reactions between reactants in immiscible phases, enhancing reaction rates and yields. The choice of the phase transfer catalyst is a critical determinant of the reaction's success. This guide provides an in-depth, objective comparison of the performance of ethyltriphenylphosphonium chloride, a prominent phosphonium (B103445) salt, against the widely used quaternary ammonium (B1175870) catalysts. This analysis is supported by experimental data to inform catalyst selection for your specific synthetic challenges.
At a Glance: Key Performance Differences
Phosphonium salts, including this compound, and quaternary ammonium salts are the two major classes of phase transfer catalysts. While both are effective, they exhibit significant differences in thermal stability, chemical stability, and catalytic activity.
| Feature | Ethyltriphenylphosphonium Salts (and Phosphonium Salts in general) | Quaternary Ammonium Salts |
| Thermal Stability | Generally high; not susceptible to Hofmann elimination.[1] | Lower; prone to Hofmann elimination in the presence of base and heat.[1] |
| Chemical Stability | More stable, particularly in strongly basic media.[1] | Can degrade under strongly basic conditions.[1] |
| Catalytic Activity | Often show higher activity and yields in specific reactions.[1] | Effective in a wide range of reactions. |
| Lipophilicity | Generally higher due to the larger phosphorus atom, enhancing solubility in organic phases. | Varies with the alkyl chain length. |
| Cost | Can be more expensive than common ammonium salts. | Generally less expensive and widely available. |
Deeper Dive: Performance Backed by Data
The superior performance of phosphonium-based catalysts in certain applications can be attributed to the larger and more lipophilic nature of the phosphonium cation, which can facilitate a more efficient transfer of the anion into the organic phase.[1]
One of the most significant advantages of phosphonium catalysts is their enhanced thermal and chemical stability.[1] Quaternary ammonium salts are susceptible to Hofmann elimination, a degradation pathway that occurs in the presence of a base and at elevated temperatures, leading to the formation of an alkene and a tertiary amine.[1] This degradation not only reduces the catalyst's efficacy but also introduces impurities that can complicate product purification. Phosphonium salts, on the other hand, are not prone to this degradation pathway, making them more robust for reactions requiring harsh conditions.[2]
A comparative study on the alkylation of sodium benzoate (B1203000) with butyl bromide highlights the performance advantage of phosphonium salts. In this study, the use of Tetra Phenyl Phosphonium Bromide (TPPB) as the catalyst resulted in a 98% yield of butyl benzoate.[1] Under the same reaction conditions, the quaternary ammonium catalysts Tri Capryryl methyl Ammonium Chloride (Aliquat 336) and Tetra Butyl Ammonium Bromide (TBAB) yielded 92% and 91% of the product, respectively.[1]
Table 1: Comparative Yields in the Alkylation of Sodium Benzoate
| Catalyst | Catalyst Type | Yield (%) |
| Tetra Phenyl Phosphonium Bromide (TPPB) | Phosphonium Salt | 98 |
| Tri Capryryl methyl Ammonium Chloride (Aliquat 336) | Quaternary Ammonium Salt | 92 |
| Tetra Butyl Ammonium Bromide (TBAB) | Quaternary Ammonium Salt | 91 |
| Reaction Conditions: 1:1 molar ratio of Sodium Benzoate to Butyl Bromide, 0.001 mole of catalyst, toluene (B28343)/water solvent system, 60°C, 60 minutes, 500 rpm agitation.[1] |
Experimental Corner: Protocols for Catalyst Evaluation
To provide a practical framework for comparing these catalysts in your own laboratory setting, the following is a representative experimental protocol for a classic phase transfer catalysis reaction: the O-alkylation of a phenol (B47542).
General Protocol for O-Alkylation of Phenol
Objective: To compare the catalytic efficiency of this compound and a selected quaternary ammonium salt (e.g., tetrabutylammonium (B224687) bromide) in the synthesis of an aryl ether.
Materials:
-
Phenol (or a substituted phenol)
-
Alkyl halide (e.g., benzyl (B1604629) chloride, butyl bromide)
-
Sodium hydroxide (B78521) (50% w/v aqueous solution)
-
Toluene (or another suitable organic solvent)
-
This compound
-
Tetrabutylammonium bromide (or another quaternary ammonium salt)
-
Internal standard (e.g., dodecane) for GC analysis
-
Gas chromatograph (GC) with a suitable column
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, dissolve the phenol (10 mmol) and the internal standard in toluene (20 mL).
-
Add the phase transfer catalyst (0.5 mmol, 5 mol%).
-
To the stirred solution, add the 50% aqueous sodium hydroxide solution (10 mL).
-
Heat the mixture to the desired reaction temperature (e.g., 80°C) and add the alkyl halide (12 mmol) dropwise over 15 minutes.
-
Monitor the reaction progress by taking aliquots from the organic layer at regular intervals and analyzing them by GC.
-
Upon completion of the reaction (as determined by the consumption of the starting phenol), cool the mixture to room temperature.
-
Separate the organic layer, wash it with water (2 x 20 mL) and brine (20 mL), and dry it over anhydrous sodium sulfate.
-
Filter the solution and analyze the final product mixture by GC to determine the yield.
Visualizing the Catalytic Cycle and Stability
The following diagram illustrates the general mechanism of phase transfer catalysis and highlights the key stability difference between phosphonium and ammonium catalysts.
Caption: Phase Transfer Catalysis Cycle and Catalyst Stability.
Conclusion: Making the Right Choice for Your Research
The selection between this compound and a quaternary ammonium catalyst is a critical decision that can significantly impact the outcome of a synthetic transformation. While quaternary ammonium salts are often a cost-effective and suitable choice for a wide range of reactions under mild conditions, phosphonium salts like this compound offer a distinct advantage in terms of thermal and chemical stability. This robustness can translate to higher yields, purer products, and greater process reliability, particularly for reactions requiring elevated temperatures or strongly basic environments. For drug development professionals and scientists working on complex syntheses, the superior stability and, in many cases, higher activity of phosphonium catalysts can be a deciding factor in achieving optimal results.
References
A Comparative Guide to Witt-ig Reaction Workup Procedures for Enhanced Efficiency
For researchers, scientists, and professionals in drug development, the Wittig reaction is a cornerstone of synthetic chemistry for the creation of carbon-carbon double bonds. However, the purification of the desired alkene product from the reaction mixture, particularly the removal of the stoichiometric triphenylphosphine (B44618) oxide (TPPO) byproduct, often presents a significant challenge. This guide provides an objective comparison of various workup procedures for the Wittig reaction, supported by experimental data and detailed protocols, to aid in the selection of the most efficient method for a given application.
Comparison of Workup Procedure Efficiency
The choice of workup procedure for a Wittig reaction is critical for maximizing product yield and purity while minimizing time and resource expenditure. The following tables provide a quantitative comparison of different methods for removing triphenylphosphine oxide (TPPO) and isolating the alkene product.
Table 1: Efficiency of Triphenylphosphine Oxide (TPPO) Precipitation with Zinc Chloride (ZnCl₂)
This method relies on the formation of an insoluble TPPO-ZnCl₂ complex that can be removed by filtration. The efficiency of precipitation is dependent on the solvent and the molar ratio of ZnCl₂ to TPPO.
| Solvent | Equivalents of ZnCl₂ (relative to TPPO) | TPPO Remaining in Solution (%) | Reference |
| Ethanol | 1.0 | 10 | [1] |
| Ethanol | 2.0 | ~3 | [1] |
| Isopropyl Acetate | 2.0 | 3.5 | [1] |
| Ethyl Acetate | 2.0 | 4.9 | [1] |
| 2-Propanol | 2.0 | 5.5 | [1] |
| Tetrahydrofuran (THF) | 2.0 | 10.9 | [1] |
| Dichloromethane (DCM) | 2.0 | 88.5 | [1] |
Table 2: Comparison of Yields for Different Wittig Reaction Workup Strategies
This table presents a qualitative and quantitative overview of various workup procedures, highlighting their advantages, disadvantages, and reported yields. It is important to note that the yields are reported for different reaction systems and should be considered as representative examples rather than a direct one-to-one comparison.
| Workup Procedure | Principle | Advantages | Disadvantages | Reported Yield |
| Column Chromatography | Separation based on polarity. | Generally effective for a wide range of products. | Time-consuming, requires large volumes of solvent, can lead to product loss on the column.[2] | 30.1%[3] |
| Crystallization/Recrystallization | Purification based on differential solubility of the product and TPPO. | Can yield very pure product; scalable. | Not suitable for liquid or highly soluble products; may result in significant product loss. | 68% (after precipitation and crystallization)[1] |
| **Precipitation with Metal Salts (e.g., ZnCl₂, CaBr₂) ** | Formation of an insoluble TPPO-metal salt complex. | Chromatography-free, effective in polar solvents where TPPO is soluble.[1][4] | Potential for product co-precipitation, metal contamination of the product.[1] | Not directly reported for a full reaction, but removes up to 97% of TPPO.[1] |
| Horner-Wadsworth-Emmons (HWE) Reaction | Use of a phosphonate (B1237965) ester instead of a phosphonium (B103445) salt. | Water-soluble phosphate (B84403) byproduct is easily removed by aqueous extraction; often gives higher yields of the (E)-alkene.[2][5] | Requires the synthesis of the phosphonate ester. | Generally high, often superior to the Wittig reaction for (E)-alkenes.[2] |
| Polymer-Supported Reagents | The phosphine (B1218219) reagent is attached to a solid support. | Simple filtration removes the polymer-bound TPPO; chromatography-free.[6][7] | Higher cost of reagents, potential for lower reactivity compared to solution-phase. | Up to 98%[7] |
| Solvent-Free/Ultrasonication | Reaction is run without solvent or in a biphasic system with ultrasound. | "Green" chemistry approach, simplified workup by direct extraction or filtration.[5][8] | May not be suitable for all substrates; requires specialized equipment (ultrasonicator). | 70-81%[5] |
Experimental Protocols
Detailed methodologies for key workup procedures are provided below to facilitate their implementation in a laboratory setting.
Protocol 1: Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride (ZnCl₂)
This protocol is adapted from a procedure effective for removing TPPO from polar organic solvents.[1]
-
Reaction Workup: Upon completion of the Wittig reaction, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolution: Dissolve the crude residue in a minimal amount of ethanol.
-
Precipitation: In a separate flask, prepare a 1.8 M solution of ZnCl₂ in warm ethanol. Add this solution (using a 2:1 molar ratio of ZnCl₂ to the theoretical amount of TPPO) to the ethanolic solution of the crude product at room temperature with vigorous stirring. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.[1]
-
Filtration: After stirring for a period to ensure complete precipitation, filter the mixture to remove the insoluble complex.
-
Product Isolation: Concentrate the filtrate to remove the ethanol. The resulting residue can be further purified, if necessary, by recrystallization or by slurrying with a solvent in which the product is soluble but any excess ZnCl₂ is not (e.g., acetone).[1]
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction with Aqueous Workup
The HWE reaction is a valuable alternative to the Wittig reaction that generates a water-soluble phosphate byproduct, simplifying purification.[2][5]
-
Ylide Formation: In a flame-dried flask under an inert atmosphere, dissolve the phosphonate ester in a suitable anhydrous solvent (e.g., THF). Cool the solution to an appropriate temperature (e.g., 0 °C or -78 °C) and add a base (e.g., NaH, n-BuLi) to generate the phosphonate carbanion.
-
Reaction with Carbonyl: Add the aldehyde or ketone to the solution of the phosphonate carbanion. Allow the reaction to proceed until completion, monitoring by a suitable method such as thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Aqueous Extraction: Transfer the mixture to a separatory funnel and add water and a suitable organic solvent (e.g., ethyl acetate). Shake the funnel and separate the layers. The water-soluble phosphate byproduct will partition into the aqueous layer.
-
Product Isolation: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude alkene product. Further purification can be performed by chromatography or crystallization if necessary.
Protocol 3: Workup for a Polymer-Supported Wittig Reaction
The use of a polymer-supported phosphine reagent allows for a straightforward filtration-based workup.[6][7]
-
Reaction: Perform the Wittig reaction using the polymer-supported phosphine reagent according to the specific reaction conditions.
-
Filtration: Upon completion of the reaction, dilute the reaction mixture with a suitable solvent and filter to separate the solid polymer-bound triphenylphosphine oxide.
-
Washing: Wash the collected polymer beads with the same solvent to ensure complete recovery of the product.
-
Product Isolation: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude alkene product. The product is often of high purity, but further purification can be performed if needed.
Visualizing the Workflow
Diagrams generated using Graphviz (DOT language) illustrate the logical flow of the Wittig reaction and the comparative workup procedures.
Caption: General workflow of a Wittig reaction and subsequent workup procedures.
Caption: Workflow for TPPO removal by precipitation with zinc chloride.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. delval.edu [delval.edu]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatography-Free Wittig Reactions Using a Bifunctional Polymeric Reagent [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
cross-validation of results obtained with ethyltriphenylphosphonium chloride and other olefination methods
A Comparative Guide to Olefination Methods: Cross-Validation with Ethyltriphenylphosphonium Chloride
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the stereoselective formation of carbon-carbon double bonds is a frequently encountered and critical challenge. The choice of olefination method can significantly impact the efficiency, yield, and stereochemical outcome of a synthetic route. This guide provides an objective comparison of the Wittig reaction, utilizing this compound, with other prominent olefination techniques: the Horner-Wadsworth-Emmons (HWE) reaction, the Julia-Kocienski olefination, and the Peterson olefination. By presenting side-by-side experimental data, detailed protocols, and visual workflows, this document aims to facilitate informed decisions in the selection of the most appropriate method for a given synthetic target.
Quantitative Comparison of Olefination Methods
The following table summarizes typical yields and stereoselectivities for the olefination of a representative aldehyde, benzaldehyde (B42025), to form β-methylstyrene using the four methods discussed. It is important to note that yields and selectivities are highly dependent on the specific substrates, reagents, and reaction conditions.
| Olefination Method | Reagent/Precursor | Product | Typical Yield (%) | Typical E/Z Ratio | Key Byproduct |
| Wittig Reaction | Ethyltriphenylphosphonium salt | β-Methylstyrene | 70-95 | Z-selective (non-stabilized ylide) | Triphenylphosphine oxide |
| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | Ethyl cinnamate | 85-98 | >95:5 (E-selective) | Diethyl phosphate |
| Julia-Kocienski Olefination | Ethyl phenyl sulfone derivative | β-Methylstyrene | 70-90 | >95:5 (E-selective) | Phenyltetrazole salt, SO₂ |
| Peterson Olefination | 1-(Trimethylsilyl)propane | β-Methylstyrene | 60-85 | Condition dependent (E or Z) | Trimethylsilanol |
Experimental Protocols
Detailed methodologies for the key olefination reactions are provided below. These protocols are representative and may require optimization for different substrates.
Wittig Reaction with Ethyltriphenylphosphonium Bromide
This protocol describes the synthesis of (Z)-β-methylstyrene from benzaldehyde using a non-stabilized ylide generated from ethyltriphenylphosphonium bromide.[1]
Ylide Generation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend ethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 equivalents), dropwise to the suspension. The formation of a characteristic orange-red color indicates the generation of the ylide.
-
Stir the ylide solution at -78 °C for 30-60 minutes.
Aldehyde Addition and Work-up:
-
To the ylide solution, add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, then gradually warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired alkene.
Horner-Wadsworth-Emmons (HWE) Reaction (E-selective)
This protocol is suitable for the synthesis of (E)-α,β-unsaturated esters from a variety of aldehydes.[2]
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents). Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C.
Aldehyde Addition and Work-up:
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-alkene.
Julia-Kocienski Olefination
This one-pot procedure typically yields (E)-alkenes with high stereoselectivity.[3]
Reaction Setup:
-
To a stirred solution of the 1-phenyl-1H-tetrazol-5-yl (PT) sulfone (1.0 equivalent) in anhydrous dimethoxyethane (DME) under a nitrogen atmosphere at -55 °C, add a solution of potassium hexamethyldisilazide (KHMDS) (1.1 equivalents) in DME dropwise via cannula over 10 minutes.
-
Stir the resulting yellow-orange solution for 1 hour, during which time the solution will become dark brown.
Aldehyde Addition and Work-up:
-
Add the aldehyde (1.5 equivalents) dropwise over 5 minutes.
-
Stir the mixture at -55 °C for 1 hour, during which the color will change to light yellow.
-
Remove the cooling bath and allow the mixture to stir at ambient temperature overnight.
-
Quench the reaction with water (5 mL) and continue stirring for 1 hour.
-
Dilute the mixture with diethyl ether (150 mL) and wash with water (200 mL).
-
Extract the aqueous phase with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with water (3 x 50 mL) and brine (50 mL), and dry over magnesium sulfate.
-
Remove the solvent in vacuo and purify the crude product by column chromatography to yield the desired (E)-alkene.[3]
Peterson Olefination
The stereochemical outcome of the Peterson olefination can be controlled by the choice of workup conditions.[4][5][6]
Formation of the β-Hydroxysilane:
-
To a solution of the ketone or aldehyde (1.0 equivalent) in diethyl ether under argon at 25 °C, add (trimethylsilyl)methyllithium (B167594) (TMSCH₂Li) (4.0 equivalents) and stir the resulting mixture for 30 minutes.
Acidic Workup for (E)-Alkene (anti-elimination):
-
To the solution containing the β-hydroxysilane, add methanol (B129727) and p-toluenesulfonic acid (10.0 equivalents) and stir for 2 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.
-
Dry the combined organic layers over sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude residue by silica gel column chromatography to afford the (E)-olefin.[5]
Basic Workup for (Z)-Alkene (syn-elimination):
-
Isolate the crude β-hydroxysilane after the initial reaction.
-
Dissolve the β-hydroxysilane in THF and add potassium hydride (KH).
-
Stir the reaction at room temperature until the elimination is complete (monitor by TLC).
-
Carefully quench the reaction with water and extract with an organic solvent.
-
Dry, concentrate, and purify the product by column chromatography.
Visualizing the Workflow and Comparison
The following diagrams, created using the DOT language for Graphviz, illustrate the general experimental workflow for a chemical synthesis and a logical comparison of the olefination methods discussed.
Caption: General experimental workflow for a chemical synthesis.
Caption: Logical comparison of different olefination methods.
References
Safety Operating Guide
Proper Disposal of Ethyltriphenylphosphonium Chloride: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of ethyltriphenylphosphonium chloride, a common organophosphorus compound. Adherence to these guidelines is essential to mitigate environmental contamination and health risks.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust particles.[1][2] In the event of a spill, it is important to prevent the dispersion of dust.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must always comply with local, regional, and national hazardous waste regulations.[2][3] The following steps provide a general framework for its proper disposal:
-
Waste Identification and Classification : Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[3] Consult your institution's Environmental Health and Safety (EHS) department for guidance on classifying this compound according to your specific regulatory landscape.
-
Containerization :
-
Place waste this compound in its original container if possible, or in a clearly labeled, sealed, and compatible waste container.
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Ensure the container is tightly closed to prevent leakage and protect from moisture.[2]
-
-
Labeling :
-
Clearly label the waste container with the full chemical name: "Waste this compound".
-
Include any relevant hazard symbols (e.g., harmful).
-
-
Storage :
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from incompatible materials, such as strong oxidizing agents.[1]
-
-
Arranging for Disposal :
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and final disposal.[2]
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Spill and Contaminated Material Disposal
In the case of a spill, carefully sweep up the solid material, avoiding the creation of dust, and place it into a suitable container for disposal.[1][4] All materials used for cleanup, such as contaminated paper towels or absorbent pads, should also be collected and disposed of as hazardous waste. Contaminated packaging should be disposed of in accordance with local and national regulations.[2] It is crucial to prevent the product from entering drains as it is water-soluble and can spread in water systems.[1][2]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₀ClP | Thermo Fisher Scientific |
| CAS Number | 896-33-3 | Thermo Fisher Scientific |
| Physical State | Solid | TCI Chemicals |
| Solubility | Water Soluble | Thermo Fisher Scientific |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Oxides of phosphorus, Hydrogen chloride gas | Fisher Scientific |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling ETHYLTRIPHENYLPHOSPHONIUM CHLORIDE
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Ethyltriphenylphosphonium chloride. The following procedures are designed to ensure the safe handling of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid powder that can cause skin and serious eye irritation.[1][2] It may also be harmful if swallowed or in contact with skin.[3][4] Adherence to proper PPE protocols is mandatory to minimize exposure risks.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[5] A face shield may be required for large quantities or when there is a splash hazard. | To prevent eye contact which can cause serious irritation. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[5] Long-sleeved clothing is recommended.[3] | To prevent skin irritation from direct contact.[2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required when dusts are generated.[5][6] For large-scale operations or emergencies, a full-facepiece airline respirator may be necessary.[3] | To avoid inhalation of dust, which may cause respiratory tract irritation.[2] |
Experimental Workflow and Handling Procedures
Proper handling and storage are crucial to maintaining the stability of this compound and ensuring the safety of laboratory personnel. The chemical should be stored in a dry, cool, and well-ventilated place in a tightly closed container.[5] It is sensitive to light and hygroscopic.[5][7]
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood, especially when handling the solid powder to prevent dust dispersion.
-
Assemble all necessary PPE as detailed in the table above.
-
Have an emergency eye wash station and safety shower readily accessible.
-
-
Handling the Chemical:
-
In Case of a Spill:
-
For small spills, sweep up the solid material and place it into a suitable, labeled container for disposal.[5]
-
Avoid generating dust during cleanup.
-
Ensure adequate ventilation.
-
For large spills, evacuate the area and follow emergency procedures.
-
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Chemical Disposal: Dispose of this compound and any contaminated materials at an approved waste disposal plant.[3][5] Do not mix with other waste.[6]
-
Container Disposal: Handle uncleaned containers as you would the product itself.[6]
Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: Procedural workflow for the safe handling of this compound.
References
- 1. Ethyl(triphenyl)phosphonium chloride | C20H20ClP | CID 2724572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. combi-blocks.com [combi-blocks.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sodiumiodide.net [sodiumiodide.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
